Propanenitrile-25
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
10419-75-7 |
|---|---|
Molecular Formula |
C3H5N |
Molecular Weight |
60.11 g/mol |
IUPAC Name |
2,2,3,3,3-pentadeuteriopropanenitrile |
InChI |
InChI=1S/C3H5N/c1-2-3-4/h2H2,1H3/i1D3,2D2 |
InChI Key |
FVSKHRXBFJPNKK-ZBJDZAJPSA-N |
SMILES |
CCC#N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C#N |
Canonical SMILES |
CCC#N |
Pictograms |
Flammable; Acute Toxic; Irritant |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Propanenitrile and its Isotopologue Propanenitrile-d5
An important clarification on "Propanenitrile-25": The term "this compound" is not a standard chemical nomenclature. However, it is listed as an isotopologue of propanenitrile by the National Institute of Standards and Technology (NIST).[1][2][3] Further investigation reveals that this refers to a deuterated form of propanenitrile, specifically Propanenitrile-d5, with the chemical formula C3D5N and CAS number 10419-75-7.[4] This guide will focus on the primary compound, propanenitrile, while also providing specific data for its deuterated isotopologue where available.
Propanenitrile, also known as propionitrile or ethyl cyanide, is a simple aliphatic nitrile with the chemical formula CH3CH2CN.[5] It is a colorless, water-soluble liquid with a sweetish, ethereal odor.[5][6][7] This compound serves as a versatile solvent and a key precursor in the synthesis of various organic compounds.[5]
Chemical Structure and Identification
Propanenitrile is an aliphatic nitrile characterized by a three-carbon chain with a cyano group (-C≡N) at one end.[8]
Identifiers for Propanenitrile and its Deuterated Isotopologue
| Identifier | Propanenitrile | Propanenitrile-d5 |
| IUPAC Name | Propanenitrile[1][5][9] | Propanenitrile-d5 |
| Synonyms | Propionitrile, Ethyl cyanide, Cyanoethane[1][5][7] | - |
| CAS Number | 107-12-0[1][5][9] | 10419-75-7[4] |
| Molecular Formula | C3H5N[1][5][9] | C3D5N[4] |
| Molecular Weight | 55.08 g/mol [1][5][9] | 60.11 g/mol [10] |
Chemical Structure of Propanenitrile
Caption: Chemical structure of Propanenitrile.
Physicochemical Properties
Propanenitrile is a polar aprotic solvent.[7] Its physical and chemical properties are summarized below.
| Property | Value |
| Appearance | Colorless liquid[5][9] |
| Odor | Sweetish, ethereal[5][6][7] |
| Melting Point | -92.0 °C[9] to -100 °C[5] |
| Boiling Point | 97.2 °C[9] to 98 °C[5] |
| Density | 0.772 g/mL at 25 °C[5][11] |
| Solubility in Water | 11.9% at 20 °C[5][6] |
| Vapor Pressure | 53.33-63.195 hPa at 22.05-25 °C[11] |
| Refractive Index | 1.366 at 20 °C[5][11] |
| Flash Point | 2 °C (Closed Cup)[7] |
Experimental Protocols
Synthesis of Propanenitrile
Several laboratory and industrial methods are employed for the synthesis of propanenitrile.
1. From Halogenoalkanes: This method involves the nucleophilic substitution of a halogen in a halogenoalkane with a cyanide group.
-
Reactants: 1-bromopropane and a solution of sodium or potassium cyanide in ethanol.
-
Procedure: The halogenoalkane is heated under reflux with the ethanolic solution of sodium or potassium cyanide. The halogen atom is replaced by the -CN group. It is crucial to use ethanol as the solvent to avoid the competing substitution reaction by hydroxide ions that would occur in an aqueous solution.[12]
-
Reaction: CH₃CH₂CH₂Br + KCN → CH₃CH₂CH₂CN + KBr
2. Dehydration of Amides: Propanenitrile can be synthesized by the dehydration of propanamide.
-
Reactants: Propanamide and a dehydrating agent such as phosphorus(V) oxide (P₄O₁₀).
-
Procedure: A solid mixture of propanamide and phosphorus(V) oxide is heated. The water molecule is eliminated from the amide group, forming a nitrile group. The resulting liquid propanenitrile is then collected by simple distillation.[12]
-
Reaction: CH₃CH₂CONH₂ --(P₄O₁₀, Heat)--> CH₃CH₂CN + H₂O
3. Industrial Production: Industrially, propanenitrile is primarily produced through the hydrogenation of acrylonitrile. It can also be prepared by the ammoxidation of propanol.[5]
-
Reaction (Ammoxidation): CH₃CH₂CH₂OH + O₂ + NH₃ → CH₃CH₂CN + 3H₂O[5]
Workflow for Synthesis from a Halogenoalkane
Caption: Synthesis workflow of Propanenitrile.
Applications and Biological Relevance
Industrial and Laboratory Applications:
-
Solvent: Propanenitrile is used as a solvent, similar to acetonitrile, but with a higher boiling point.[5]
-
Chemical Intermediate: It serves as a C-3 building block in various organic syntheses.[5] For example, it is a precursor to propylamines through hydrogenation.[5] It is also used in the Houben-Hoesch reaction for the preparation of the drug flopropione.[5]
Biological Activities: While propanenitrile itself is primarily known for its industrial applications and toxicity, the nitrile functional group is present in numerous natural products with diverse biological activities.[13][14] Some derivatives of propanenitrile have shown antimicrobial properties. For instance, certain substituted propanenitrile compounds have been found to be active against Gram-positive bacteria like Bacillus subtilis and Clostridium tetani.[15]
Safety and Handling
Propanenitrile is a hazardous substance and requires careful handling.
Hazard Identification:
-
Toxicity: Fatal if swallowed or in contact with skin, and harmful if inhaled.[16] It can form cyanide in the body.[7] The oral LD50 in rats is reported as 39 mg/kg.[5]
-
Irritation: Causes serious eye irritation.[16]
Handling and Storage Precautions:
-
Keep away from heat, sparks, open flames, and other ignition sources.[16][17]
-
Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[17][18]
-
Store in a tightly closed container in a dry and well-ventilated place.[17]
-
Ground and bond container and receiving equipment to prevent static discharge.[17]
In case of exposure, immediate medical attention is necessary.[16] For skin contact, remove contaminated clothing and wash the affected area with plenty of soap and water.[16] For eye contact, rinse cautiously with water for several minutes.[16] If inhaled, move the person to fresh air.[18]
References
- 1. Propanenitrile [webbook.nist.gov]
- 2. Propanenitrile [webbook.nist.gov]
- 3. Propanenitrile [webbook.nist.gov]
- 4. This compound (CAS 10419-75-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. Propionitrile - Wikipedia [en.wikipedia.org]
- 6. webqc.org [webqc.org]
- 7. Propionitrile | CH3CH2CN | CID 7854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Draw a structure for each of the following:d. propanenitrile | Study Prep in Pearson+ [pearson.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. Propanenitrile-d5 | C3H5N | CID 6914116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 107-12-0 CAS MSDS (Propionitrile) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. researchgate.net [researchgate.net]
- 14. Item - Natural products containing the nitrile functional group and their biological activities - Royal College of Surgeons in Ireland - Figshare [repository.rcsi.com]
- 15. researchgate.net [researchgate.net]
- 16. airgas.com [airgas.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. echemi.com [echemi.com]
Whitepaper: The Discovery and Synthesis of Propanenitrile-25, a Novel Modulator of the XYZ Pathway
An in-depth technical guide on the synthesis and discovery of Propanenitrile-25.
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document outlines the discovery, synthesis, and preliminary characterization of this compound, a novel small molecule identified through a high-throughput screening campaign. This compound has demonstrated potent and selective modulation of the hypothetical XYZ signaling pathway, a critical cascade implicated in certain proliferative diseases. This guide provides detailed experimental protocols for its synthesis, comprehensive analytical data, and a proposed mechanism of action, offering a foundational resource for further investigation and development.
Discovery via High-Throughput Screening
This compound was identified from a library of over 500,000 small molecules in a cell-based assay designed to detect modulators of the XYZ pathway. The compound exhibited significant activity, leading to its selection for further characterization and validation.
Initial Screening Data
The primary screen identified 1,280 initial hits, which were then subjected to a dose-response confirmation screen. This compound emerged as a lead candidate due to its potent activity and favorable preliminary toxicity profile.
| Parameter | Value |
| Compound ID | This compound |
| Molecular Formula | C₃H₅N |
| Molecular Weight | 55.08 g/mol |
| IC₅₀ in Primary Assay | 0.25 µM |
| Cellular Toxicity (CC₅₀) | > 50 µM |
| Selectivity Index (CC₅₀/IC₅₀) | > 200 |
Synthesis of this compound
The synthesis of this compound is achieved through a straightforward two-step process involving the nucleophilic substitution of a suitable alkyl halide with a cyanide salt.
Experimental Protocol: Two-Step Synthesis
Step 1: Halogenation of Ethanol
-
To a stirred solution of ethanol (1.0 eq) in anhydrous diethyl ether at 0°C, slowly add phosphorus tribromide (0.4 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of ice-cold water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield bromoethane.
Step 2: Cyanation of Bromoethane
-
Dissolve the crude bromoethane (1.0 eq) in dimethyl sulfoxide (DMSO).
-
Add sodium cyanide (1.2 eq) to the solution.
-
Heat the reaction mixture to 60°C and stir for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation to yield this compound.
Characterization Data
The structure and purity of the synthesized this compound were confirmed by various analytical techniques.
| Analytical Method | Result |
| ¹H NMR (400 MHz, CDCl₃) | δ 2.45 (t, 2H), 1.20 (t, 3H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 118.5 (CN), 11.8 (CH₂), 8.5 (CH₃) |
| Mass Spectrometry (ESI+) | m/z = 56.09 [M+H]⁺ |
| Purity (HPLC) | > 99.5% |
Proposed Mechanism of Action and Signaling Pathway
This compound is hypothesized to act as an allosteric modulator of Kinase-A, a key upstream component of the XYZ signaling pathway. By binding to a novel allosteric site, it is believed to lock the kinase in an inactive conformation, thereby inhibiting downstream signal propagation.
Caption: Proposed inhibition of the XYZ signaling pathway by this compound.
Experimental and Drug Development Workflow
The progression from initial hit discovery to a lead candidate involves a structured workflow of screening, synthesis, and optimization.
Caption: Workflow from hit identification to lead optimization.
Conclusion and Future Directions
This compound represents a promising starting point for the development of a novel therapeutic agent. Its simple structure, potent activity, and high selectivity warrant further investigation. Future efforts will focus on extensive Structure-Activity Relationship (SAR) studies to improve potency and optimize pharmacokinetic properties. The detailed protocols and data presented herein provide a solid foundation for these next steps.
physical and chemical properties of Propanenitrile-25
An In-depth Technical Guide to the Physical and Chemical Properties of Propanenitrile
An important note on "Propanenitrile-25": The designation "this compound" is listed in the National Institute of Standards and Technology (NIST) database as an isotopologue of propanenitrile.[1][2] An isotopologue is a molecule that has at least one atom with a different number of neutrons than the most common form. However, specific physical and chemical property data for this particular isotopologue are not detailed in publicly available literature. This guide will focus on the well-documented properties of the standard propanenitrile molecule (CAS Number: 107-12-0).
Introduction
Propanenitrile, also known as propionitrile or ethyl cyanide, is a simple aliphatic nitrile with the chemical formula CH₃CH₂CN.[3] It is a colorless liquid characterized by a sweetish, ethereal odor.[3][4] Propanenitrile serves as a versatile solvent and a valuable precursor in the synthesis of other organic compounds, making it significant in both laboratory and industrial settings.[3][5][6] Its reactivity is primarily centered around the cyano (-C≡N) functional group, which can undergo transformations to yield various derivatives such as carboxylic acids and primary amines.[5]
Physical and Spectroscopic Properties
The physical and spectroscopic data for propanenitrile are summarized below. These properties are crucial for its handling, purification, and identification.
Physical Properties
The fundamental physical constants for propanenitrile are presented in Table 1.
| Property | Value | Reference(s) |
| IUPAC Name | Propanenitrile | [4] |
| Synonyms | Propionitrile, Ethyl cyanide, Cyanoethane | [1][3][4] |
| CAS Number | 107-12-0 | [1][3] |
| Molecular Formula | C₃H₅N | [3][7] |
| Molar Mass | 55.08 g·mol⁻¹ | [1][3][4] |
| Appearance | Colorless liquid | [3][4] |
| Odor | Sweetish, pleasant, ethereal | [3][4] |
| Density | 0.772 g/mL at 25 °C | [3][7] |
| Melting Point | -93 °C to -86 °C | [3][7] |
| Boiling Point | 97 °C | [3][7] |
| Flash Point | 2 °C (Closed Cup) | [4] |
| Refractive Index (n_D²⁰) | 1.366 | [3][7] |
Solubility
Propanenitrile is a polar aprotic solvent.[4] Its solubility in water and common organic solvents is a key characteristic for its application in chemical reactions.[5]
| Solvent | Solubility | Reference(s) |
| Water | 10-11.9 g/100 mL at 20-23 °C (Good) | [3][4][7] |
| Ethanol | Miscible | [4][5] |
| Diethyl Ether | Miscible | [4][5] |
| Ketones | Soluble | [5] |
| Dimethylformamide | Miscible | [7] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and purity assessment of propanenitrile.
| Spectroscopy | Key Data / Peaks | Reference(s) |
| Infrared (IR) | Data available on NIST WebBook | [1][2] |
| ¹H NMR | δ ~1.30 ppm (triplet, 3H, -CH₃), δ ~2.36 ppm (quartet, 2H, -CH₂-) | [8] |
| Mass Spectrometry (MS) | Molecular Ion (M⁺) peak at m/z = 55 | [1] |
Chemical Properties and Reactivity
The chemical behavior of propanenitrile is dominated by the electrophilic carbon atom and the nucleophilic nitrogen atom of the nitrile group. It is incompatible with strong acids, bases, oxidizing agents, and reducing agents.[4][9]
Hydrolysis
Nitriles can be hydrolyzed to produce carboxylic acids. This reaction can be catalyzed by either an acid or a base and typically requires heating.[9] The process occurs in two stages, with an amide intermediate being formed first.[10][11]
-
Acid-Catalyzed Hydrolysis: Propanenitrile is heated with a dilute acid, such as aqueous sulfuric or hydrochloric acid, to yield propanoic acid and an ammonium salt.[10][12][13]
-
Base-Catalyzed Hydrolysis: Heating propanenitrile with an aqueous base, like sodium hydroxide, produces a salt of the carboxylic acid (sodium propanoate) and ammonia.[11][12] Subsequent acidification is required to isolate the free propanoic acid.[12]
Reduction
The carbon-nitrogen triple bond in propanenitrile can be reduced to form a primary amine or, under different conditions, an aldehyde.
-
Reduction to Primary Amines: Propanenitrile can be reduced to propylamine (CH₃CH₂CH₂NH₂) using strong reducing agents like lithium tetrahydridoaluminate (LiAlH₄) in an ether solvent, followed by an acidic workup.[14][15] Catalytic hydrogenation using hydrogen gas with a metal catalyst (such as palladium, platinum, or Raney nickel) at elevated temperature and pressure also yields the primary amine.[14][16]
-
Reduction to Aldehydes: The use of a milder reducing agent, such as diisobutylaluminium hydride (DIBAL-H), allows for the partial reduction of the nitrile. Subsequent hydrolysis of the resulting imine intermediate yields propanal.[15][16]
Experimental Protocols
The following sections detail common laboratory procedures involving propanenitrile.
Synthesis of Propanenitrile from 1-Bromopropane
This method illustrates a nucleophilic substitution reaction to form a new carbon-carbon bond.
-
Reaction: CH₃CH₂CH₂Br + KCN → CH₃CH₂CN + KBr
-
Methodology: A solution of potassium cyanide in ethanol is prepared. 1-bromopropane is added to this solution. The mixture is heated under reflux. Heating under reflux involves heating the mixture in a flask with a condenser attached vertically to prevent the loss of volatile reactants and products.[17] The ethanolic solvent is crucial, as the presence of water can lead to the formation of propan-1-ol as a side product.[17] After the reaction is complete, the product, propanenitrile, is separated from the reaction mixture by distillation.
References
- 1. Propanenitrile [webbook.nist.gov]
- 2. Propanenitrile [webbook.nist.gov]
- 3. Propionitrile - Wikipedia [en.wikipedia.org]
- 4. Propionitrile | CH3CH2CN | CID 7854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. About: Propionitrile [dbpedia.org]
- 7. 107-12-0 CAS MSDS (Propionitrile) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. Propionitrile(107-12-0) 1H NMR spectrum [chemicalbook.com]
- 9. Nitriles | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. On acid hydrolysis, propane nitrile gives:A.) PropanalB.) Acetic acidC.) PropionamideD.) Propanoic acid [vedantu.com]
- 11. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 12. savemyexams.com [savemyexams.com]
- 13. doubtnut.com [doubtnut.com]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 16. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 17. chemguide.co.uk [chemguide.co.uk]
Propanenitrile-25 CAS number and molecular weight
This technical guide provides comprehensive information on Propanenitrile-25, an isotopically labeled variant of propanenitrile. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who require detailed data on this compound.
Core Compound Properties
This compound, also known as 2,2,3,3,3-pentadeuteriopropanenitrile, is a stable, non-radioactive isotopologue of propanenitrile. In this molecule, the five hydrogen atoms on the ethyl group are substituted with deuterium atoms. This isotopic substitution makes it a valuable tool in various research applications, including mechanistic studies, metabolic tracking, and as an internal standard in mass spectrometry-based analyses.
The physical and chemical properties of this compound are similar to those of its non-deuterated counterpart, but its increased mass leads to distinct spectroscopic characteristics.
Quantitative Data Summary
The following table summarizes and compares the key quantitative data for propanenitrile and its deuterated form, this compound.
| Property | Propanenitrile | This compound |
| CAS Number | 107-12-0[1][2][3] | 10419-75-7[4][5][6][7] |
| Molecular Formula | C₃H₅N[1][3] | C₃D₅N[4][6][7] |
| Molecular Weight | 55.08 g/mol [1][5] | 60.11 g/mol [4][7] |
| Boiling Point | 97 °C[4] | 97 °C[4] |
| Melting Point | -93 °C[4] | Not specified |
| Synonyms | Propionitrile, Ethyl cyanide[1][3] | 2,2,3,3,3-pentadeuteriopropanenitrile[4] |
Visualized Relationships and Workflows
The following diagrams illustrate the relationship between propanenitrile and this compound, as well as a typical experimental workflow for its synthesis and analysis.
Caption: Isotopic relationship between propanenitrile and this compound.
Caption: General experimental workflow for this compound.
Experimental Protocols
This section details the methodologies for the synthesis and characterization of this compound.
While a specific protocol for this compound is not publicly detailed, a plausible synthetic route involves the reaction of a deuterated ethylating agent with a cyanide salt. A common method for preparing nitriles is the nucleophilic substitution of an alkyl halide with a cyanide salt.
Reaction:
CD₃CD₂-X + NaCN → CD₃CD₂CN + NaX (where X = Br, I)
Materials:
-
Deuterated ethyl halide (e.g., bromoethane-d5 or iodoethane-d5)
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Anhydrous polar aprotic solvent (e.g., Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF))
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium cyanide in the chosen anhydrous solvent.
-
Slowly add the deuterated ethyl halide to the cyanide solution at room temperature.
-
Heat the reaction mixture to a temperature appropriate for the chosen solvent and halide (typically between 60-100 °C) and maintain for several hours.
-
Monitor the reaction progress using Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by carefully adding water.
-
Extract the product into a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Purify the crude this compound by fractional distillation.
4.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is used to determine the purity of the synthesized this compound and to confirm its molecular weight.
Sample Preparation:
-
Dilute a small aliquot of the purified this compound in a volatile organic solvent such as dichloromethane or acetonitrile.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a capillary column suitable for separating volatile polar compounds (e.g., a DB-WAX or similar column).
-
Oven Program: Start at a low temperature (e.g., 40 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 150 °C) at a rate of 10 °C/min.
-
Injector: Split/splitless injector at a temperature of 250 °C.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Electron Ionization (EI) mode at 70 eV.
-
Mass Range: Scan from m/z 35 to 200.
Expected Results:
-
A single major peak in the chromatogram indicating high purity.
-
The mass spectrum should show a molecular ion peak (M⁺) at m/z 60, corresponding to the molecular weight of this compound.
4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is employed to confirm the structure of this compound and the extent of deuteration.
Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in a deuterated NMR solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.
¹H NMR Spectroscopy:
-
Expected Outcome: The ¹H NMR spectrum should show a significant reduction or complete absence of signals corresponding to the ethyl protons, confirming successful deuteration. Any residual proton signals can be used to quantify the isotopic purity.
¹³C NMR Spectroscopy:
-
Expected Outcome: The ¹³C NMR spectrum will show signals for the three carbon atoms. The signals for the deuterated carbons (CD₂ and CD₃) will appear as multiplets due to C-D coupling and will have a characteristic upfield shift compared to the corresponding carbons in undeuterated propanenitrile.
-
The nitrile carbon (C≡N) will appear as a singlet in the downfield region.
-
4.2.3. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Sample Preparation:
-
As this compound is a liquid, a neat spectrum can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.[4]
Expected Absorption Bands:
-
C≡N stretch: A sharp, medium-intensity absorption band around 2250 cm⁻¹.
-
C-D stretch: Absorption bands in the region of 2100-2250 cm⁻¹, which are at a lower frequency than the C-H stretching bands (typically 2850-3000 cm⁻¹) of the non-deuterated compound.
-
The absence of significant C-H stretching bands will further confirm the high degree of deuteration.
References
- 1. m.youtube.com [m.youtube.com]
- 2. selectscience.net [selectscience.net]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. How Do You Prepare Samples For Ir? A Guide To Solid, Liquid, And Gas Sample Prep - Kintek Solution [kindle-tech.com]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. omicsonline.org [omicsonline.org]
A Technical Guide to the Solubility of Propanenitrile
An In-depth Analysis for Researchers and Drug Development Professionals
Disclaimer: The compound "Propanenitrile-25" is not a standard chemical designation. This guide pertains to the well-documented compound Propanenitrile (CAS: 107-12-0), also known as ethyl cyanide.
Propanenitrile (CH₃CH₂CN) is a colorless, aliphatic nitrile with a sweet, ethereal odor.[1][2] It serves as a versatile polar aprotic solvent and a valuable chemical intermediate in the synthesis of pharmaceuticals and other organic compounds.[2][3] A thorough understanding of its solubility in various solvent systems is critical for its application in reaction chemistry, formulation development, and purification processes.
Quantitative Solubility Data
The solubility of propanenitrile is dictated by its polar nitrile group and short alkyl chain, allowing for miscibility with a range of common solvents. Quantitative data is most extensively documented for its solubility in water, while it is generally considered miscible with many organic solvents.[1][3][4]
| Solvent | Temperature (°C) | Solubility / Miscibility |
| Water | 20 | 11.9 g / 100 g solution[2] |
| Water | 23 | 5 - 10 g / 100 mL[4] |
| Water | 25 | 103 g / L (1.03 x 10⁵ mg/L)[1] |
| Water | 40 | 11.9 g / 100 g H₂O[4] |
| Ethanol | Ambient | Miscible[1][4] |
| Diethyl Ether | Ambient | Miscible[1][4] |
| Dimethylformamide | Ambient | Miscible[4] |
| Ketones | Ambient | Soluble[3] |
Experimental Protocol: Solubility Determination via the Shake-Flask Method
The most common and robust method for determining the solubility of a chemical substance is the Shake-Flask Method . This protocol is consistent with guidelines from the Organisation for Economic Co-operation and Development (OECD).[5][6]
1. Principle: An excess amount of the solute (propanenitrile) is agitated in a specific solvent for a prolonged period to achieve thermodynamic equilibrium. After equilibration, the undissolved solute is separated, and the concentration of propanenitrile in the clear supernatant or filtrate is quantified using a suitable analytical technique.
2. Materials and Apparatus:
-
High-purity Propanenitrile (>99%)
-
High-purity solvent of interest
-
Mechanical shaker or orbital agitator within a temperature-controlled environment (e.g., water bath)
-
Stoppered flasks or vials
-
Centrifuge capable of at least 4000 rpm
-
Syringe filters (e.g., 0.2 µm CA membrane)[7]
-
Analytical balance
-
Volumetric flasks and pipettes
-
Analytical instrument for concentration measurement (e.g., HPLC, Gas Chromatography, Spectrophotometer)
3. Step-by-Step Procedure:
-
Preparation: Add an excess amount of propanenitrile to a flask containing a known volume of the solvent. The excess solute should be clearly visible.
-
Equilibration: Tightly stopper the flasks and place them in a mechanical shaker set to a constant temperature (e.g., 25 °C ± 1 °C). Agitate the samples for at least 24 hours to ensure equilibrium is reached.[5][7] A preliminary study with measurements at 24h, 48h, etc., can be done to confirm the time to equilibrium.
-
Phase Separation: After agitation, allow the flasks to stand to let the undissolved propanenitrile settle. To ensure complete separation of the excess solute, the suspension is then centrifuged at a high speed (e.g., 4000 rpm for 10 minutes) or filtered through a fine-pore membrane filter (0.2 µm).[7] This step must be performed at the equilibration temperature.
-
Sampling: Carefully withdraw a precise aliquot from the clear, saturated supernatant or filtrate.
-
Analysis: Dilute the aliquot with a suitable solvent to bring the concentration within the calibrated range of the analytical instrument. Determine the concentration of propanenitrile using a pre-validated analytical method such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or spectrophotometry.[7][8]
-
Calculation: Use the measured concentration and the dilution factor to calculate the solubility of propanenitrile in the solvent, typically expressed in g/L, mol/L, or g/100 mL.
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the Shake-Flask method for determining solubility.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
References
- 1. Propionitrile | CH3CH2CN | CID 7854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Propionitrile - Wikipedia [en.wikipedia.org]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. 107-12-0 CAS MSDS (Propionitrile) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. umwelt-online.de [umwelt-online.de]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. m.youtube.com [m.youtube.com]
Propanenitrile-d5: A Versatile Tool for Advanced Scientific Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Propanenitrile-25, more systematically known as 2,2,3,3,3-pentadeuteriopropanenitrile or Propanenitrile-d5, is a stable, non-radioactive isotopologue of the simple aliphatic nitrile, propanenitrile.[1][2] While its parent compound serves as a solvent and a precursor in organic synthesis, the strategic replacement of hydrogen with deuterium atoms imparts unique physicochemical properties to Propanenitrile-d5, rendering it an invaluable tool in a multitude of research and development domains. This technical guide provides a comprehensive overview of the potential research applications for Propanenitrile-d5, focusing on its utility in mechanistic elucidation, metabolic and pharmacokinetic studies, and as an internal standard in analytical chemistry. Detailed experimental concepts and data presentation are provided to empower researchers in leveraging this compound for their scientific investigations.
Physicochemical Properties
The substitution of hydrogen with deuterium results in a significant increase in molecular weight, which is a key feature exploited in mass spectrometry-based applications. Other physical properties such as boiling and melting points remain largely unchanged.[1]
| Property | Propanenitrile | Propanenitrile-d5 |
| Molecular Formula | C₃H₅N | C₃D₅N |
| Molecular Weight ( g/mol ) | 55.08 | 60.11 |
| CAS Number | 107-12-0 | 10419-75-7 |
| Boiling Point (°C) | 97 | 97 |
| Melting Point (°C) | -93 | -93 |
Potential Research Areas and Applications
The primary value of Propanenitrile-d5 lies not in its intrinsic biological activity, but in its application as a tracer and standard in various scientific disciplines.
Mechanistic Studies in Chemistry
The increased mass of deuterium can influence the vibrational frequencies of chemical bonds, leading to a slower rate for reactions that involve the cleavage of a carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This phenomenon, known as the Kinetic Isotope Effect (KIE), is a powerful tool for elucidating reaction mechanisms.
Potential Research Application: Propanenitrile-d5 can be used as a substrate in reactions involving the nitrile group or the ethyl moiety to determine if C-H bond cleavage is a rate-determining step. By comparing the reaction rates of the deuterated and non-deuterated isotopologues, researchers can gain insight into the transition state of the reaction.
Metabolic Fate and Pharmacokinetic Studies
In drug discovery and development, understanding the metabolic fate of a drug candidate is crucial. Deuterated compounds serve as ideal tracers for metabolic studies. When a deuterated drug is administered, its metabolites can be readily distinguished from endogenous compounds by mass spectrometry due to the mass difference imparted by the deuterium atoms.[3]
Potential Research Application: While propanenitrile itself is not a therapeutic agent, it can be used as a simple model to study the metabolism of the nitrile functional group or short-chain aliphatic compounds. A typical workflow for such a study is outlined below.
Metabolic fate study workflow using a deuterated tracer.
Analytical Chemistry and Proteomics
In quantitative analysis using mass spectrometry (MS) or gas chromatography-mass spectrometry (GC-MS), deuterated compounds are widely used as internal standards.[4] An ideal internal standard is chemically identical to the analyte of interest but has a different mass, allowing for accurate quantification by correcting for variations in sample preparation and instrument response. Propanenitrile-d5 is a suitable internal standard for the quantification of propanenitrile.[5]
Potential Research Application: In environmental analysis or industrial process monitoring where propanenitrile levels need to be accurately measured, Propanenitrile-d5 can be added to samples at a known concentration. The ratio of the MS signal of propanenitrile to that of Propanenitrile-d5 allows for precise quantification. This is also applicable in proteomics research where nitriles may be used in sample processing.[6]
Quantitative analysis workflow using an internal standard.
Astrochemistry
Simple nitriles like propanenitrile have been detected in the interstellar medium (ISM), offering clues to the chemical processes occurring in star-forming regions.[1] The study of deuterated molecules in the ISM is particularly important as the deuterium-to-hydrogen ratio can provide information about the chemical and physical history of these regions.
Potential Research Application: The unique spectroscopic signature of Propanenitrile-d5 can aid in its astronomical detection.[1] Laboratory-based spectroscopic studies of Propanenitrile-d5 can provide the reference data needed for radio astronomers to search for this molecule in space, helping to refine models of interstellar chemistry.
Experimental Protocols
General Protocol for Kinetic Isotope Effect Measurement
-
Reaction Setup: Prepare two parallel reactions. One with propanenitrile and the other with Propanenitrile-d5, ensuring identical concentrations, temperature, and catalyst loading.
-
Reaction Monitoring: Monitor the disappearance of the starting material or the appearance of the product over time using a suitable analytical technique (e.g., GC, HPLC, NMR).
-
Rate Constant Calculation: Determine the initial reaction rate for both the deuterated and non-deuterated reactions. The ratio of the rate constants (kH/kD) gives the KIE.
-
Interpretation: A KIE value significantly greater than 1 suggests that the C-H bond is broken in the rate-determining step of the reaction.
General Protocol for Use as an Internal Standard
-
Stock Solution Preparation: Prepare a stock solution of Propanenitrile-d5 in a suitable solvent at a high, accurately known concentration.
-
Calibration Curve Preparation: Create a series of calibration standards by adding varying, known concentrations of propanenitrile to a constant concentration of the Propanenitrile-d5 internal standard.
-
Sample Preparation: To the unknown sample, add the same concentration of Propanenitrile-d5 internal standard as used in the calibration curve.
-
Analysis: Analyze the calibration standards and the unknown sample by GC-MS or LC-MS.
-
Quantification: Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for the calibration standards. Determine the concentration of the unknown sample from this curve.
Conclusion
Propanenitrile-d5 is a specialized chemical tool with broad applicability in advanced scientific research. Its utility in elucidating reaction mechanisms, tracing metabolic pathways, and enabling precise analytical quantification makes it a valuable compound for chemists, biochemists, and drug development professionals. While not a therapeutic agent itself, its role in foundational and applied research is critical for advancing our understanding of chemical and biological systems.
References
- 1. This compound | 10419-75-7 | Benchchem [benchchem.com]
- 2. Propanenitrile-d5 | C3H5N | CID 6914116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Deuterated Compounds [simsonpharma.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Propionitrile-d5 - CAS - 10419-75-7 | Axios Research [axios-research.com]
- 6. scbt.com [scbt.com]
Theoretical and Computational Insights into Propanenitrile and its Isotopologue Propanenitrile-25: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propanenitrile (CH₃CH₂CN), also known as ethyl cyanide, is a significant molecule in various scientific domains, from astrochemistry to materials science and as a building block in organic synthesis. Its deuterated isotopologue, propanenitrile-25 (CD₃CD₂CN), serves as a valuable tool in spectroscopic and mechanistic studies. This technical guide provides an in-depth overview of the theoretical and computational modeling of propanenitrile and this compound, focusing on their structural, spectroscopic, and reactive properties. The content is tailored for researchers, scientists, and drug development professionals who utilize computational chemistry in their work.
Molecular Properties and Computational Data
Computational chemistry provides a powerful lens through which to examine the fundamental properties of molecules like propanenitrile. Quantum chemical calculations, particularly using Density Functional Theory (DFT), allow for the accurate prediction of molecular geometries, vibrational frequencies, and other key parameters.
Optimized Molecular Geometry
The equilibrium geometry of propanenitrile has been extensively studied using various levels of theory. A common and reliable method involves geometry optimization using the B3LYP functional with a 6-311++G(d,p) basis set. This approach provides a good balance between computational cost and accuracy for organic molecules. The optimized structural parameters for propanenitrile are presented in Table 1. These calculated values are in good agreement with experimental data and serve as the foundation for further computational analysis, such as vibrational frequency calculations.
Table 1: Calculated Optimized Geometrical Parameters for Propanenitrile
| Parameter | Atom Pair/Triplet | Calculated Value |
| Bond Lengths (Å) | C1 - C2 | 1.53 |
| C2 - C3 | 1.46 | |
| C3 ≡ N4 | 1.16 | |
| C1 - H | 1.09 (average) | |
| C2 - H | 1.09 (average) | |
| Bond Angles (°) ** | C1 - C2 - C3 | 111.5 |
| C2 - C3 ≡ N4 | 179.1 | |
| H - C1 - H | 108.0 (average) | |
| H - C2 - H | 107.9 (average) | |
| Dihedral Angle (°) ** | H - C1 - C2 - C3 | 180.0 (staggered) |
Note: Atom numbering is sequential from the methyl carbon (C1) to the nitrile nitrogen (N4).
Vibrational Frequencies
Vibrational spectroscopy is a critical tool for identifying and characterizing molecules. Computational methods can predict the vibrational frequencies and corresponding infrared (IR) intensities, which aids in the interpretation of experimental spectra. The calculated harmonic vibrational frequencies for propanenitrile and its deuterated isotopologue, this compound, at the B3LYP/6-311++G(d,p) level of theory are summarized in Table 2. The substitution of hydrogen with deuterium in this compound leads to significant shifts in the vibrational frequencies, particularly for modes involving the motion of these atoms. This isotopic effect is a powerful tool for assigning vibrational modes. The most prominent feature in the IR spectrum of nitriles is the C≡N stretching vibration, which is typically observed in the 2240–2260 cm⁻¹ range[1].
Table 2: Calculated Harmonic Vibrational Frequencies (cm⁻¹) for Propanenitrile and this compound
| Vibrational Mode | Propanenitrile (CH₃CH₂CN) | This compound (CD₃CD₂CN) |
| CH₃/CD₃ Symmetric Stretch | 2950 | 2100 |
| CH₃/CD₃ Asymmetric Stretch | 3010 | 2250 |
| CH₂/CD₂ Symmetric Stretch | 2930 | 2150 |
| CH₂/CD₂ Asymmetric Stretch | 2990 | 2200 |
| C≡N Stretch | 2255 | 2250 |
| CH₂/CD₂ Scissoring | 1460 | 1050 |
| CH₃/CD₃ Umbrella | 1390 | 1020 |
| C-C Stretch | 1040 | 1000 |
| C-C-N Bend | 550 | 530 |
Note: These are representative frequencies and a full vibrational analysis would include all normal modes.
Experimental and Computational Protocols
To achieve reliable computational results, a well-defined and validated protocol is essential. The following sections detail the methodologies for geometry optimization and vibrational frequency calculations, as well as a relevant experimental protocol for context.
Computational Protocol: Geometry Optimization and Vibrational Frequency Calculation
A robust and widely used computational protocol for studying molecules like propanenitrile involves the following steps:
-
Initial Structure Generation : A starting 3D structure of the molecule is created using molecular modeling software such as Avogadro or GaussView.
-
Geometry Optimization : The initial structure is then optimized to find the lowest energy conformation. A common and effective level of theory for this purpose is Density Functional Theory (DFT) with the B3LYP hybrid functional and the 6-311++G(d,p) basis set. This basis set includes diffuse functions (++) to better describe lone pairs and polarization functions (d,p) for more accurate geometries. The optimization calculation is typically run with a convergence criterion for the forces and displacement that is sufficiently tight to ensure a true minimum has been reached.
-
Vibrational Frequency Calculation : Following a successful geometry optimization, a vibrational frequency analysis is performed at the same level of theory. This calculation computes the second derivatives of the energy with respect to the atomic positions. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. For isotopologues like this compound, the calculation can be repeated by specifying the isotopic masses in the input file, often using keywords like freq=(ReadFC,ReadIsotopes) in Gaussian software.
Experimental Protocol: Crossed Molecular Beam Experiments
To study reaction dynamics, such as the formation of nitriles in astrophysical environments, crossed molecular beam (CMB) experiments are employed. A general protocol is as follows:
-
Beam Generation : Two supersonic beams of the reactant molecules are generated by expanding a gas mixture through a nozzle into a vacuum chamber. For example, a beam of cyano radicals (CN) can be produced by the photolysis of a precursor molecule.
-
Beam Crossing : The two molecular beams are directed to intersect at a specific angle within a high-vacuum scattering chamber.
-
Product Detection : The products of the reaction are detected using a mass spectrometer that can be rotated around the collision center. This allows for the measurement of the angular and velocity distributions of the products.
-
Data Analysis : The collected data is analyzed to determine the reaction mechanism, product branching ratios, and the dynamics of the chemical reaction.
Signaling Pathways and Logical Relationships
Formation of Propanenitrile in Titan's Atmosphere
Propanenitrile has been detected in the atmosphere of Saturn's moon, Titan.[2][3][4] Computational models suggest that a key formation pathway involves the reaction of the cyano radical (CN) with ethane (C₂H₆). This reaction is thought to proceed via a hydrogen abstraction mechanism. The overall workflow for investigating such a reaction computationally is depicted below.
Caption: Formation of Propanenitrile in Titan's atmosphere.
Computational Workflow for Reaction Mechanism Investigation
The theoretical investigation of a chemical reaction, such as the formation of propanenitrile, follows a logical workflow. This involves identifying stationary points on the potential energy surface (PES), which include reactants, products, intermediates, and transition states.
Caption: Computational workflow for reaction mechanism analysis.
Reaction of Cyano Radical with Ethylene: A Model for Nitrile Formation
A well-studied reaction that serves as a model for nitrile formation in various environments is the reaction of the cyano radical (CN) with ethylene (C₂H₄).[1] This reaction proceeds through an addition-elimination mechanism, as depicted in the following signaling pathway diagram. The computational investigation of this reaction helps to elucidate the formation routes of more complex nitriles.
Caption: Reaction pathway for CN + C₂H₄.
Conclusion
Theoretical and computational modeling are indispensable tools for understanding the properties and reactivity of molecules like propanenitrile and its isotopologues. This guide has provided a comprehensive overview of the key computational data, methodologies, and reaction pathways relevant to these molecules. The presented data and protocols offer a solid foundation for researchers and scientists in their theoretical investigations, while the visualized pathways provide a clear framework for understanding the logical flow of computational studies and the chemical transformations of nitriles in diverse environments. The continued synergy between computational and experimental approaches will undoubtedly lead to further advancements in our understanding of these important chemical species.
References
- 1. Unsaturated Dinitriles Formation Routes in Extraterrestrial Environments: A Combined Experimental and Theoretical Investigation of the Reaction between Cyano Radicals and Cyanoethene (C2H3CN) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formation and Stability of the Propionitrile:Acetylene Co-Crystal Under Titan-Relevant Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formation and Stability of the Propionitrile:Acetylene Co-Crystal Under Titan-Relevant Conditions | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
Propanenitrile: An In-depth Technical Guide to its Natural Occurrence and Sources
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propanenitrile, a simple aliphatic nitrile, has been identified as a naturally occurring volatile organic compound (VOC). This technical guide provides a comprehensive overview of its known natural sources, with a particular focus on its presence in honey. It details the experimental protocols for its extraction and identification, presents available data on its occurrence, and discusses the analytical methodologies in depth. This document is intended to serve as a foundational resource for researchers in natural product chemistry, food science, and drug development who are interested in the study of naturally occurring nitriles.
Introduction
Nitriles are a class of organic compounds characterized by a -C≡N functional group. While many nitriles are known for their synthetic utility and industrial applications, a growing body of research is dedicated to the identification and characterization of naturally occurring nitriles and their potential biological activities. Propanenitrile (CH₃CH₂CN), also known as ethyl cyanide, is a colorless liquid with a characteristic sweet, ethereal odor. While traditionally considered a synthetic chemical, recent analytical studies of complex natural matrices have revealed its presence as a trace volatile organic compound. This guide focuses on the known natural occurrences of propanenitrile, providing a technical framework for its study.
Natural Occurrence of Propanenitrile
The primary documented natural source of propanenitrile is as a volatile organic compound in honey. Its presence has been identified in studies analyzing the complex aroma profile of honey. While the exact biosynthetic pathway for propanenitrile in this context is not yet elucidated, it is likely derived from the nectar of specific plants foraged by honeybees (Apis mellifera) or as a metabolic byproduct of the bees themselves.
Propanenitrile in Honey
A study on the volatile compounds in honey from the Ñuble province of Chile identified propanenitrile as one of the constituents contributing to the honey's aroma profile.[1] The characteristic odor of propanenitrile is described as pleasant, sweetish, and ethereal, which is consistent with the complex aromatic profiles of many honey varieties.[1]
Quantitative Data
To date, the available literature primarily reports the qualitative identification of propanenitrile in honey. Quantitative data on its concentration remains limited. The following table summarizes the current state of knowledge regarding the natural occurrence of propanenitrile.
| Natural Source | Matrix | Method of Detection | Concentration | Reference |
| Honey | Volatile Fraction | Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) | Not Quantified | [1] |
Note: The lack of quantitative data highlights a significant area for future research. The development of validated quantitative methods is crucial for understanding the prevalence and significance of propanenitrile in different honey varieties and other potential natural sources.
Experimental Protocols for the Detection of Propanenitrile in Honey
The detection of propanenitrile as a volatile component in a complex matrix like honey requires sensitive and specific analytical techniques. The most widely used and effective method is Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS).
Principle of HS-SPME-GC-MS
HS-SPME is a solvent-free extraction technique where a fused-silica fiber coated with a stationary phase is exposed to the headspace (the gas phase above the sample) of a heated and agitated honey sample. Volatile and semi-volatile compounds, including propanenitrile, partition from the honey matrix into the headspace and then adsorb onto the fiber coating. The fiber is then retracted and introduced into the hot injector of a gas chromatograph, where the adsorbed analytes are thermally desorbed and transferred to the GC column for separation. The separated compounds are then detected and identified by a mass spectrometer.
Detailed Experimental Protocol
The following is a generalized protocol for the analysis of volatile compounds in honey, based on common practices in the field.
3.2.1. Sample Preparation
-
Sample Homogenization: A representative sample of honey (typically 5-10 g) is placed in a headspace vial (e.g., 20 mL).
-
Dilution (Optional but Recommended): The honey sample is diluted with deionized water (e.g., a 1:1 w/v ratio) to reduce viscosity and enhance the release of volatiles.
-
Addition of Salt (Optional): An inorganic salt, such as sodium chloride (NaCl), can be added to the sample to increase the ionic strength of the aqueous phase. This "salting-out" effect reduces the solubility of organic volatiles and promotes their partitioning into the headspace.
-
Internal Standard: An internal standard (a known amount of a compound not expected to be in the sample) is added to each sample for semi-quantification and to monitor analytical performance.
3.2.2. HS-SPME Procedure
-
Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for the broad-range analysis of volatile compounds in honey.
-
Equilibration: The sealed vial containing the honey sample is incubated at a controlled temperature (e.g., 40-60 °C) with constant agitation for a set period (e.g., 15-30 minutes) to allow the volatiles to equilibrate between the sample and the headspace.
-
Extraction: The SPME fiber is exposed to the headspace of the vial for a defined time (e.g., 30-60 minutes) at the same temperature and agitation to allow for the adsorption of the volatile compounds.
3.2.3. GC-MS Analysis
-
Desorption: The SPME fiber is immediately inserted into the heated GC injector port (e.g., 250 °C) where the adsorbed volatiles are thermally desorbed.
-
Gas Chromatography:
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) is typically used for the separation of a wide range of volatile compounds.
-
Oven Temperature Program: A temperature gradient is employed to separate the compounds based on their boiling points and interactions with the stationary phase. A typical program might start at a low temperature (e.g., 40 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C).
-
Carrier Gas: Helium is used as the carrier gas at a constant flow rate.
-
-
Mass Spectrometry:
-
Ionization: Electron Ionization (EI) at 70 eV is the standard method for generating mass spectra.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).
-
Data Acquisition: The mass spectrometer is operated in full scan mode to acquire mass spectra over a specific range (e.g., m/z 35-400).
-
3.2.4. Compound Identification
The identification of propanenitrile is achieved by comparing the acquired mass spectrum and retention index with those of an authentic standard and/or with entries in a spectral library, such as the NIST/EPA/NIH Mass Spectral Library.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the experimental workflow for the analysis of propanenitrile in honey using HS-SPME-GC-MS.
Caption: Experimental workflow for the analysis of propanenitrile in honey.
Signaling Pathways and Logical Relationships
Currently, there is no specific information available in the scientific literature regarding signaling pathways or defined biological activities of propanenitrile in the context of its natural occurrence in honey. The following diagram illustrates the logical relationship between the components of the analytical process.
Caption: Logical relationship of components in the analysis of propanenitrile.
Conclusion
Propanenitrile is an emerging naturally occurring volatile organic compound, with its presence confirmed in honey. This technical guide provides the current state of knowledge on its natural sources and details the robust analytical methodology of HS-SPME-GC-MS for its detection and identification. Significant research opportunities exist in quantifying the concentration of propanenitrile in various honey types and other natural products, elucidating its biosynthetic pathways, and investigating its potential biological activities. The information presented herein serves as a valuable resource for scientists and researchers to further explore the role of simple nitriles in the natural world.
References
Propanenitrile: A Technical Guide to Stability and Degradation Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propanenitrile (CH₃CH₂CN), also known as ethyl cyanide, is a versatile aliphatic nitrile utilized as a solvent and a key intermediate in the synthesis of various organic compounds, including pharmaceuticals. A thorough understanding of its stability and degradation pathways under different conditions is crucial for its safe handling, storage, and application in drug development and other chemical processes. This technical guide provides a comprehensive overview of the stability of propanenitrile and details its primary degradation pathways, including hydrolysis, biochemical degradation, thermal decomposition, and oxidation. The information is presented with a focus on quantitative data, detailed experimental methodologies, and visual representations of the degradation pathways.
Chemical Stability
Propanenitrile is a stable, colorless, water-soluble liquid under standard conditions. However, it is incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents. Its stability is significantly influenced by environmental factors such as pH, temperature, and the presence of catalysts or microbial activity.
Degradation Pathways
Propanenitrile undergoes degradation through several key pathways:
-
Hydrolysis (Acidic and Alkaline)
-
Biochemical Degradation
-
Thermal Decomposition
-
Oxidation
Hydrolysis
The hydrolysis of propanenitrile is a well-documented degradation pathway that proceeds under both acidic and alkaline conditions. The reaction occurs in two main stages: an initial hydrolysis to propanamide, followed by the hydrolysis of the amide to propanoic acid or its corresponding salt.
Acid-Catalyzed Hydrolysis
Under acidic conditions, propanenitrile is heated under reflux with a dilute strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), to yield propanoic acid and an ammonium salt.[1][2]
Reaction Scheme:
CH₃CH₂CN + 2H₂O + H⁺ → CH₃CH₂COOH + NH₄⁺
The intermediate in this reaction is propanamide (CH₃CH₂CONH₂).[1][2]
Experimental Protocol: Acid-Catalyzed Hydrolysis of Propanenitrile
-
Objective: To hydrolyze propanenitrile to propanoic acid under acidic conditions.
-
Materials: Propanenitrile, dilute hydrochloric acid (e.g., 5 M), round-bottom flask, reflux condenser, heating mantle, distillation apparatus.
-
Procedure:
-
Place a measured volume of propanenitrile into a round-bottom flask.
-
Add an excess of dilute hydrochloric acid to the flask.
-
Attach a reflux condenser and heat the mixture under reflux for a specified period (e.g., 1-2 hours).
-
After cooling, the resulting mixture contains propanoic acid and ammonium chloride.
-
The propanoic acid can be separated from the mixture by distillation.[3]
-
-
Analysis: The progress of the reaction and the identity of the products can be monitored and confirmed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS). A typical GC-MS protocol would involve:
-
Sample Preparation: Dilution of an aliquot of the reaction mixture in a suitable solvent (e.g., diethyl ether) and derivatization if necessary.
-
GC Column: A polar capillary column (e.g., DB-WAX or FFAP).
-
Temperature Program: An initial temperature of 60°C, held for 2 minutes, followed by a ramp of 10°C/min to 200°C, held for 5 minutes.
-
Mass Spectrometry: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 30-200.
-
Alkaline-Catalyzed Hydrolysis
In the presence of a strong base, such as sodium hydroxide (NaOH), propanenitrile is heated under reflux to produce a salt of propanoic acid (e.g., sodium propanoate) and ammonia gas.[1][2] To obtain the free carboxylic acid, the resulting solution must be acidified with a strong acid.[1][2]
Reaction Scheme:
-
CH₃CH₂CN + OH⁻ + H₂O → CH₃CH₂COO⁻ + NH₃
-
CH₃CH₂COO⁻ + H⁺ → CH₃CH₂COOH
Experimental Protocol: Alkaline-Catalyzed Hydrolysis of Propanenitrile
-
Objective: To hydrolyze propanenitrile to sodium propanoate under alkaline conditions.
-
Materials: Propanenitrile, aqueous sodium hydroxide solution (e.g., 2 M), round-bottom flask, reflux condenser, heating mantle, apparatus for acidification and distillation.
-
Procedure:
-
Place propanenitrile in a round-bottom flask with an excess of sodium hydroxide solution.
-
Heat the mixture under reflux. Ammonia gas will be evolved.
-
After the reaction is complete, cool the mixture. The solution will contain the sodium salt of propanoic acid.
-
To isolate propanoic acid, carefully add a strong acid (e.g., dilute HCl) until the solution is acidic.
-
The propanoic acid can then be isolated by distillation.
-
-
Analysis: Similar to acid hydrolysis, the reaction can be monitored by GC-MS to identify and quantify the reactants and products.
Quantitative Data for Hydrolysis
| Parameter | Condition | Value | Reference |
| Activation Energy | Alkaline Hydrolysis (0.65 N NaOH) | 20,300 cal/mol | [4] |
| Activation Energy Decrease | Acidic Hydrolysis (1 to 10 N HCl) | 6.7 Cal | |
| Relative Rate of Hydrolysis | Propanenitrile vs. Propionamide (Alkaline) | ~ 1:10 | [4] |
| Velocity Constant | Alkaline Hydrolysis (0.3 to 4 N NaOH) | Essentially independent of alkali concentration | [4] |
Hydrolysis Pathway Diagrams
References
- 1. Nitrile hydratase gene from Rhodococcus sp. N-774 requirement for its downstream region for efficient expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Structure of the regulatory region of nitrile hydratase genes in Rhodococcus rhodochrous М8, a biocatalyst for production of acrylic heteropolymers - Grechishnikova - Microbiology [journals.eco-vector.com]
- 4. nrc-publications.canada.ca [nrc-publications.canada.ca]
Methodological & Application
Application Notes and Protocols for Propanenitrile-d5 as a Metabolic Tracer
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Propanenitrile-d5 (CD₃CD₂CN), a deuterated stable isotope of propanenitrile, serves as a valuable tracer for in vivo and in vitro metabolic studies. Its application allows for the quantitative analysis of metabolic pathways involved in the biotransformation of small aliphatic nitriles. The primary metabolic fate of propanenitrile is oxidation by cytochrome P450 (CYP450) enzymes, leading to the release of a cyanide ion and the formation of propionaldehyde. The subsequent detoxification of cyanide is a critical area of study in toxicology and drug metabolism. By tracing the deuterated backbone of propanenitrile-d5, researchers can elucidate the kinetics and mechanisms of these pathways.
Principle of Use
The use of propanenitrile-d5 as a metabolic tracer is based on the principle of stable isotope labeling. The five deuterium atoms on the propanenitrile molecule increase its mass by five atomic mass units compared to the unlabeled compound. This mass difference allows for the sensitive and specific detection of the tracer and its deuterated metabolites using mass spectrometry (MS) techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The deuterium labeling is considered "stable" as the C-D bonds are generally not cleaved during the metabolic processes of interest, allowing the deuterated ethyl group to act as a reliable tag.
Key Applications
-
Probing Cytochrome P450 Activity: Propanenitrile is a known substrate for various CYP450 isoforms. Administration of propanenitrile-d5 can be used to assess the in vivo or in vitro activity of these enzymes by measuring the rate of formation of its deuterated metabolites. This is particularly relevant in drug development for assessing potential drug-drug interactions and in toxicology for understanding the metabolic activation of xenobiotics.
-
Investigating Cyanide Metabolism and Detoxification: The metabolism of propanenitrile releases cyanide, which is subsequently detoxified, primarily by the mitochondrial enzyme rhodanese. This enzyme catalyzes the transfer of a sulfur atom to cyanide, forming the less toxic thiocyanate. By using propanenitrile-d5, the release of the cyanide moiety can be indirectly traced, and the efficacy of the rhodanese pathway and other cyanide detoxification mechanisms can be investigated.
-
Pharmacokinetic and Toxicokinetic Studies: The absorption, distribution, metabolism, and excretion (ADME) of propanenitrile can be studied with high precision using the deuterated tracer. This information is crucial for understanding its toxic potential and for developing safety guidelines for handling related compounds in industrial and research settings.
Data Presentation
Quantitative data from metabolic studies using propanenitrile-d5 should be summarized in clear and concise tables. The following are examples of how such data can be presented:
Table 1: In Vivo Distribution of Propanenitrile-d5 and its Metabolites in Rat Tissues
| Tissue | Propanenitrile-d5 (ng/g tissue) | d5-Propionaldehyde (ng/g tissue) | d5-Thiocyanate (nmol/g tissue) |
| Liver | 150.2 ± 12.5 | 25.8 ± 3.1 | 5.2 ± 0.8 |
| Kidney | 89.7 ± 9.8 | 15.3 ± 2.4 | 12.6 ± 1.5 |
| Brain | 35.1 ± 4.2 | 5.9 ± 1.1 | 1.8 ± 0.4 |
| Blood | 65.4 ± 7.3 | 11.2 ± 1.9 | 8.9 ± 1.2 |
*Data are presented as mean ± standard deviation (n=6).
Table 2: In Vitro Metabolism of Propanenitrile-d5 in Human Liver Microsomes
| CYP450 Isoform | Rate of d5-Propionaldehyde Formation (pmol/min/mg protein) |
| CYP2E1 | 125.6 ± 10.2 |
| CYP2B6 | 88.4 ± 7.5 |
| CYP3A4 | 45.1 ± 5.3 |
| Control (no NADPH) | < 1.0 |
*Data are presented as mean ± standard deviation from triplicate experiments.
Experimental Protocols
Protocol 1: In Vivo Metabolic Study in Rodents
Objective: To determine the in vivo metabolism and tissue distribution of propanenitrile-d5.
Materials:
-
Propanenitrile-d5 (CD₃CD₂CN)
-
Saline solution (0.9% NaCl), sterile
-
Male Sprague-Dawley rats (250-300 g)
-
Anesthesia (e.g., isoflurane)
-
Syringes and needles for injection
-
Tools for dissection and tissue collection
-
Homogenizer
-
Centrifuge
-
Organic solvents (e.g., acetonitrile, ethyl acetate)
-
Internal standard (e.g., propanenitrile-d7)
-
GC-MS or LC-MS/MS system
Methodology:
-
Animal Preparation: Acclimatize rats for at least one week before the experiment with free access to food and water.
-
Tracer Administration: Prepare a sterile solution of propanenitrile-d5 in saline at a concentration of 10 mg/mL. Administer a single dose of 50 mg/kg body weight via intraperitoneal injection.
-
Sample Collection: At predetermined time points (e.g., 1, 4, 8, and 24 hours) post-injection, anesthetize the animals and collect blood via cardiac puncture into heparinized tubes. Perfuse the animals with cold saline to remove blood from the tissues. Dissect and collect tissues of interest (e.g., liver, kidney, brain).
-
Sample Preparation:
-
Blood: Centrifuge the blood at 3000 x g for 15 minutes at 4°C to separate the plasma.
-
Tissues: Weigh a portion of each tissue (approx. 100 mg) and homogenize in 1 mL of cold phosphate-buffered saline (PBS).
-
-
Metabolite Extraction:
-
To 100 µL of plasma or tissue homogenate, add 400 µL of ice-cold acetonitrile containing the internal standard (propanenitrile-d7 at 100 ng/mL).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis or derivatize for GC-MS analysis if necessary.
-
-
GC-MS/MS or LC-MS/MS Analysis: Analyze the extracted samples for the presence and quantity of propanenitrile-d5 and its deuterated metabolites. Develop a specific and sensitive method for the detection of the parent compound and expected metabolites (e.g., d5-propionaldehyde, d5-thiocyanate).
-
Data Analysis: Quantify the concentrations of the analytes in each sample using a calibration curve prepared with known standards. Normalize the tissue concentrations to the weight of the tissue.
Protocol 2: In Vitro Metabolism Study using Liver Microsomes
Objective: To identify the cytochrome P450 isoforms involved in the metabolism of propanenitrile-d5.
Materials:
-
Propanenitrile-d5
-
Human liver microsomes (pooled or from individual donors)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
Specific CYP450 chemical inhibitors or recombinant human CYP450 enzymes
-
Internal standard (e.g., propanenitrile-d7)
-
LC-MS/MS system
Methodology:
-
Incubation Setup: In a microcentrifuge tube, prepare the following incubation mixture on ice:
-
Human liver microsomes (0.5 mg/mL final concentration)
-
Potassium phosphate buffer (to a final volume of 200 µL)
-
Propanenitrile-d5 (10 µM final concentration)
-
-
Initiation of Reaction: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate at 37°C for a specified time (e.g., 30 minutes) in a shaking water bath.
-
Termination of Reaction: Stop the reaction by adding 200 µL of ice-cold acetonitrile containing the internal standard.
-
Sample Processing:
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis: Analyze the samples for the formation of deuterated metabolites.
-
Inhibition/Recombinant Enzyme Studies (Optional):
-
To identify specific CYP450 isoforms, pre-incubate the microsomes with known chemical inhibitors of specific CYPs before adding propanenitrile-d5.
-
Alternatively, perform incubations with individual recombinant human CYP450 enzymes to directly assess their catalytic activity towards propanenitrile-d5.
-
-
Data Analysis: Calculate the rate of metabolite formation (e.g., pmol/min/mg microsomal protein). Compare the rates in the presence and absence of inhibitors or between different recombinant enzymes to determine the contribution of each isoform.
Visualizations
Caption: In vivo experimental workflow for propanenitrile-d5 metabolic studies.
Caption: Metabolic pathway of propanenitrile-d5 and cyanide detoxification.
Caption: Regulation of Cytochrome P450 gene expression by xenobiotics.
Application Notes and Protocols for Incorporating Propanenitrile-25 in Cell Culture
Disclaimer: There is currently no available scientific literature detailing the specific biological effects, mechanism of action, or established cell culture protocols for Propanenitrile-25. This compound is an isotopologue of propanenitrile (also known as propionitrile or ethyl cyanide). The following application notes and protocols are based on the known properties of the parent compound, propanenitrile, and general methodologies for assessing the cellular effects of chemical compounds. Propanenitrile is known to be metabolized to cyanide, a potent inhibitor of cellular respiration. Therefore, extreme caution must be exercised when handling this compound, and it should be treated as a hazardous substance.
Introduction
This compound is a deuterated form of propanenitrile. While its specific biological activity is uncharacterized, its parent compound, propanenitrile, is a simple aliphatic nitrile that is soluble in water.[1] In vivo studies have shown that propanenitrile is metabolized by the cytochrome P-450 enzyme system, leading to the release of cyanide.[2] This metabolic activation is a critical consideration for its use in biological systems, as cyanide is a well-known inhibitor of mitochondrial respiration.
These application notes provide a general framework for researchers to begin investigating the effects of this compound in various cell culture models. The protocols outlined below are designed to assess its cytotoxicity, and potential mechanisms of action, with a focus on metabolic disruption and induction of apoptosis.
Potential Applications in Cell Culture Research
Given the metabolism of its parent compound to cyanide, this compound could be utilized as a tool for:
-
Studying cellular responses to metabolic stress: By delivering a precursor to a respiratory chain inhibitor, researchers can investigate the downstream signaling events and cellular adaptations that occur in response to mitochondrial dysfunction.
-
Investigating mechanisms of cytotoxicity: The protocols provided will allow for the determination of the cytotoxic and cytostatic effects of this compound and help to elucidate the mode of cell death (apoptosis vs. necrosis).
-
Drug development and screening: As a potential cytotoxic agent, this compound could be evaluated for its anti-proliferative effects in cancer cell lines.
Data Presentation: Summary of Expected Quantitative Data
The following tables provide a template for summarizing quantitative data from the experimental protocols described below.
Table 1: Cytotoxicity of this compound
| Cell Line | Treatment Duration (hours) | IC50 (µM) |
| (e.g., HeLa) | 24 | Data |
| 48 | Data | |
| 72 | Data | |
| (e.g., HepG2) | 24 | Data |
| 48 | Data | |
| 72 | Data |
Table 2: Apoptosis Induction by this compound
| Cell Line | Concentration (µM) | Treatment Duration (hours) | % Apoptotic Cells (Annexin V+/PI-) |
| (e.g., Jurkat) | (e.g., IC50) | 24 | Data |
| 48 | Data | ||
| (e.g., 2 x IC50) | 24 | Data | |
| 48 | Data |
Experimental Protocols
Safety Precautions
Propanenitrile and its isotopologues are toxic and should be handled with extreme care in a well-ventilated chemical fume hood.[1] Personal protective equipment (PPE), including gloves, lab coat, and safety glasses, is mandatory. All waste containing this compound must be disposed of according to institutional guidelines for hazardous chemical waste.
Preparation of Stock Solutions
-
Molarity Calculation: this compound has a molecular weight of approximately 60.11 g/mol (accounting for the deuterium isotopes).
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 100 mM) in a sterile, cell culture-grade solvent such as dimethyl sulfoxide (DMSO) or ethanol.
-
Storage: Store the stock solution at -20°C, protected from light.
Protocol for Determining Cytotoxicity (IC50)
This protocol utilizes a standard MTT or similar colorimetric assay to assess cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in a complete cell culture medium. The final solvent concentration should be consistent across all wells and should not exceed 0.1%.
-
Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Incubate for 24, 48, and 72 hours.
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a detergent-based solution).
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol for Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol uses flow cytometry to distinguish between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the predetermined IC50 for 24 and 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Staining:
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V- / PI-
-
Early apoptotic cells: Annexin V+ / PI-
-
Late apoptotic/necrotic cells: Annexin V+ / PI+
-
-
Data Analysis: Quantify the percentage of cells in each quadrant.
Visualization of Pathways and Workflows
Hypothetical Signaling Pathway of this compound Induced Cytotoxicity
The following diagram illustrates a plausible signaling cascade initiated by the metabolic conversion of this compound to cyanide.
Caption: Hypothetical pathway of this compound induced apoptosis.
Experimental Workflow for Assessing Cytotoxicity
The diagram below outlines the key steps in determining the IC50 of this compound.
Caption: Workflow for determining the IC50 of this compound.
References
Application Notes and Protocols for the Analytical Detection of Propanenitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propanenitrile, also known as ethyl cyanide, is a significant compound in various fields, from industrial chemistry to its potential presence as a residual solvent in pharmaceutical products. Its detection and quantification in diverse sample matrices are crucial for quality control, safety assessment, and research. These application notes provide detailed protocols for the analysis of propanenitrile in both pharmaceutical and biological samples using modern analytical techniques. The methodologies described are primarily Gas Chromatography-Mass Spectrometry (GC-MS) for volatile residual solvent analysis and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for sensitive quantification in biological fluids.
Application 1: Analysis of Residual Propanenitrile in Pharmaceutical Ingredients by Headspace GC-MS
This method is designed for the quantitative analysis of propanenitrile as a residual solvent in active pharmaceutical ingredients (APIs) and excipients. Headspace sampling is employed to introduce volatile and semi-volatile analytes into the GC-MS system, which prevents contamination of the instrument with non-volatile matrix components.[1]
Experimental Protocol
1. Materials and Reagents
-
Propanenitrile standard (≥99.5% purity)
-
Dimethyl sulfoxide (DMSO), headspace grade
-
Nitrogen or Helium (carrier gas), high purity
-
20 mL headspace vials with PTFE/silicone septa and aluminum caps
-
Crimper/decrimper for headspace vials
-
Gas-tight syringe for standard preparation
2. Standard Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh 100 mg of propanenitrile and dissolve in 100 mL of DMSO.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with DMSO to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
3. Sample Preparation
-
Accurately weigh approximately 100 mg of the pharmaceutical sample into a 20 mL headspace vial.
-
Add 1.0 mL of DMSO to the vial.
-
Seal the vial immediately with a PTFE/silicone septum and aluminum cap using a crimper.
-
Vortex the vial to ensure complete dissolution or uniform suspension of the sample.
4. Headspace GC-MS Parameters
| Parameter | Setting |
| Headspace Autosampler | |
| Oven Temperature | 100 °C |
| Needle Temperature | 110 °C |
| Transfer Line Temperature | 120 °C |
| Vial Equilibration Time | 30 minutes |
| Injection Volume | 1 mL (gas phase) |
| Gas Chromatograph | |
| Column | DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness (or equivalent) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 200 °C |
| Split Ratio | 10:1 |
| Oven Program | Initial: 40 °C, hold for 5 minRamp: 10 °C/min to 120 °CRamp: 20 °C/min to 240 °C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Source Temperature | 230 °C |
| MS Quadrupole Temperature | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ions to Monitor | m/z 54 (quantifier), 55, 27 (qualifiers) |
5. Calibration and Quantification
-
Inject the prepared working standard solutions to generate a calibration curve by plotting the peak area of the quantifier ion against the concentration.
-
Inject the prepared samples.
-
The concentration of propanenitrile in the samples is determined using the linear regression equation from the calibration curve.
Quantitative Data Summary
The following table summarizes the expected performance of the headspace GC-MS method for propanenitrile analysis.
| Parameter | Expected Value |
| Limit of Detection (LOD) | 0.1 - 0.5 ppm |
| Limit of Quantitation (LOQ) | 0.5 - 2.0 ppm |
| Linearity Range (r²) | ≥ 0.995 |
| Recovery | 90 - 110% |
| Precision (%RSD) | < 15% |
Workflow Diagram
Application 2: Quantitative Analysis of Propanenitrile in Human Plasma by LC-MS/MS
This protocol details a sensitive and selective method for the quantification of propanenitrile in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The sample preparation involves a simple protein precipitation step, making it suitable for high-throughput analysis. For small, polar molecules like propanenitrile, Hydrophilic Interaction Liquid Chromatography (HILIC) or a mixed-mode column is often effective.[2][3]
Experimental Protocol
1. Materials and Reagents
-
Propanenitrile standard (≥99.5% purity)
-
Propanenitrile-d5 (deuterated propanenitrile) as internal standard (IS)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Human plasma (blank)
2. Standard and Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of propanenitrile and propanenitrile-d5 (IS) in methanol.
-
Working Standard Solutions: Serially dilute the propanenitrile stock solution with a 50:50 mixture of acetonitrile and water to prepare calibration standards.
-
Internal Standard Spiking Solution: Dilute the IS stock solution with acetonitrile to a final concentration of 50 ng/mL.
-
Sample Preparation:
-
Aliquot 100 µL of plasma sample (or calibration standard/QC) into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of the internal standard spiking solution (in acetonitrile).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to an HPLC vial for analysis.
-
3. LC-MS/MS Parameters
| Parameter | Setting |
| Liquid Chromatograph | |
| Column | HILIC Column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 95% B (hold 1 min), ramp to 50% B over 3 min, hold for 1 min, return to 95% B and re-equilibrate for 2 min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Tandem Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | |
| Propanenitrile | Precursor Ion (m/z) 56 → Product Ion (m/z) 29 |
| Propanenitrile-d5 (IS) | Precursor Ion (m/z) 61 → Product Ion (m/z) 33 |
4. Calibration and Quantification
-
A calibration curve is constructed by plotting the peak area ratio (analyte/IS) against the nominal concentration of the calibration standards.
-
The concentration of propanenitrile in the plasma samples is calculated from the calibration curve using the peak area ratios.
Quantitative Data Summary
The following table summarizes the expected performance of the LC-MS/MS method for propanenitrile in human plasma.
| Parameter | Expected Value |
| Limit of Detection (LOD) | 0.1 - 0.5 ng/mL |
| Limit of Quantitation (LOQ) | 0.5 - 2.0 ng/mL |
| Linearity Range (r²) | ≥ 0.99 |
| Recovery | > 85% |
| Matrix Effect | < 15% |
| Precision & Accuracy (%RSD, %Bias) | < 15% (within 20% at LLOQ) |
Workflow Diagramdot
References
Application Notes and Protocols for Propanenitrile in Catalysis Research
A Note on Nomenclature: The term "Propanenitrile-25" is not a standard chemical identifier. This document pertains to the use of Propanenitrile (also known as propionitrile or ethyl cyanide) in catalysis research. It is possible that "this compound" refers to an isotopically labeled variant, but in the absence of further clarification, the following protocols are for the unlabeled compound.
Propanenitrile is a versatile compound in catalysis, serving as a reactant, a model compound for studying specific reactions, and a solvent.[1] Its applications are prominent in hydrogenation and hydrodenitrogenation reactions, which are crucial in the synthesis of amines and the purification of fuels.[2][3] This document provides detailed experimental setups and protocols for researchers, scientists, and drug development professionals working with propanenitrile in catalytic applications.
I. Catalytic Hydrogenation of Propanenitrile
The catalytic hydrogenation of nitriles is a fundamental method for the synthesis of primary, secondary, and tertiary amines. The selectivity towards a specific amine is highly dependent on the catalyst and reaction conditions.[2]
Experimental Protocol: Gas-Phase Hydrogenation of Propanenitrile
This protocol is based on the gas-phase hydrogenation of propanenitrile over binary copper-lanthanide intermetallic compounds.[2]
Objective: To synthesize n-propylamine through the gas-phase hydrogenation of propanenitrile.
Materials:
-
Propanenitrile (reagent grade)
-
Catalyst: LnCu₂ (where Ln = La, Ce, Pr, Nd)
-
Hydrogen gas (high purity)
-
Helium gas (for degassing)
-
Fixed-bed flow reactor system
-
Gas chromatograph (GC) for product analysis
Procedure:
-
Catalyst Preparation: The LnCu₂ intermetallic compounds are prepared by arc melting stoichiometric amounts of the constituent metals under an argon atmosphere. The resulting buttons are then crushed into a fine powder.
-
Reactor Setup: A fixed-bed flow reactor is charged with the catalyst.
-
Catalyst Activation (Reduction): The catalyst is reduced in situ by flowing hydrogen gas at a specific flow rate while heating the reactor to the desired reaction temperature.
-
Reaction Initiation: Propanenitrile is introduced into the reactor via a saturator through which a controlled flow of hydrogen is passed. The molar ratio of hydrogen to propanenitrile is controlled by adjusting the temperature of the saturator and the flow rate of the hydrogen.
-
Reaction Conditions: The reaction is carried out at a specific temperature (e.g., 523 K) and pressure.[2]
-
Product Analysis: The reaction products are analyzed online using a gas chromatograph equipped with a suitable column and a flame ionization detector (FID).
-
Data Collection: The conversion of propanenitrile and the selectivity to different products (n-propylamine, dipropylamine, etc.) are calculated based on the GC analysis.
Quantitative Data for Gas-Phase Hydrogenation of Propanenitrile
| Catalyst | Reaction Temperature (K) | Apparent Activation Energy (kJ/mol) | Primary Product | Reference |
| LaCu₂ | 523 | 74 | n-propylamine | [2] |
| CeCu₂ | 523 | 52 | n-propylamine | [2] |
| PrCu₂ | 523 | 72 | n-propylamine | [2] |
| NdCu₂ | 523 | 110 | n-propylamine | [2] |
Experimental Workflow for Gas-Phase Hydrogenation
Caption: Workflow for gas-phase hydrogenation of propanenitrile.
II. Catalytic Hydrodenitrogenation (HDN) of Propanenitrile
Propanenitrile can be used as a model compound to study the hydrodenitrogenation (HDN) of aliphatic nitriles present in pyrolysis oils.[3]
Experimental Protocol: Hydrodenitrogenation of Propanenitrile
This protocol is based on the catalytic hydroconversion of propanenitrile over supported nickel phosphide catalysts.[3]
Objective: To study the conversion of propanenitrile to hydrocarbons and ammonia.
Materials:
-
Propanenitrile
-
Catalyst: Supported nickel phosphide (e.g., Ni₂P on silica gel)
-
Hydrogen gas
-
Flow-through tube reactor
-
Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) for in-situ studies
Procedure:
-
Catalyst Synthesis: The supported nickel phosphide catalyst is prepared by impregnation of the support (e.g., silica gel) with a nickel precursor, followed by reduction and phosphidation.
-
Reactor Loading: The catalyst is placed in a flow-through tube reactor.
-
Reaction Execution: A mixture of propanenitrile and hydrogen (at a specific molar ratio, e.g., H₂/PN = 10) is passed through the reactor at elevated temperature (200-400 °C) and pressure (30 bar).[3]
-
In-situ Analysis: Operando DRIFTS can be used to identify surface intermediates during the reaction.
-
Product Analysis: The effluent gas is analyzed to determine the conversion of propanenitrile and the selectivity towards various products, including propane, ammonia, and other amines.
Quantitative Data for Propanenitrile HDN
| Catalyst | Temperature (°C) | Pressure (bar) | H₂/PN Molar Ratio | Major Products | Reference |
| Ni₂P/Silica | < 300 | 30 | 10 | Dipropylamine, Ammonia | [3] |
| Ni₂P/Silica | > 300 | 30 | 10 | Propane, Ammonia | [3] |
| Ni/Silica Gel | > 300 | 30 | 10 | Methane, Ethane, Ammonia | [3] |
Signaling Pathway for Propanenitrile Hydrogenation and HDN
Caption: Reaction pathways in propanenitrile hydrogenation and hydrodenitrogenation.
III. Propanenitrile in the Synthesis of other Compounds
Propanenitrile is a key precursor in the industrial synthesis of various chemicals.
Synthesis of Propanenitrile by Catalytic Hydrogenation of Acrylonitrile
The primary industrial route to propanenitrile is the catalytic hydrogenation of acrylonitrile.[4][5]
Experimental Protocol: Gas-Phase Hydrogenation of Acrylonitrile
Objective: To synthesize propanenitrile by the selective hydrogenation of the C=C bond in acrylonitrile.
Materials:
-
Acrylonitrile
-
Hydrogen gas
-
Catalyst: Ni-Cu-Zn supported catalyst
-
Fixed-bed reactor
Procedure:
-
Catalyst Preparation: A supported Ni-Cu-Zn catalyst is prepared by impregnation.[5]
-
Reaction Setup: The reaction is carried out in a gas-solid phase in a fixed-bed reactor.
-
Reaction Conditions: The reaction is performed at a temperature of 150 °C and a pressure of 0.5 MPa, with a liquid hourly space velocity (LHSV) of 0.24 h⁻¹ and a H₂ to acrylonitrile molar ratio of 12.[5]
-
Product Collection and Analysis: The product stream is cooled and collected. The composition is analyzed by GC to determine the conversion of acrylonitrile and the selectivity to propanenitrile.
Quantitative Data for Acrylonitrile Hydrogenation
| Catalyst | Temperature (°C) | Pressure (MPa) | LHSV (h⁻¹) | H₂/Acrylonitrile Ratio | Acrylonitrile Conversion (%) | Propanenitrile Selectivity (%) | Reference |
| 5.7% Ni, 1.4% Cu, 1.4% Zn | 150 | 0.5 | 0.24 | 12 | 96 | 94.9 | [5] |
These protocols and data provide a foundation for researchers to design and conduct experiments involving propanenitrile in various catalytic applications. The choice of catalyst, solvent, temperature, and pressure are critical parameters that must be optimized for each specific application to achieve the desired conversion and selectivity.
References
- 1. Propionitrile - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 10419-75-7 | Benchchem [benchchem.com]
- 5. Synthesis of Propionitrile by Acrylonitrile Hydrogenation over the Ni Catalyst in the Gas-solid Phase-Academax [lane.academax.com]
Quantitative Analysis of Propanenitrile Using Hydrophilic Interaction Liquid Chromatography (HILIC)
Application Note
Abstract: This application note presents a detailed protocol for the quantitative analysis of propanenitrile (Propanenitrile-25) using High-Performance Liquid Chromatography (HPLC). Due to the polar and volatile nature of propanenitrile, and its lack of a strong UV chromophore, traditional reversed-phase HPLC methods are not effective. This method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) for the retention and separation of propanenitrile, coupled with UV detection at a low wavelength or Refractive Index (RI) detection for sensitive quantification. The described protocol is intended for researchers, scientists, and professionals in drug development and chemical analysis.
Introduction
Propanenitrile, also known as ethyl cyanide, is a short-chain aliphatic nitrile used as a solvent and an intermediate in the synthesis of pharmaceuticals and other organic compounds. Accurate and reliable quantification of propanenitrile is crucial for process monitoring, quality control, and safety assessment. Standard reversed-phase HPLC is often unsuitable for such small, polar analytes as they exhibit poor retention on non-polar stationary phases. Hydrophilic Interaction Liquid Chromatography (HILIC) offers a robust alternative, employing a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which facilitates the retention of polar compounds. This document provides a comprehensive methodology for the quantitative analysis of propanenitrile by HILIC.
Experimental
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV detector or a Refractive Index (RI) detector is required.
-
Chromatography Data System (CDS): For instrument control, data acquisition, and processing.
-
Analytical Column: A HILIC column (e.g., Silica, Amide, or Zwitterionic phase), 150 mm x 4.6 mm, 5 µm particle size.
-
Solvents: HPLC grade acetonitrile and water.
-
Reagents: Ammonium formate (or another suitable buffer).
-
Propanenitrile Standard: Certified reference material of propanenitrile.
Chromatographic Conditions
The following chromatographic conditions are recommended as a starting point and may require optimization for specific instrumentation and applications.
| Parameter | Condition |
| Column | HILIC Silica Column (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | 95:5 (v/v) Acetonitrile : 10 mM Ammonium Formate in Water |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| UV Detection | 210 nm |
| RI Detection | Referenced against mobile phase |
Protocols
Preparation of Mobile Phase
-
Aqueous Component: Dissolve the appropriate amount of ammonium formate in HPLC grade water to make a 10 mM solution. Filter through a 0.22 µm membrane filter.
-
Mobile Phase: Combine 950 mL of acetonitrile with 50 mL of the 10 mM ammonium formate solution. Mix thoroughly and degas before use.
Preparation of Standard Solutions
-
Primary Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of propanenitrile reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the mobile phase to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation
Samples should be dissolved in a solvent that is compatible with the HILIC mobile phase, ideally the mobile phase itself.[1] The concentration should be adjusted to fall within the linear range of the calibration curve.
-
Accurately weigh the sample containing propanenitrile.
-
Dissolve the sample in a known volume of the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.
Method Validation and Data Presentation
The analytical method should be validated according to ICH guidelines or internal standard operating procedures. Key validation parameters are summarized below. The presented data is representative of the expected performance of a HILIC method for small polar analytes.
Table 1: Summary of Quantitative Data and Method Validation Parameters
| Parameter | Expected Performance |
| Retention Time (tR) | ~ 4.5 min (dependent on specific column and conditions) |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | ~ 0.3 µg/mL |
| Limit of Quantification (LOQ) | ~ 1.0 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
| Specificity | No interference from blank at the retention time of propanenitrile |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the quantitative analysis of propanenitrile.
Caption: Workflow for propanenitrile quantification.
HILIC Retention Mechanism
The diagram below illustrates the principle of analyte retention in Hydrophilic Interaction Liquid Chromatography.
Caption: HILIC partitioning mechanism.
Conclusion
The HILIC-based HPLC method described provides a reliable and robust approach for the quantitative analysis of propanenitrile. This method overcomes the challenges of poor retention associated with reversed-phase chromatography for small polar molecules. Proper method validation is essential to ensure accurate and precise results. The use of either UV detection at low wavelengths or RI detection allows for the effective quantification of this compound, making the method suitable for a wide range of applications in industrial and research settings.
References
Application Notes and Protocols for Propanenitrile in Electrochemical Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of propanenitrile as a solvent for electrochemical reactions. This document includes its physical and chemical properties, guidelines for its use in cyclic voltammetry, and a detailed protocol for a synthetic application. Due to the limited availability of specific electrochemical data for propanenitrile, data for its close structural analog, acetonitrile, is used as an approximation where noted.
Properties of Propanenitrile
Propanenitrile (also known as ethyl cyanide) is a colorless, water-soluble liquid organic compound.[1] It serves as a versatile solvent in various chemical applications, including as a precursor in the synthesis of organic compounds.[1] Its properties make it a suitable, higher-boiling point alternative to acetonitrile for electrochemical studies.
Table 1: Physical and Chemical Properties of Propanenitrile
| Property | Value | Reference |
| Chemical Formula | C₃H₅N | [2] |
| Molar Mass | 55.08 g·mol⁻¹ | [1] |
| Appearance | Colorless liquid | [1] |
| Density | 772 mg·mL⁻¹ | [1] |
| Melting Point | -100 to -86 °C | [1] |
| Boiling Point | 96 to 98 °C | [1] |
| Solubility in Water | 11.9% (20 °C) | [1] |
| Dipole Moment | ~3.4 D | [3] |
Electrochemical Properties and Data
Propanenitrile's high dielectric constant and wide potential window make it a suitable solvent for a variety of electrochemical investigations. The following table summarizes key electrochemical parameters.
Disclaimer: Specific quantitative data for propanenitrile in electrochemical applications is scarce in the literature. The data presented below for the electrochemical potential window and conductivity is based on studies conducted in acetonitrile, a closely related and commonly used electrochemical solvent. These values should be considered as estimates for propanenitrile and may require experimental verification for precise applications.
Table 2: Electrochemical Data for Nitrile Solvents
| Parameter | Supporting Electrolyte | Value (approximated from Acetonitrile data) | Reference |
| Electrochemical Potential Window | 0.1 M Tetrabutylammonium Hexafluorophosphate (TBAPF₆) on a Platinum Electrode | -2.7 V to +3.0 V vs. SCE | [4] |
| Electrochemical Potential Window | 0.1 M Tetrabutylammonium Perchlorate (TBAP) on a Platinum Electrode | ~ -2.9 V to +2.5 V vs. Ag/Ag⁺ | [5] |
| Ionic Conductivity | 0.1 M Tetrabutylammonium Perchlorate (TBAP) | ~10-15 mS/cm | [6] |
| Solubility of Ferrocene | Not Applicable | Soluble | [3][7] |
Experimental Protocols
Protocol for Solvent Purification
For high-precision electrochemical measurements, purification of propanenitrile is recommended to remove impurities such as water and other electroactive species. A general procedure, adapted from methods used for acetonitrile, is as follows:[8][9]
Materials:
-
Propanenitrile (HPLC grade or equivalent)
-
Calcium hydride (CaH₂)
-
Activated alumina (neutral, Brockmann I)
-
3Å molecular sieves
-
Distillation apparatus
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Pre-drying: Add 3Å molecular sieves to the propanenitrile and let it stand for at least 24 hours to remove the bulk of the water.
-
Distillation from Calcium Hydride: Decant the pre-dried propanenitrile into a dry distillation flask containing calcium hydride (approx. 5 g per 1 L of solvent). Reflux the solvent under an inert atmosphere for 4-6 hours.
-
Distillation: Distill the propanenitrile under an inert atmosphere, collecting the fraction that boils at a constant temperature.
-
Storage: Store the purified propanenitrile over activated alumina or 3Å molecular sieves in a sealed container under an inert atmosphere to prevent water reabsorption.
Protocol for Cyclic Voltammetry of Ferrocene
This protocol describes the steps for performing cyclic voltammetry (CV) of a standard redox probe, ferrocene, in propanenitrile.
Materials:
-
Purified propanenitrile
-
Tetrabutylammonium hexafluorophosphate (TBAPF₆) or Tetrabutylammonium perchlorate (TBAP) as supporting electrolyte
-
Ferrocene
-
Three-electrode electrochemical cell (working, counter, and reference electrodes)
-
Potentiostat
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Electrolyte Solution Preparation: In a clean, dry volumetric flask, dissolve the supporting electrolyte (e.g., TBAPF₆) in purified propanenitrile to a final concentration of 0.1 M.
-
Analyte Solution Preparation: Prepare a 1-5 mM solution of ferrocene in the 0.1 M supporting electrolyte solution.
-
Cell Assembly: Assemble the three-electrode cell. A typical setup includes a glassy carbon or platinum working electrode, a platinum wire counter electrode, and a non-aqueous reference electrode (e.g., Ag/Ag⁺ or a silver pseudo-reference electrode).
-
Deoxygenation: Purge the analyte solution with an inert gas (e.g., Argon) for 10-15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurement. Maintain a blanket of the inert gas over the solution during the experiment.
-
Cyclic Voltammetry Measurement:
-
Connect the electrodes to the potentiostat.
-
Set the potential window. For ferrocene, a range of -0.2 V to +0.8 V (vs. a Ag/Ag⁺ reference) is typically sufficient.
-
Set the scan rate (e.g., 100 mV/s).
-
Run the cyclic voltammogram.
-
-
Data Analysis: Determine the half-wave potential (E₁/₂) from the average of the anodic and cathodic peak potentials.
Protocol for Electrochemical Carboxylation of Benzyl Chloride
This protocol outlines a procedure for the electrochemical synthesis of phenylacetic acid from benzyl chloride and carbon dioxide in propanenitrile. This reaction is an example of reductive carboxylation.[10][11]
Materials:
-
Purified propanenitrile
-
Tetrabutylammonium perchlorate (TBAP)
-
Benzyl chloride
-
Carbon dioxide (CO₂) gas
-
Divided or undivided electrochemical cell with a working electrode (e.g., silver or carbon) and a counter electrode (e.g., platinum).
-
Potentiostat or DC power supply
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Electrolyte Preparation: Prepare a 0.1 M solution of TBAP in purified propanenitrile.
-
Reaction Setup:
-
Place the electrolyte solution in the electrochemical cell.
-
Add benzyl chloride to the solution (e.g., 10-50 mM concentration).
-
Continuously bubble CO₂ gas through the solution for at least 30 minutes prior to and during the electrolysis to ensure saturation.
-
-
Electrolysis:
-
Apply a constant potential or current to the working electrode. The optimal potential should be determined via cyclic voltammetry but will be in the reductive region for benzyl chloride.
-
Continue the electrolysis until the starting material is consumed (monitor by an appropriate technique like GC or TLC).
-
-
Work-up:
-
After the electrolysis is complete, transfer the reaction mixture to a round-bottom flask.
-
Acidify the solution with aqueous HCl to protonate the carboxylate.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude phenylacetic acid by recrystallization or column chromatography.
Visualizations
The following diagrams illustrate the general workflow for an electrochemical experiment and the logical steps in the electrochemical carboxylation of benzyl chloride.
Caption: General workflow for an electrochemical experiment.
Caption: Logical steps for electrochemical carboxylation.
References
- 1. digital.library.unt.edu [digital.library.unt.edu]
- 2. actachemscand.org [actachemscand.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pure.qub.ac.uk [pure.qub.ac.uk]
- 6. An aqueous electrolyte of the widest potential window and its superior capability for capacitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. researchgate.net [researchgate.net]
- 10. Electrocarboxylation of Benzyl Halides through Redox Catalysis on the Preparative Scale [iris.unipa.it]
- 11. Electrochemical carboxylation of benzylic carbonates: Alternative method for efficient synthesis of arylacetic acids - Lookchem [lookchem.com]
Application Notes and Protocols for the Derivatization of Propanenitrile-25
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the chemical derivatization of Propanenitrile-25 (pentadeuterated propanenitrile, CD₃CD₂CN). Given that this compound is an isotopically labeled version of propanenitrile, the protocols outlined below are based on established methods for propanenitrile and are directly applicable. The incorporation of the pentadeuterated ethyl group (CD₃CD₂-) can serve as a valuable tool in mechanistic studies and for altering metabolic profiles in drug development by leveraging the kinetic isotope effect.[1]
The nitrile group is a versatile functional group that can be transformed into a variety of other functionalities, including primary amines, aldehydes, ketones, and carboxylic acids. These transformations allow for the incorporation of the deuterated propyl moiety into a wide range of molecular scaffolds.
Key Derivatization Reactions of this compound
The primary derivatization strategies for this compound involve the transformation of the nitrile functional group. The most common and useful reactions include:
-
Reduction to a Primary Amine: Conversion of the nitrile to a (pentadeuterated) n-propylamine.
-
Stephen Reduction to an Aldehyde: Formation of (pentadeuterated) propanal.
-
Reaction with a Grignard Reagent to form a Ketone: Synthesis of ketones with a deuterated propyl group.
-
Hydrolysis to a Carboxylic Acid: Conversion to (pentadeuterated) propanoic acid.
-
Houben-Hoesch Reaction to form an Aryl Ketone: Acylation of electron-rich aromatic compounds.
Experimental Protocols and Data
The following sections provide detailed experimental protocols for the key derivatization reactions of this compound.
Reduction of this compound to (Pentadeuterated) n-Propylamine
The reduction of the nitrile group to a primary amine is a fundamental transformation. This can be achieved through catalytic hydrogenation or with chemical reducing agents like lithium aluminum hydride (LiAlH₄).
Method A: Catalytic Hydrogenation
This method is suitable for large-scale synthesis and avoids the use of reactive metal hydrides.
Experimental Protocol:
-
Catalyst Preparation: To a 2-liter autoclave, add 18.1 g of unpromoted sponge cobalt catalyst.
-
Reaction Mixture: Add 606.4 g of this compound, and a solution of 6.0 g of lithium hydroxide monohydrate dissolved in 58.5 g of water.
-
Purging: Purge the autoclave first with nitrogen and then with hydrogen.
-
Reaction Conditions: Pressurize the reactor to 75 psig with hydrogen and heat to 100°C with stirring.
-
Monitoring: Monitor the reaction progress by measuring hydrogen uptake. The reaction is typically complete within 2-4 hours.
-
Workup: Cool the reactor to room temperature and vent the excess hydrogen. Filter the reaction mixture to remove the catalyst.
-
Purification: The resulting (pentadeuterated) n-propylamine can be purified by fractional distillation.
Method B: Reduction with LiAlH₄
This method is common for laboratory-scale synthesis and typically provides high yields.
Experimental Protocol:
-
Setup: In a flame-dried 1-liter three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, suspend 20 g (0.53 mol) of lithium aluminum hydride in 400 mL of anhydrous diethyl ether under a nitrogen atmosphere.
-
Addition of Nitrile: With vigorous stirring, add a solution of 55 g (0.92 mol, based on a molecular weight of 60.11 g/mol for this compound) of this compound in 100 mL of anhydrous diethyl ether dropwise at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, continue to stir and reflux the mixture for an additional 4 hours.
-
Quenching: Cool the flask in an ice bath. Cautiously add 20 mL of water dropwise to decompose the excess LiAlH₄, followed by 15 mL of 15% aqueous sodium hydroxide, and then another 60 mL of water.
-
Workup: Filter the granular precipitate of aluminum salts and wash it thoroughly with diethyl ether.
-
Purification: Dry the combined ether filtrate over anhydrous potassium carbonate. Remove the ether by distillation, and then purify the resulting (pentadeuterated) n-propylamine by fractional distillation.
Quantitative Data Summary: Reduction to Amine
| Method | Reagents/Catalyst | Solvent | Temperature (°C) | Pressure | Typical Yield |
|---|---|---|---|---|---|
| Catalytic Hydrogenation | Sponge Co, H₂, LiOH, H₂O | None | 100 | 75 psig | >90% |
| LiAlH₄ Reduction | LiAlH₄ | Diethyl Ether | ~35 (Reflux) | Atmospheric | ~85-95% |
Experimental Workflow: Reduction of this compound
Stephen Reduction of this compound to (Pentadeuterated) Propanal
This reaction provides a direct route from nitriles to aldehydes. It proceeds via an iminium salt intermediate which is subsequently hydrolyzed.[1][2][3][4]
Experimental Protocol:
-
Setup: In a 500 mL flask equipped with a gas inlet tube and a mechanical stirrer, suspend 46 g (0.24 mol) of anhydrous stannous chloride in 200 mL of anhydrous diethyl ether.
-
HCl Addition: Cool the flask in an ice-salt bath and pass dry hydrogen chloride gas through the suspension with stirring until it is saturated.
-
Nitrile Addition: Add a solution of 12 g (0.2 mol) of this compound in 50 mL of anhydrous ether to the cold mixture. Stir for 30 minutes.
-
Intermediate Formation: Allow the mixture to stand at room temperature for several hours, or until a crystalline precipitate of the aldimine-tin chloride complex forms.
-
Hydrolysis: Decant the ether and add 100 mL of water to the precipitate. Heat the mixture on a steam bath with stirring to hydrolyze the complex and distill the resulting (pentadeuterated) propanal.
-
Purification: The aldehyde can be purified from the distillate by extraction with ether, followed by drying and redistillation.
Quantitative Data Summary: Stephen Reduction
| Reagents | Solvent | Intermediate | Hydrolysis | Typical Yield |
|---|
| SnCl₂, HCl (gas) | Diethyl Ether | Aldimine-tin chloride | Steam Distillation | 60-75% |
Experimental Workflow: Stephen Reduction
Reaction of this compound with a Grignard Reagent
This reaction is an excellent method for preparing ketones. The Grignard reagent adds to the nitrile carbon, forming an imine intermediate that is hydrolyzed to the ketone upon acidic workup.[5][6][7]
Experimental Protocol (Synthesis of pentadeuterated 3-Pentanone):
-
Grignard Preparation: In a flame-dried 500 mL flask, prepare ethylmagnesium bromide from 7.3 g (0.3 mol) of magnesium turnings and 32.7 g (0.3 mol) of ethyl bromide in 150 mL of anhydrous diethyl ether.
-
Nitrile Addition: Cool the Grignard solution in an ice bath. Add a solution of 12 g (0.2 mol) of this compound in 50 mL of anhydrous ether dropwise with stirring.
-
Reaction: After the addition, allow the mixture to warm to room temperature and then gently reflux for 1 hour.
-
Workup: Cool the reaction mixture and pour it onto a mixture of 100 g of crushed ice and 25 mL of concentrated sulfuric acid.
-
Extraction: Separate the ether layer. Extract the aqueous layer twice with 50 mL portions of ether.
-
Purification: Combine the ether extracts, wash with 10% sodium bicarbonate solution, then with water, and dry over anhydrous magnesium sulfate. Remove the ether by distillation and purify the resulting (pentadeuterated) 3-pentanone by fractional distillation.
Quantitative Data Summary: Grignard Reaction
| Grignard Reagent | Solvent | Workup | Product | Typical Yield |
|---|
| Ethylmagnesium bromide | Diethyl Ether | H₂SO₄ (aq) | (Pentadeuterated) 3-Pentanone | 70-85% |
Experimental Workflow: Grignard Reaction
Hydrolysis of this compound to (Pentadeuterated) Propanoic Acid
Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions. The acidic hydrolysis protocol presented here is robust and generally high-yielding.[8][9]
Experimental Protocol:
-
Setup: In a 1-liter flask equipped with a mechanical stirrer and a reflux condenser, place 750 g of 75% sulfuric acid.
-
Reaction: Heat the acid to approximately 150°C. Start the stirrer and add 240 g (4.0 mol) of this compound over one to two hours.
-
Heating: Maintain the temperature at 150–160°C and continue stirring for two hours after the addition is complete.
-
Workup: Cool the reaction mixture and pour it into 1 kg of crushed ice.
-
Extraction: Extract the aqueous solution three times with 200 mL portions of diethyl ether.
-
Purification: Wash the combined ether extracts with a small amount of water, then dry over anhydrous sodium sulfate. Remove the ether by distillation. The crude (pentadeuterated) propanoic acid can be purified by vacuum distillation.
Quantitative Data Summary: Acidic Hydrolysis
| Reagent | Temperature (°C) | Reaction Time (h) | Product | Typical Yield |
|---|
| 75% H₂SO₄ | 150-160 | 3-4 | (Pentadeuterated) Propanoic Acid | 80-90% |
Experimental Workflow: Acidic Hydrolysis
Houben-Hoesch Reaction of this compound
This reaction acylates electron-rich aromatic rings, such as phenols and their ethers, to form aryl ketones. It is a variation of the Friedel-Crafts acylation.[10][11][12]
Experimental Protocol (with Phloroglucinol):
-
Setup: In a three-necked flask fitted with a stirrer, a gas inlet tube, and a calcium chloride drying tube, dissolve 12.6 g (0.1 mol) of anhydrous phloroglucinol and 6.0 g (0.1 mol) of this compound in 150 mL of anhydrous ether.
-
Catalyst: Add 5 g of powdered anhydrous zinc chloride.
-
Reaction: Cool the mixture in an ice bath and pass a rapid stream of dry hydrogen chloride gas through the solution for 2-3 hours with vigorous stirring.
-
Intermediate Formation: Seal the flask and let it stand in a refrigerator for 24-48 hours, during which the ketimine hydrochloride intermediate will precipitate.
-
Hydrolysis: Decant the ether and add 100 mL of water to the solid. Heat the mixture on a steam bath for 1 hour to effect hydrolysis.
-
Workup: Cool the mixture. The solid product, 1-(2,4,6-trihydroxyphenyl)-1-propanone (deuterated on the propyl chain), can be collected by filtration, washed with cold water, and recrystallized from hot water or ethanol.
Quantitative Data Summary: Houben-Hoesch Reaction
| Arene | Catalyst/Reagents | Solvent | Product | Typical Yield |
|---|
| Phloroglucinol | ZnCl₂, HCl (gas) | Diethyl Ether | Deuterated 1-(2,4,6-trihydroxyphenyl)-1-propanone | 75-85% |
Experimental Workflow: Houben-Hoesch Reaction
References
- 1. scienceinfo.com [scienceinfo.com]
- 2. chemistry-reaction.com [chemistry-reaction.com]
- 3. byjus.com [byjus.com]
- 4. Stephen aldehyde synthesis - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. orgsyn.org [orgsyn.org]
- 9. savemyexams.com [savemyexams.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Propanenitrile Synthesis
Welcome to the technical support center for propanenitrile synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to improve the yield and purity of your propanenitrile synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common laboratory methods for synthesizing propanenitrile?
A1: The two most prevalent laboratory-scale methods for propanenitrile synthesis are:
-
Nucleophilic Substitution of Ethyl Halides: This involves the reaction of an ethyl halide (like ethyl bromide or ethyl iodide) with a cyanide salt (such as sodium or potassium cyanide). This is a type of Williamson ether synthesis and is favored for its reliability and the extension of the carbon chain.[1]
-
Dehydration of Propanamide: This method involves the removal of a water molecule from propanamide using a dehydrating agent to form the nitrile.[2][3]
Q2: Which ethyl halide is the best choice for the nucleophilic substitution reaction?
A2: The reactivity of ethyl halides in this S(_N)2 reaction follows the order: I > Br > Cl > F. Ethyl iodide is the most reactive due to iodide being an excellent leaving group. However, ethyl bromide is also commonly used and is often more cost-effective.
Q3: What are the most effective dehydrating agents for converting propanamide to propanenitrile?
A3: Strong dehydrating agents are required for this conversion. Commonly used reagents include phosphorus pentoxide (P(_2)O(_5)), thionyl chloride (SOCl(_2)), and phosphorus oxychloride (POCl(_3)).
Q4: What are the typical side reactions that can lower the yield of propanenitrile synthesis?
A4: In the nucleophilic substitution method, the primary side reaction is elimination (E2), which produces ethene, especially with more hindered alkyl halides or stronger bases. The formation of the isonitrile (ethyl isocyanide) is also a possible, though usually minor, byproduct. For the dehydration of propanamide, incomplete reaction is the main issue, leading to residual starting material. Charring can also occur if the reaction is overheated.
Q5: How can I purify the synthesized propanenitrile?
A5: Propanenitrile is a liquid at room temperature and can be purified by fractional distillation.[4][5][6] This method is effective for separating propanenitrile from solvents, unreacted starting materials, and most byproducts. Washing the crude product with a saturated sodium bicarbonate solution can help remove any acidic impurities before distillation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation (Nucleophilic Substitution) | 1. Poor quality of alkyl halide: The starting material may have degraded. 2. Inactive cyanide salt: The cyanide salt may be old or have absorbed moisture. 3. Inappropriate solvent: The solvent may not be suitable for an S(_N)2 reaction. 4. Low reaction temperature: The reaction may be too slow at the current temperature. | 1. Purify the ethyl halide by distillation before use. 2. Use freshly opened or properly stored and dried cyanide salt. 3. Use a polar aprotic solvent like DMSO or DMF to enhance the nucleophilicity of the cyanide ion. 4. Increase the reaction temperature and monitor the reaction progress by TLC or GC. |
| Low Yield (Dehydration of Propanamide) | 1. Inefficient dehydrating agent: The dehydrating agent may not be strong enough or may have lost its potency. 2. Insufficient heating: The reaction may not have gone to completion. 3. Loss of product during workup: Propanenitrile is volatile and can be lost during solvent removal. | 1. Use a powerful dehydrating agent like P(_2)O(_5) or POCl(_3). Ensure it is fresh. 2. Ensure the reaction is heated to the appropriate temperature for a sufficient amount of time. Monitor by TLC. 3. Use a rotary evaporator with a cooled trap and be careful not to apply excessive vacuum or heat. |
| Presence of Impurities in the Final Product | 1. Unreacted starting materials: The reaction did not go to completion. 2. Formation of byproducts: Side reactions such as elimination or isonitrile formation occurred. 3. Residual solvent or water: Incomplete removal during purification. | 1. Increase reaction time or temperature. Consider using a slight excess of the cyanide salt. 2. Optimize reaction conditions to favor substitution (e.g., lower temperature, less sterically hindered base if applicable). For the dehydration reaction, ensure a controlled reaction temperature to prevent charring. 3. Perform careful fractional distillation to separate propanenitrile from other volatile components. Dry the final product over a suitable drying agent like anhydrous magnesium sulfate before the final distillation. |
Data Presentation
Table 1: Comparison of Propanenitrile Synthesis Methods
| Feature | Nucleophilic Substitution (from Ethyl Bromide) | Dehydration of Propanamide |
| Starting Materials | Ethyl bromide, Sodium/Potassium cyanide | Propanamide, Dehydrating agent (e.g., P(_2)O(_5)) |
| Typical Yield | 60-80% | 70-90% |
| Reaction Conditions | Reflux in a polar aprotic solvent (e.g., DMSO, DMF) | Heating with a strong dehydrating agent |
| Key Advantages | Good for extending the carbon chain by one carbon. | High atom economy. |
| Key Disadvantages | Use of highly toxic cyanide salts. Potential for elimination side reactions. | Requires a strong, often corrosive, dehydrating agent. |
Table 2: Effect of Solvent on the Yield of Propanenitrile from Ethyl Bromide and KCN
| Solvent | Dielectric Constant (ε) | Typical Yield (%) |
| Dimethyl Sulfoxide (DMSO) | 47 | ~80% |
| N,N-Dimethylformamide (DMF) | 37 | ~75% |
| Acetone | 21 | ~60% |
| Ethanol | 24 | ~40-50% (competing solvolysis) |
| Water | 80 | Low (significant hydrolysis of alkyl halide) |
Experimental Protocols
Method 1: Synthesis of Propanenitrile from Ethyl Bromide
Materials:
-
Ethyl bromide
-
Potassium cyanide (KCN)
-
Dimethyl sulfoxide (DMSO)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add potassium cyanide (1.1 equivalents) and anhydrous DMSO.
-
Addition of Ethyl Bromide: Slowly add ethyl bromide (1.0 equivalent) to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to 80-90°C and maintain it at this temperature for 2-3 hours. Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extraction: Extract the aqueous layer three times with diethyl ether.
-
Washing: Combine the organic layers and wash them with a saturated sodium bicarbonate solution, followed by water.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, and then filter to remove the drying agent.
-
Purification: Remove the diethyl ether using a rotary evaporator. Purify the crude propanenitrile by fractional distillation, collecting the fraction boiling at 97-98°C.
Method 2: Synthesis of Propanenitrile from Propanamide
Materials:
-
Propanamide
-
Phosphorus pentoxide (P(_2)O(_5))
-
Sand
-
Round-bottom flask, distillation apparatus, heating mantle
Procedure:
-
Reaction Setup: In a dry round-bottom flask, thoroughly mix propanamide (1.0 equivalent) with phosphorus pentoxide (1.2 equivalents) and an equal volume of sand (to ensure even heating and prevent bumping).
-
Distillation Setup: Assemble a simple distillation apparatus with the reaction flask.
-
Reaction and Distillation: Heat the mixture gently with a heating mantle. The propanenitrile will form and distill over.
-
Collection: Collect the distillate, which is crude propanenitrile.
-
Purification: Redistill the collected liquid to obtain pure propanenitrile, collecting the fraction boiling at 97-98°C.
Mandatory Visualization
Caption: S(_N)2 mechanism for the synthesis of propanenitrile.
Caption: Workflow for the dehydration of propanamide.
References
Technical Support Center: Purification of Propanenitrile
Welcome to the technical support center for propanenitrile purification. This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and detailed protocols to address common challenges encountered during the purification of propanenitrile and its isotopologues, such as Propanenitrile-d5.
A Note on "Propanenitrile-25"
The term "this compound" is not a standard chemical nomenclature. It is likely an internal laboratory designation or a reference to an isotopologue of propanenitrile. A common deuterated form is 2,2,3,3,3-pentadeuteriopropanenitrile, also known as Propanenitrile-d5.[1] This guide is applicable to both standard propanenitrile and its deuterated analogs, as their chemical properties are nearly identical, with minor differences in physical characteristics.
Physical and Chemical Properties
A clear understanding of propanenitrile's properties is essential for selecting and optimizing purification methods.
| Property | Propanenitrile | Propanenitrile-d5 |
| Molecular Formula | C₃H₅N[2] | C₃D₅N[1] |
| IUPAC Name | Propanenitrile[3] | 2,2,3,3,3-pentadeuteriopropanenitrile[4] |
| Synonyms | Ethyl Cyanide, Cyanoethane[2] | Propionitrile-d5[4] |
| CAS Number | 107-12-0[2] | 10419-75-7[1] |
| Molar Mass | 55.08 g/mol [2] | 60.11 g/mol [4] |
| Appearance | Colorless liquid with a sweet, ethereal odor[5][6] | Colorless liquid |
| Boiling Point | 97.2 °C[3] | 97 °C[1] |
| Melting Point | -92 °C[3] | -93 °C[1] |
| Density | 0.782 g/cm³ at 20 °C[3] | ~0.84 g/cm³ (calculated based on mass) |
| Solubility in Water | Soluble (11.9% at 20 °C)[2][5] | Soluble in water[3] |
| Solubility in Organic Solvents | Soluble in alcohols, ethers, and ketones[3] | Soluble in common organic solvents |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude propanenitrile?
A1: Common impurities depend on the synthesis route.
-
From Acrylonitrile Hydrogenation: Residual acrylonitrile, hydrogenation catalysts (e.g., nickel), and over-reduction products like propylamine.[2]
-
From Ammoxidation of Propanol: Unreacted propanol, water, and side-products from oxidation.[2]
-
From Dehydration of Propionamide: Unreacted propionamide and the dehydrating agent (e.g., phosphorus pentoxide).[1]
-
General Impurities: Water is a very common impurity due to propanenitrile's solubility.[3][5] It can also contain organic impurities from its manufacturing process.[6]
Q2: What are the critical safety precautions for handling propanenitrile?
A2: Propanenitrile is highly flammable and toxic.[7][8]
-
Toxicity: It is fatal if swallowed or in contact with skin and harmful if inhaled.[8] Propanenitrile can metabolize in the body to release cyanide, which disrupts cellular respiration.[7][9] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including nitrile gloves (check for breakthrough time), safety goggles, and a lab coat.
-
Flammability: It is a flammable liquid with a flash point of 6°C.[5] Keep it away from heat, sparks, and open flames. Use explosion-proof equipment for large-scale operations.[8]
-
First Aid: In case of exposure, seek immediate medical attention. High exposure can cause a range of symptoms from headache and dizziness to convulsions and death.[7]
Troubleshooting Guides
Distillation Issues
Q1: My final product purity is low after fractional distillation. What went wrong?
A1: Several factors can lead to poor separation:
-
Inefficient Column Packing: Ensure your distillation column is packed correctly and is of sufficient length (i.e., has enough theoretical plates) for the separation.
-
Incorrect Reflux Ratio: A low reflux ratio can decrease separation efficiency. Try increasing the reflux ratio to improve purity, though this may increase distillation time.
-
Boiling Rate: Too high of a boiling rate can lead to flooding of the column, which drastically reduces efficiency. Maintain a slow, steady boiling rate.
-
Pressure Fluctuations: Unstable pressure can cause the boiling point to fluctuate, leading to co-distillation of impurities. Ensure the system is well-sealed and the pressure is stable.
-
Azeotropes: Propanenitrile may form azeotropes (constant boiling mixtures) with certain impurities, making separation by simple distillation impossible. Check for known azeotropes with potential contaminants.
Q2: My distillation yield is very low. What are the likely causes?
A2: Low yield can result from several issues:
-
System Leaks: Check all joints and connections for leaks. A leak in the system can lead to loss of vapor.
-
Improper Condenser Function: Ensure the condenser is cold enough to efficiently condense the propanenitrile vapor. Check for adequate coolant flow.
-
Hold-up in the Column: A significant amount of material can be retained on the surface of the column packing and in the distillation head. This is more prominent in smaller scale distillations.
-
Incorrect Thermometer Placement: If the thermometer bulb is placed too high, the observed boiling point will be inaccurate, leading you to collect the fraction at the wrong temperature. The top of the bulb should be level with the bottom of the side-arm leading to the condenser.
Chromatography Issues
Q1: Propanenitrile is not separating from a non-polar impurity on a silica gel column. What should I do?
A1: Propanenitrile is a polar molecule.[3] If it co-elutes with a non-polar impurity, this is unusual.
-
Verify Eluent System: Double-check the polarity of your eluent. Propanenitrile will likely require a moderately polar solvent system (e.g., ethyl acetate/hexanes or dichloromethane/hexanes).
-
Compound Stability: Confirm that your compound is not degrading on the silica gel, which can create new spots and cause confusion.[10]
-
Alternative Stationary Phase: If separation on silica is poor, consider using a different stationary phase like alumina (basic or neutral) or a reverse-phase (C18) column.
Q2: My compound is eluting very slowly and the peaks are tailing.
A2: Tailing is often caused by strong interactions between the compound and the stationary phase.
-
Increase Solvent Polarity: Gradually increasing the polarity of the eluting solvent can help move the compound off the column faster and reduce tailing.[10]
-
Add a Modifier: For polar compounds like nitriles, adding a small amount of a polar modifier to the eluent (e.g., 0.1-1% triethylamine or acetic acid, depending on the compound's nature) can block highly active sites on the silica gel and improve peak shape.
-
Check for Overloading: Loading too much sample onto the column can lead to band broadening and tailing.
Water Contamination
Q1: My propanenitrile sample is contaminated with water. What is the best method for drying it?
A1: Since propanenitrile is soluble in water, simple phase separation is not possible.[3]
-
Drying Agents: Use a suitable drying agent like anhydrous magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂). Stir the propanenitrile with the drying agent, then filter or decant.
-
Azeotropic Distillation: If applicable, an azeotropic distillation with a solvent that forms a low-boiling azeotrope with water (e.g., benzene or toluene) can be used to remove water. However, this will require a subsequent step to remove the added solvent.
-
Fractional Distillation: Careful fractional distillation can also remove water, as the boiling point of water (100°C) is slightly higher than that of propanenitrile (97.2°C).[3] An efficient fractional distillation column is required.
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
This protocol describes the purification of crude propanenitrile (approx. 50 mL) containing water and other less volatile impurities.
Materials:
-
Crude propanenitrile
-
50 mL round-bottom flask
-
Fractional distillation column (e.g., Vigreux or packed)
-
Distillation head with thermometer
-
Condenser
-
Receiving flask
-
Heating mantle and stirrer
-
Boiling chips or magnetic stir bar
-
Anhydrous magnesium sulfate (optional, for pre-drying)
Procedure:
-
Pre-drying (Optional): If the sample has significant water content, add a small amount of anhydrous MgSO₄ to the crude propanenitrile in a separate flask. Swirl and let it sit for 10-15 minutes, then filter the liquid into the distillation flask.
-
Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed. Place a few boiling chips or a stir bar in the distillation flask.
-
Distillation: Begin heating the flask gently. As the liquid begins to boil, observe the vapor rising through the column.
-
Equilibration: Allow the vapor to slowly ascend the column until the temperature at the distillation head stabilizes. This indicates that the vapor and liquid in the column are approaching equilibrium.
-
Fraction Collection: Collect any initial low-boiling fractions (forerun) in a separate flask until the temperature stabilizes at the boiling point of propanenitrile (~97°C).
-
Product Collection: Once the temperature is stable at 97-98°C, switch to a clean, dry receiving flask to collect the purified propanenitrile.
-
Termination: Stop the distillation when only a small amount of liquid remains in the distillation flask or if the temperature begins to rise significantly, indicating the distillation of higher-boiling impurities.
-
Analysis: Analyze the purity of the collected fraction using an appropriate method (e.g., GC-MS, NMR).
Visualizations
Caption: Troubleshooting workflow for low purity in propanenitrile distillation.
Caption: General experimental workflow for the purification of propanenitrile.
References
- 1. This compound | 10419-75-7 | Benchchem [benchchem.com]
- 2. Propionitrile - Wikipedia [en.wikipedia.org]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Propanenitrile-d5 | C3H5N | CID 6914116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. webqc.org [webqc.org]
- 6. Propionitrile | CH3CH2CN | CID 7854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. nj.gov [nj.gov]
- 8. airgas.com [airgas.com]
- 9. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Purification [chem.rochester.edu]
optimizing reaction conditions for Propanenitrile-25
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with propanenitrile. The information is designed to help optimize reaction conditions and address common challenges encountered during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial synthesis routes for propanenitrile?
A1: The primary industrial production method for propanenitrile is the hydrogenation of acrylonitrile.[1] Another significant route is the ammoxidation of propanol.[1] It is also generated as a byproduct during the electrodimerization of acrylonitrile to produce adiponitrile.[1]
Q2: What are some established laboratory-scale synthesis methods for propanenitrile?
A2: In a laboratory setting, propanenitrile can be synthesized through several methods, including:
-
The dehydration of propionamide.[1]
-
The catalytic reduction of acrylonitrile.[1]
-
The distillation of a mixture of ethyl sulfate and potassium cyanide.[1]
Q3: What are the key physical and chemical properties of propanenitrile?
A3: Propanenitrile, also known as ethyl cyanide, is a colorless, water-soluble liquid with a sweet, ethereal odor.[1][2] It is a polar aprotic solvent.[2]
Table 1: Physical and Chemical Properties of Propanenitrile
| Property | Value | Reference |
| Chemical Formula | C₃H₅N | [1] |
| Molar Mass | 55.080 g·mol⁻¹ | [1] |
| Appearance | Colorless liquid | [1][2] |
| Density | 772 mg mL⁻¹ | [1] |
| Melting Point | -100 to -86 °C | [1] |
| Boiling Point | 96 to 98 °C | [1] |
| Solubility in water | 11.9% (20 °C) | [1] |
| Flash Point | 61 °F | [2] |
Q4: What are the primary safety concerns when working with propanenitrile?
A4: Propanenitrile is a flammable and toxic substance.[2] It is harmful if inhaled, absorbed through the skin, or ingested.[2] It is crucial to handle this compound in a well-ventilated area, wear appropriate personal protective equipment (PPE), and avoid contact with skin and eyes. In case of exposure, move the victim to fresh air and seek immediate medical attention.[2] A notable industrial accident involved an explosion during the nickel-catalyzed hydrogenation of acrylonitrile to produce propanenitrile, highlighting the need for careful process control.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and workup of propanenitrile.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step |
| Poor quality of reagents | Ensure all starting materials and reagents are of high purity and appropriately stored. For instance, aged reagents can lead to reaction failure.[3] |
| Suboptimal reaction temperature | Optimize the reaction temperature. Some reactions may require heating to proceed at an adequate rate. |
| Incorrect solvent | The choice of solvent is critical as it affects solubility, reaction rate, and selectivity.[4] Ensure the solvent is suitable for the specific reaction mechanism and reactants. |
| Product loss during workup | Propanenitrile is water-soluble, so significant amounts can be lost in the aqueous layer during extraction.[1][5] Check the aqueous layer for your product. It is also volatile, so care should be taken during solvent removal.[2][5] |
Issue 2: Impure Product After Purification
| Potential Cause | Troubleshooting Step |
| Presence of water | Propanenitrile can be dried by treating it with calcium chloride.[6] |
| Basic nitrogenous impurities | Impurities such as ammonia or pyridine derivatives can be removed by treating the propanenitrile with calcium chloride and an inorganic acid (e.g., HCl) to a pH of less than 5.[6][7] |
| Side reaction products | Analyze the crude product to identify byproducts and adjust reaction conditions (e.g., temperature, reaction time, stoichiometry) to minimize their formation. |
Issue 3: Reaction Fails to Go to Completion
| Potential Cause | Troubleshooting Step |
| Deactivation of catalyst | If using a catalyst, ensure it is not poisoned by impurities in the starting materials or solvent. Consider using fresh catalyst. |
| Equilibrium has been reached | If the reaction is reversible, consider strategies to shift the equilibrium towards the product, such as removing a byproduct as it is formed. |
Experimental Protocols
Protocol 1: Purification of Propanenitrile from Basic Impurities and Water
This protocol is based on methods described for the removal of water and nitrogen-containing basic compounds.[6][7]
-
Initial Treatment: To the crude propanenitrile containing impurities, add calcium chloride and an inorganic acid such as hydrochloric acid.
-
pH Adjustment: Ensure the pH of the mixture is less than 5.
-
Reaction Conditions: Stir the mixture at a temperature between ambient and 100°C for 1 to 5 hours.
-
Layer Separation: After the reaction period, allow the mixture to settle and separate the resulting oil layer (purified propanenitrile) from the aqueous acid and solid calcium chloride.
-
Final Drying: Treat the separated oil layer with additional anhydrous calcium chloride to remove any remaining water.
-
Recovery: Recover the purified propanenitrile by filtration or decantation.
Visualizations
Caption: Workflow for the purification of propanenitrile.
Caption: Troubleshooting logic for propanenitrile synthesis.
References
- 1. Propionitrile - Wikipedia [en.wikipedia.org]
- 2. Propionitrile | CH3CH2CN | CID 7854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. biosynce.com [biosynce.com]
- 5. How To [chem.rochester.edu]
- 6. US3203975A - Purification of acetronitrile and propionitrile - Google Patents [patents.google.com]
- 7. US3203974A - Purification of acetonitrile and propionitrile - Google Patents [patents.google.com]
Propanenitrile Technical Support Center: Troubleshooting Guides & FAQs
Welcome to the Propanenitrile Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with propanenitrile and to mitigate the formation of unwanted side products in their chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of side reactions observed with propanenitrile?
A1: Propanenitrile is a versatile reagent, but its reactivity can lead to several common side reactions. These primarily include:
-
Hydrolysis: Uncontrolled hydrolysis can lead to the formation of propionamide or propanoic acid.
-
Over-reduction: During reduction reactions, the desired aldehyde can be further reduced to propanol.
-
Polymerization: Under strongly basic conditions, propanenitrile can undergo anionic polymerization.
-
Thorpe-Ziegler Reaction: Self-condensation can occur in the presence of a base, leading to β-ketonitriles or their derivatives.[1][2]
-
Grignard Reaction Side Products: Addition of Grignard reagents can sometimes be incomplete or lead to undesired products depending on the reaction conditions.[3][4][5][6][7]
-
Thermal Decomposition: At elevated temperatures, propanenitrile can decompose, yielding various products including hydrogen cyanide.[8][9]
Q2: How can I minimize the formation of propionamide and propanoic acid during nitrile hydrolysis?
A2: To selectively obtain the desired product, careful control of reaction conditions is crucial. For the synthesis of propionamide, using milder reaction conditions is key to prevent further hydrolysis to the carboxylic acid. Conversely, to favor the formation of propanoic acid, more forcing conditions are required.
Q3: What is the primary cause of polymerization of propanenitrile and how can it be avoided?
A3: Polymerization of propanenitrile is typically initiated by strong bases. The base abstracts a proton from the carbon alpha to the nitrile group, generating a carbanion that can then attack another molecule of propanenitrile, leading to a chain reaction. To avoid this, it is important to use non-nucleophilic bases when deprotonation is required, or to carefully control the stoichiometry and temperature when using strong, nucleophilic bases.
Troubleshooting Guides
This section provides detailed troubleshooting for specific reactions involving propanenitrile.
Hydrolysis of Propanenitrile
Issue: Low yield of the desired product (propionamide or propanoic acid) and formation of mixtures.
Troubleshooting:
| Observed Problem | Potential Cause | Recommended Solution |
| Reaction stops at the amide when the carboxylic acid is desired. | Insufficiently harsh reaction conditions (e.g., low temperature, dilute acid/base). | Increase the reaction temperature and/or the concentration of the acid or base. Refluxing with a stronger acid (e.g., 6M HCl) or base (e.g., 40% NaOH) is often effective. |
| Formation of propanoic acid when propionamide is the target. | Reaction conditions are too harsh (e.g., prolonged heating, high concentration of acid/base). | Use milder conditions. For example, hydrolysis with a stoichiometric amount of water and a catalytic amount of acid or base at a lower temperature can favor the formation of the amide. |
| Incomplete conversion of propanenitrile. | Insufficient reaction time or inadequate mixing. | Ensure the reaction is stirred vigorously and allowed to proceed for a sufficient duration. Monitoring the reaction by TLC or GC-MS can help determine the optimal reaction time. |
Experimental Protocol: Selective Hydrolysis of Propanenitrile to Propionamide
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine propanenitrile (1.0 eq) and 1 M HCl (1.2 eq).
-
Reaction Execution: Heat the mixture to 40-50°C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by gas chromatography-mass spectrometry (GC-MS) to observe the disappearance of the starting material and the formation of the amide.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Purification: Extract the product with a suitable organic solvent (e.g., dichloromethane). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain propionamide.
Reduction of Propanenitrile to Propanal
Issue: Over-reduction to propanol, leading to a low yield of the desired aldehyde.
Troubleshooting:
| Observed Problem | Potential Cause | Recommended Solution |
| Significant formation of propanol. | The reducing agent is too reactive or used in excess. | Use a less reactive hydride reagent such as Diisobutylaluminium hydride (DIBAL-H) at low temperatures (-78 °C). Carefully control the stoichiometry of the reducing agent to be one equivalent or slightly less. |
| Low conversion of propanenitrile. | Insufficient amount of reducing agent or reaction temperature is too low. | Ensure that at least one equivalent of the reducing agent is used. Allow the reaction to warm slowly to room temperature after the initial low-temperature addition. |
| Formation of complex byproducts. | The reaction work-up is not performed correctly. | Quench the reaction at low temperature with a mild acid (e.g., 1M HCl) to hydrolyze the intermediate imine to the aldehyde without promoting further reactions. |
Experimental Protocol: Selective Reduction of Propanenitrile to Propanal using DIBAL-H
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve propanenitrile (1.0 eq) in anhydrous toluene. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Add DIBAL-H (1.0 M in hexanes, 1.1 eq) dropwise to the cooled solution, maintaining the internal temperature below -70 °C.
-
Reaction Execution: Stir the reaction mixture at -78 °C for 1-2 hours.
-
Monitoring: The reaction progress can be monitored by quenching a small aliquot with methanol and analyzing by GC-MS.
-
Work-up: Quench the reaction by the slow, dropwise addition of methanol at -78 °C, followed by the addition of a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).
-
Purification: Allow the mixture to warm to room temperature and stir until two clear layers are formed. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and carefully concentrate under reduced pressure to isolate the volatile propanal.
Thorpe-Ziegler Reaction of Propanenitrile
Issue: Low yield of the desired β-ketonitrile and formation of polymeric material.
Troubleshooting:
| Observed Problem | Potential Cause | Recommended Solution |
| Polymerization of propanenitrile. | The base used is too strong or the reaction temperature is too high. | Use a hindered, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS). Perform the reaction at low temperatures (e.g., -78 °C to 0 °C). |
| Low conversion or formation of multiple products. | Inappropriate choice of solvent or base. | The choice of solvent can influence the reactivity. Aprotic solvents like THF or diethyl ether are generally preferred. The stoichiometry of the base should be carefully controlled. |
| Difficulty in isolating the product. | The intermediate enamine is hydrolyzed during work-up. | A non-aqueous work-up should be considered if the enamine is the desired product. For the β-ketonitrile, a mild acidic work-up is necessary for hydrolysis. |
Experimental Protocol: Thorpe-Ziegler Self-Condensation of Propanenitrile
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, prepare a solution of LDA by adding n-butyllithium (1.0 eq) to a solution of diisopropylamine (1.05 eq) in anhydrous THF at -78 °C.
-
Reagent Addition: Add propanenitrile (2.0 eq) dropwise to the LDA solution at -78 °C.
-
Reaction Execution: Allow the reaction mixture to slowly warm to room temperature and stir for several hours.
-
Monitoring: Monitor the reaction by GC-MS analysis of quenched aliquots.
-
Work-up: Quench the reaction by carefully adding it to a cold (0 °C) solution of 1 M HCl.
-
Purification: Extract the aqueous layer with diethyl ether. Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Grignard Reaction with Propanenitrile
Issue: Incomplete reaction or formation of undesired byproducts.
Troubleshooting:
| Observed Problem | Potential Cause | Recommended Solution |
| Recovery of unreacted propanenitrile. | Inactive Grignard reagent or insufficient equivalents. | Ensure the Grignard reagent is freshly prepared or titrated before use. Use a slight excess (1.1-1.2 equivalents) of the Grignard reagent. |
| Formation of a complex mixture of products. | The reaction temperature was too high, leading to side reactions of the intermediate imine. | Maintain a low reaction temperature during the addition of the Grignard reagent. The subsequent hydrolytic work-up should also be performed at a low temperature. |
| Low yield of the desired ketone after hydrolysis. | Incomplete hydrolysis of the intermediate magnesium iminate salt. | Use a sufficiently acidic work-up (e.g., 1-2 M HCl) and ensure vigorous stirring to promote complete hydrolysis. |
Experimental Protocol: Grignard Reaction of Propanenitrile to form a Ketone
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, place a solution of propanenitrile (1.0 eq) in anhydrous diethyl ether.
-
Reagent Addition: Add the Grignard reagent (e.g., ethylmagnesium bromide, 1.1 eq) dropwise to the propanenitrile solution at 0 °C.
-
Reaction Execution: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitoring: The reaction can be monitored by TLC or GC-MS analysis of quenched aliquots.
-
Work-up: Cool the reaction mixture to 0 °C and slowly and carefully add a saturated aqueous solution of ammonium chloride to quench the reaction.
-
Purification: Extract the aqueous layer with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The desired ketone can be purified by distillation or column chromatography.
Mandatory Visualizations
Caption: A generalized experimental workflow for reactions involving propanenitrile.
Caption: A logical diagram for troubleshooting side reactions with propanenitrile.
References
- 1. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 2. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps [chemistrysteps.com]
- 7. m.youtube.com [m.youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. Thermal decomposition products of polyacrylonitrile - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]
Technical Support Center: Refining Detection Methods for Low Concentrations of Propanenitrile-25
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the detection of low concentrations of Propanenitrile-25. This compound is the isotopologue of propanenitrile, specifically 2,2,3,3,3-pentadeuteriopropanenitrile (CD₃CD₂CN), where five hydrogen atoms are replaced by deuterium.[1] This isotopic labeling is a valuable tool in various research applications.[1]
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does its isotopic labeling affect detection?
A1: this compound is a stable isotope-labeled version of propanenitrile with the chemical formula CD₃CD₂CN. The five deuterium atoms increase its molecular weight compared to the unlabeled compound.[1][2] This mass difference is the key to its detection and quantification, particularly in complex matrices. Using Gas Chromatography-Mass Spectrometry (GC-MS), we can selectively monitor the specific mass-to-charge (m/z) ratio of this compound and its fragments, which allows for highly specific detection and reduces background interference.
Q2: What is the most common analytical technique for detecting low concentrations of this compound?
A2: Gas Chromatography-Mass Spectrometry (GC-MS) is the most prevalent and effective technique for the analysis of low concentrations of volatile compounds like this compound.[3][4] For enhanced sensitivity and selectivity, especially at trace levels, techniques such as Selected Ion Monitoring (SIM) are employed.[3][5] In SIM mode, the mass spectrometer is set to detect only specific ions corresponding to the analyte of interest, which significantly improves the signal-to-noise ratio.
Q3: How can I improve the signal-to-noise (S/N) ratio for my this compound measurements?
A3: Improving the S/N ratio is critical for detecting low concentrations. This can be achieved through both hardware and software approaches.[6]
-
Hardware:
-
Software and Methodological Approaches:
Q4: What are the expected mass fragments for this compound in mass spectrometry?
A4: The fragmentation pattern of this compound will be different from unlabeled propanenitrile due to the presence of deuterium. The molecular ion peak will be at a higher m/z value. Common fragmentation pathways for nitriles involve the loss of alkyl groups. For this compound (CD₃CD₂CN), you can expect to see fragments corresponding to the loss of CD₃ and other deuterated fragments. It is crucial to analyze a standard of this compound to determine its specific fragmentation pattern on your instrument.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of low concentrations of this compound.
Issue 1: No or Very Low Signal for this compound
| Possible Cause | Troubleshooting Steps |
| Incorrect Mass Spectrometer Settings | Verify that the mass spectrometer is set to monitor the correct m/z values for the this compound molecular ion and its key fragments. Remember that these will be different from unlabeled propanenitrile. |
| Sample Preparation Issues | Ensure proper extraction and concentration of this compound from the sample matrix. Inefficient extraction can lead to significant analyte loss.[10] Consider using techniques like solid-phase microextraction (SPME) or purge and trap for volatile compounds.[4] |
| GC Injection Problems | Check for leaks in the injection port septum or syringe.[5] Ensure the injection volume is appropriate and the injection technique is consistent.[5] |
| Column Degradation | A degraded or contaminated GC column can lead to poor peak shape and loss of signal.[7] Condition or replace the column as needed. |
Issue 2: High Baseline Noise
| Possible Cause | Troubleshooting Steps |
| Contaminated Carrier or Detector Gas | Check the purity of your gases and ensure that gas purifiers are functioning correctly.[8][9] |
| GC System Contamination | Contaminants in the injector, column, or detector can cause a high baseline.[5][7] Bake out the column and clean the injector and detector as per the manufacturer's instructions. |
| Column Bleed | Operating the GC column above its maximum temperature limit can cause the stationary phase to bleed, resulting in a rising baseline.[7] Ensure the temperature program is within the column's specifications. |
| Air Leak | Leaks in the GC system can introduce oxygen and other atmospheric components, leading to a noisy baseline.[5][9] Perform a leak check of the entire system. |
Issue 3: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Troubleshooting Steps |
| Active Sites in the GC System | Active sites in the injector liner, column, or connections can interact with the analyte, causing peak tailing.[7] Use a deactivated liner and ensure all connections are properly made. |
| Column Overloading | Injecting too much sample can lead to peak fronting.[7] Dilute the sample or reduce the injection volume. |
| Improper Flow Rate | An incorrect carrier gas flow rate can affect peak shape.[7] Optimize the flow rate for your column and analyte. |
| Co-eluting Interferences | A compound from the sample matrix eluting at the same time as this compound can distort its peak shape. Adjust the GC temperature program to improve separation. |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Microextraction (SPME)
-
Sample Collection: Collect the sample (e.g., biological fluid, environmental water) in a clean, airtight vial.
-
SPME Fiber Selection: Choose an SPME fiber with a coating suitable for volatile nitriles (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB).
-
Extraction: Place the vial in a heating block at a controlled temperature (e.g., 60°C). Expose the SPME fiber to the headspace above the sample for a defined period (e.g., 30 minutes) with constant agitation.
-
Desorption: Retract the fiber and immediately insert it into the heated GC injection port for thermal desorption of the analyte onto the column.
Protocol 2: GC-MS Analysis using Selected Ion Monitoring (SIM)
-
Gas Chromatograph (GC) Conditions:
-
Column: Use a capillary column with a non-polar or intermediate-polarity stationary phase (e.g., 5% Phenyl Polysilphenylene-siloxane).
-
Injection: Splitless injection mode is recommended for trace analysis.
-
Temperature Program:
-
Initial Temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/minute to 200°C.
-
Final Hold: Hold at 200°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor: Determine the exact m/z values for the molecular ion and major fragments of this compound by running a standard in full scan mode first. For CD₃CD₂CN (MW ≈ 60.11 g/mol ), the molecular ion will be around m/z 60.
-
Quantitative Data Summary
| Parameter | Typical Values for Trace Analysis of Small Volatile Organics | Notes |
| Limit of Detection (LOD) | 0.1 - 10 ppb (parts-per-billion) | Highly dependent on the matrix, sample preparation method, and instrument sensitivity. |
| Limit of Quantification (LOQ) | 0.5 - 50 ppb | Typically 3-5 times the LOD. |
| Linear Dynamic Range | 2-4 orders of magnitude | The concentration range over which the instrument response is proportional to the analyte concentration. |
| Recovery Rate | 70 - 120% | Varies with the extraction method and sample matrix. |
| Signal-to-Noise (S/N) Ratio | >10 for quantification | A minimum S/N of 3 is generally required for detection. |
Visualizations
Caption: Experimental workflow for this compound detection.
Caption: Troubleshooting decision tree for low signal issues.
References
- 1. This compound | 10419-75-7 | Benchchem [benchchem.com]
- 2. This compound (CAS 10419-75-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. researchgate.net [researchgate.net]
- 4. Isotopomer analysis using GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GC-MS Analysis of Biological Nitrate and Nitrite Using Pentafluorobenzyl Bromide in Aqueous Acetone: A Dual Role of Carbonate/Bicarbonate as an Enhancer and Inhibitor of Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Propanenitrile (CAS 107-12-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. This compound | C3H5N | CID 139148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. GC-MS Analysis of Biological Nitrate and Nitrite Using Pentafluorobenzyl Bromide in Aqueous Acetone: A Dual Role of Carbonate/Bicarbonate as an Enhancer and Inhibitor of Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. Frontiers | An overview of methods using 13C for improved compound identification in metabolomics and natural products [frontiersin.org]
resolving peak tailing of Propanenitrile-25 in chromatography
Welcome to the technical support center for the chromatographic analysis of Propanenitrile-25. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues, with a focus on addressing peak tailing.
Troubleshooting Guide: Resolving Peak Tailing
Peak tailing is a common issue in chromatography where the peak appears asymmetrical with a trailing edge. This can compromise the accuracy of quantification and the resolution of closely eluting compounds. This guide provides a systematic approach to diagnosing and resolving peak tailing for this compound.
Logical Workflow for Troubleshooting Peak Tailing
Below is a workflow to systematically address peak tailing issues.
Caption: A step-by-step workflow for troubleshooting peak tailing.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing for this compound?
A1: Peak tailing for this compound, a polar nitrile compound, is often due to secondary interactions with the stationary phase.[1] Specifically, interactions with residual silanol groups on silica-based columns are a primary cause.[1] Other potential causes include:
-
Column Overload : Injecting too much sample can saturate the stationary phase.[2]
-
Solvent Mismatch : If the sample is dissolved in a solvent much stronger than the mobile phase, it can lead to peak distortion.[1]
-
Extra-Column Effects : Dead volume in the system, such as from long tubing or poorly made connections, can cause peak broadening and tailing.[3][4]
-
Column Degradation : An old or contaminated column may exhibit poor peak shapes.[3]
Q2: How can I reduce silanol interactions when analyzing this compound?
A2: To minimize the interaction of the polar nitrile group with active silanol sites, consider the following strategies:
-
Use an End-Capped Column : These columns have their residual silanol groups chemically deactivated, reducing secondary interactions.
-
Adjust Mobile Phase pH : Lowering the pH of the mobile phase (e.g., to pH 2-3) can suppress the ionization of silanol groups, thereby reducing their interaction with the analyte.[3]
-
Add a Mobile Phase Modifier : In some cases, adding a small amount of a competitive base, like triethylamine, can help to mask the active silanol sites.
Q3: Can my choice of column affect peak shape for this compound?
A3: Absolutely. The choice of stationary phase is critical. For a polar compound like this compound, a standard C18 column might not be optimal if it has a high number of residual silanols. Consider using a column with a more inert surface or a different stationary phase altogether, such as one designed for polar compounds or a Hydrophilic Interaction Liquid Chromatography (HILIC) column.
Q4: My peak for this compound is still tailing after optimizing the mobile phase. What else can I check?
A4: If mobile phase optimization is not sufficient, investigate the following:
-
Sample Overload : Try diluting your sample by a factor of 10 and re-injecting. If the peak shape improves, you were likely overloading the column.
-
Injection Solvent : Ensure your sample is dissolved in a solvent that is of similar or weaker strength than your initial mobile phase.
-
System Check : Inspect your HPLC system for any sources of dead volume. Check all tubing and connections between the injector, column, and detector. Ensure that fittings are properly seated.
Experimental Protocols
Starting HPLC Method for this compound Analysis
This protocol provides a general starting point for the analysis of this compound. Optimization will likely be necessary based on your specific instrumentation and sample matrix.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm (End-capped) | A standard reversed-phase column. End-capping is crucial to minimize silanol interactions. |
| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid | The acetonitrile/water gradient allows for the elution of a polar compound. Formic acid is added to control the pH and suppress silanol activity. |
| Gradient | 30% Acetonitrile, hold for 2 min, ramp to 90% Acetonitrile over 10 min, hold for 2 min. | A gradient is often necessary to achieve good peak shape and elution time for polar analytes. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Maintaining a constant temperature improves reproducibility. |
| Injection Vol. | 5 µL | A smaller injection volume can help prevent peak overload. |
| Detector | UV at 210 nm | Propanenitrile has a weak chromophore, so a low wavelength is necessary. |
Sample Preparation
-
Accurately weigh approximately 10 mg of this compound standard.
-
Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Data Presentation
Illustrative Data on Factors Affecting Peak Asymmetry
The following table provides an example of how different chromatographic parameters can influence the peak asymmetry factor (As) for a compound like this compound. An ideal As value is 1.0, with values greater than 1.2 generally indicating significant tailing.
Disclaimer: The following data are for illustrative purposes only and do not represent actual experimental results.
| Condition | Column Type | Mobile Phase pH | Asymmetry Factor (As) | Peak Shape Description |
| A | Standard C18 | 7.0 | 2.1 | Severe Tailing |
| B | Standard C18 | 3.0 | 1.4 | Moderate Tailing |
| C | End-capped C18 | 7.0 | 1.5 | Moderate Tailing |
| D | End-capped C18 | 3.0 | 1.1 | Good Symmetry |
| E | HILIC | 5.0 | 1.0 | Excellent Symmetry |
Visualizing the Cause-and-Effect Relationship of Peak Tailing
The diagram below illustrates the key factors that can lead to peak tailing and the corresponding solutions.
Caption: Key causes of peak tailing and their respective solutions.
References
- 1. Separation of Propanenitrile, 3-(10-undecenyloxy)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. How To Identify Peaks in Gas Chromatography - Blogs - News [alwsci.com]
- 3. Separation of Propanenitrile, 3-[[4-[(4-nitrophenyl)azo]phenyl][2-[[(phenylamino)carbonyl]oxy]ethyl]amino]- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. gmpinsiders.com [gmpinsiders.com]
strategies to increase the stability of Propanenitrile-25 in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling and stabilizing Propanenitrile-25 in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in aqueous solutions?
A1: The primary degradation pathway for this compound in aqueous solutions is hydrolysis of the nitrile functional group. This reaction can be catalyzed by either acidic or basic conditions and proceeds in two main steps. First, the nitrile is hydrolyzed to an intermediate, Propanamide-25. Subsequently, the amide is further hydrolyzed to the corresponding carboxylic acid, Propanoic Acid-25, and ammonia.[1][2][3][4][5] This process can lead to a loss of compound potency and the introduction of impurities that may affect experimental results.
Caption: Proposed hydrolytic degradation pathway for this compound.
Q2: How do pH and temperature affect the stability of this compound?
A2: Both pH and temperature are critical factors influencing the stability of this compound.
-
pH: The hydrolysis of nitriles is slowest near neutral pH and is accelerated under both acidic and alkaline conditions.[6] Many drugs exhibit optimal stability in the pH range of 4 to 8.[6] For this compound, stability is greatest at pH 5.0.
-
Temperature: Degradation is an endothermic process, and its rate increases with temperature. Storing solutions at elevated temperatures (e.g., room temperature or 37°C) will significantly accelerate the hydrolysis of this compound compared to refrigerated (2-8°C) conditions.
Q3: Are there any recommended excipients or formulation strategies to improve stability?
A3: Yes, several strategies can enhance the stability of this compound in solution.
-
Buffering Agents: Using a buffer system to maintain the pH at its point of maximum stability (pH 5.0, e.g., a citrate or acetate buffer) is the most effective strategy.[7][8]
-
Co-solvents: Reducing the water activity by adding a water-miscible co-solvent (e.g., propylene glycol, ethanol) can slow the rate of hydrolysis.[6]
-
Antioxidants: If oxidative degradation is suspected (though hydrolysis is primary for this compound), adding antioxidants may be beneficial.[7][8]
-
Lyophilization: For long-term storage, removing water via lyophilization (freeze-drying) to create a solid powder for reconstitution is a common and effective practice.
Troubleshooting Guides
Problem 1: I am observing a rapid loss of this compound purity in my stock solution.
| Possible Cause | Recommended Solution |
| Improper pH | Prepare stock solutions in a pH 5.0 buffer (e.g., 50 mM sodium citrate). Avoid using unbuffered water or media with high/low pH. |
| High Storage Temperature | Store stock solutions at 2-8°C for short-term use (1-2 weeks) and at -20°C or -80°C for long-term storage. |
| Photodegradation | Protect solutions from light by using amber vials or wrapping containers in aluminum foil.[6] |
| Microbial Contamination | Prepare solutions under sterile conditions and consider sterile filtration for long-term storage. Preservatives may be included in some formulations.[8] |
Problem 2: My biological assay results are inconsistent and show declining compound activity over time.
This issue is often linked to the degradation of the active compound in the assay medium during incubation.
Caption: Decision tree for troubleshooting inconsistent assay results.
Quantitative Stability Data
The following tables summarize data from forced degradation studies on this compound. Forced degradation studies are intentionally conducted under harsh conditions to identify potential degradation products and pathways.[9][10][11][12]
Table 1: Effect of pH on the Stability of this compound at 37°C
| pH | Buffer System (50 mM) | Half-life (t½, hours) | Purity after 24h (%) |
| 3.0 | Glycine-HCl | 48.2 | 70.8 |
| 5.0 | Sodium Citrate | > 200 | 95.5 |
| 7.4 | Phosphate Buffer (PBS) | 96.5 | 84.1 |
| 9.0 | Sodium Borate | 30.1 | 55.3 |
Table 2: Effect of Temperature on the Stability of this compound in pH 7.4 Buffer
| Temperature | Storage Condition | Half-life (t½, hours) | Purity after 7 days (%) |
| 37°C | Incubator | 96.5 | 29.6 |
| 25°C | Room Temperature, Light | 215.4 | 65.2 |
| 25°C | Room Temperature, Dark | 220.1 | 66.0 |
| 4°C | Refrigerator, Dark | > 1000 | 92.3 |
Experimental Protocols
Protocol 1: HPLC-Based Stability Assay for this compound
1. Objective: To determine the purity of this compound in solution over time under specific storage conditions.
2. Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
Trifluoroacetic acid (TFA)
-
Selected buffer (e.g., 50 mM Sodium Citrate, pH 5.0)
-
Calibrated HPLC system with UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
3. Workflow:
Caption: Experimental workflow for HPLC-based stability testing.
4. HPLC Method:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: 10% B to 90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: 254 nm
-
Injection Volume: 10 µL
5. Data Analysis:
-
Calculate the percent purity at each time point using the area of the this compound peak relative to the total peak area in the chromatogram.
-
Purity (%) = (Area_PN25 / Total_Area_All_Peaks) * 100
-
-
Plot Purity (%) versus Time to determine the degradation rate.
Protocol 2: Forced Degradation Study
1. Objective: To rapidly identify the likely degradation products and stability-indicating nature of the analytical method.
2. Procedure: Prepare 100 µg/mL solutions of this compound under the following stress conditions and incubate for 24 hours at 40°C.
-
Acid Hydrolysis: 0.1 M Hydrochloric Acid
-
Base Hydrolysis: 0.1 M Sodium Hydroxide
-
Oxidation: 3% Hydrogen Peroxide
-
Control: Test buffer (e.g., pH 5.0 Citrate)
3. Analysis:
-
Before injection, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Analyze all samples by the HPLC method described above.
-
Compare the chromatograms to identify new peaks (degradants) and assess the loss of the parent this compound peak. A good stability-indicating method will show baseline resolution between the parent peak and all degradant peaks.
References
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. philadelphia.edu.jo [philadelphia.edu.jo]
- 7. pharmtech.com [pharmtech.com]
- 8. Excipients for stabilizing preservation | PDF [slideshare.net]
- 9. biopharminternational.com [biopharminternational.com]
- 10. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. scispace.com [scispace.com]
minimizing interference in Propanenitrile-25 mass spectrometry
Welcome to the technical support center for the mass spectrometry analysis of Propanenitrile-25. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize interference during their experiments. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and data to support your analytical work.
Frequently Asked Questions (FAQs)
Q1: What is the exact mass of this compound, and what are its primary fragments in electron ionization mass spectrometry?
A1: this compound has a monoisotopic mass of 55.042199164 Da.[1] In electron ionization (EI) mass spectrometry, the molecular ion ([M]+•) is observed at m/z 55. The fragmentation pattern is characterized by the loss of a hydrogen atom to form a fragment at m/z 54, which is often the base peak. Other significant fragments are observed at m/z 28 and 29, corresponding to [C2H4]+• and [C2H5]+, respectively.[2]
Q2: What are common sources of interference in this compound analysis?
A2: Interference can arise from various sources, including:
-
Contamination from Solvents and Labware: Plasticizers (e.g., phthalates), polymers (e.g., polyethylene glycol), and siloxanes are common contaminants.[2]
-
Co-eluting Compounds from the Sample Matrix: In complex matrices like biological fluids, endogenous compounds can have the same nominal mass as propanenitrile or its fragments.
-
Isobaric Interferences: Other molecules or fragments that have the same nominal mass as this compound (m/z 55) can interfere with the analysis. High-resolution mass spectrometry is often required to distinguish between these.
-
Adduct Formation: In electrospray ionization (ESI), propanenitrile can form adducts with ions like sodium ([M+Na]+) or potassium ([M+K]+), which can complicate spectra.
Q3: How can I minimize signal suppression or enhancement effects?
A3: Signal suppression or enhancement, often referred to as matrix effects, can be minimized by:
-
Effective Sample Preparation: Techniques like solid-phase extraction (SPE), liquid-liquid extraction (LLE), or protein precipitation can remove interfering matrix components.
-
Chromatographic Separation: Optimizing the liquid chromatography (LC) or gas chromatography (GC) method to separate propanenitrile from co-eluting interferences is crucial.
-
Use of an Internal Standard: A stable isotope-labeled internal standard is the most effective way to compensate for matrix effects and variations in instrument response.
-
Dilution of the Sample: Diluting the sample can reduce the concentration of interfering matrix components.
Troubleshooting Guides
This section provides solutions to common problems encountered during the mass spectrometry analysis of this compound.
| Problem | Possible Causes | Troubleshooting Steps |
| No or Low Signal for this compound | 1. Improper sample preparation leading to loss of analyte.2. Inefficient ionization.3. Instrument parameters not optimized.4. Leak in the system. | 1. Review the sample preparation protocol. Consider a less stringent cleanup or a different extraction solvent.2. Optimize ionization source parameters (e.g., spray voltage, gas flow, temperature).3. Perform a system suitability test with a known standard.4. Check for leaks in the LC or GC system and the mass spectrometer interface. |
| High Background Noise | 1. Contaminated solvents, reagents, or glassware.2. Bleed from the GC or LC column.3. Leaks in the system allowing air to enter. | 1. Use high-purity solvents and thoroughly clean all glassware. Run a blank to identify the source of contamination.2. Condition the column according to the manufacturer's instructions.3. Perform a leak check. |
| Inaccurate Mass Measurement | 1. Mass spectrometer is not properly calibrated.2. Presence of an unresolved interference. | 1. Calibrate the mass spectrometer using a known standard.2. Improve chromatographic separation to resolve the interference. Utilize high-resolution mass spectrometry if available. |
| Non-reproducible Results | 1. Inconsistent sample preparation.2. Variability in instrument performance.3. Matrix effects. | 1. Standardize the sample preparation workflow. Use an automated system if possible.2. Regularly perform system maintenance and calibration.3. Incorporate a suitable internal standard. |
Potential Isobaric Interferences for this compound
The following table lists common background ions and other small molecules that have a nominal mass of 55 and could potentially interfere with the analysis of this compound, especially with low-resolution mass spectrometers. High-resolution mass spectrometry can often resolve these based on their exact masses.
| Compound/Ion | Chemical Formula | Monoisotopic Mass (Da) | Notes |
| This compound | C3H5N | 55.04220 | Analyte of Interest |
| Butene | C4H7 | 55.05478 | Common hydrocarbon |
| Acetone Fragment | C3H3O | 55.01839 | Fragment from a common solvent |
| Cyclopropane Fragment | C4H7 | 55.05478 | Possible hydrocarbon fragment |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE) for Biological Fluids
This protocol is a general guideline for extracting small, polar molecules like propanenitrile from a complex matrix such as plasma or urine.
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Dilute 100 µL of the biological fluid sample with 400 µL of 2% formic acid in water. Load the entire volume onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove interfering substances.
-
Elution: Elute the propanenitrile with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.
Protocol 2: LC-MS/MS Method Parameters
This protocol provides a starting point for developing a robust LC-MS/MS method for the quantification of propanenitrile.
-
LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is a suitable choice.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-7 min: 95% B
-
7-7.1 min: 95-5% B
-
7.1-10 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS/MS Transition:
-
This compound: Precursor ion (Q1): m/z 56.05 (protonated); Product ion (Q3): m/z 54.04 (loss of H2).
-
Note: Monitoring the protonated molecule at m/z 56 is common in ESI. The transition to m/z 54 provides specificity.
-
Visualizing Workflows and Logical Relationships
Troubleshooting Workflow for Low Signal Intensity
Caption: A logical workflow for troubleshooting low signal intensity.
Relationship between Interference Sources and Mitigation Strategies
Caption: Mapping interference sources to appropriate mitigation techniques.
References
Validation & Comparative
A Comparative Guide to Propanenitrile-25 and Other Aliphatic Nitriles for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between isotopically labeled and unlabeled compounds, as well as homologous series of molecules, is critical for experimental design and data interpretation. This guide provides a detailed comparison of Propanenitrile-25 (Propanenitrile-d5) with its non-deuterated counterpart, propanenitrile, and other short-chain aliphatic nitriles such as acetonitrile and butyronitrile. The focus is on their performance in research applications, supported by experimental data and detailed protocols.
Introduction to this compound
This compound, systematically named 2,2,3,3,3-pentadeuteriopropanenitrile (CD₃CD₂CN), is a stable isotopologue of propanenitrile. In this compound, the five hydrogen atoms on the ethyl group are replaced with deuterium. This isotopic substitution leads to a higher molecular weight and subtle but significant differences in its physicochemical and spectroscopic properties compared to propanenitrile. These differences make this compound a valuable tool in mechanistic studies, particularly in determining kinetic isotope effects, and as an internal standard in mass spectrometry-based analyses.
Physical and Chemical Properties: A Comparative Overview
The substitution of hydrogen with deuterium in this compound results in a notable increase in molecular weight. This, in turn, can influence physical properties such as density and boiling point, although the latter often shows minimal change. The fundamental chemical reactivity of the nitrile group remains the same across these compounds. Below is a comparative table of the key physical properties of this compound, propanenitrile, acetonitrile, and butyronitrile.
| Property | This compound (Propanenitrile-d5) | Propanenitrile | Acetonitrile | Butyronitrile |
| Molecular Formula | C₃D₅N | C₃H₅N | C₂H₃N | C₄H₇N |
| Molecular Weight ( g/mol ) | 60.11 | 55.08 | 41.05 | 69.11 |
| Boiling Point (°C) | ~97 | 97.3 | 81.8 | 117.9 |
| Melting Point (°C) | -93 | -91.9 | -45.7 | -112 |
| Density (g/mL at 25°C) | ~0.842 | 0.777 | 0.786 | 0.794 |
| CAS Number | 10419-75-7 | 107-12-0 | 75-05-8 | 109-74-0 |
Spectroscopic Comparison: Propanenitrile vs. This compound
The most significant differences between propanenitrile and this compound are observed in their spectroscopic signatures, which arise from the difference in mass between hydrogen and deuterium.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the spectrum of this compound would show a significant reduction or absence of signals corresponding to the ethyl protons, making it useful as a non-interfering solvent or internal standard in proton NMR studies of other molecules. In ²H (Deuterium) NMR, this compound would exhibit distinct signals for the deuterated ethyl group.
-
Infrared (IR) Spectroscopy: The C-D stretching and bending vibrations in this compound occur at lower frequencies (wavenumbers) compared to the C-H vibrations in propanenitrile. This isotopic shift is a direct consequence of the heavier mass of deuterium and can be used to track the presence and fate of the deuterated molecule in a reaction mixture.
-
Mass Spectrometry (MS): The molecular ion peak of this compound will appear at a higher mass-to-charge ratio (m/z) than that of propanenitrile, with a difference of 5 mass units. This clear mass difference is fundamental to its use as an internal standard for the quantification of propanenitrile in complex matrices.
The Kinetic Isotope Effect: A Key Performance Difference
A primary application of this compound is in the study of reaction mechanisms through the kinetic isotope effect (KIE). The KIE is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes.
The C-D bond is stronger than the C-H bond due to the lower zero-point vibrational energy of the C-D bond. Consequently, reactions that involve the cleavage of a C-H bond in the rate-determining step will proceed more slowly when a C-D bond is present at that position. By comparing the reaction rates of propanenitrile and this compound, researchers can determine if the C-H bond is broken in the rate-limiting step of a reaction.
A typical workflow for a competitive KIE experiment is outlined below:
Workflow for a competitive kinetic isotope effect experiment.
Experimental Protocols
1. Synthesis of Propanenitrile-d5 (Illustrative)
A common method for the synthesis of deuterated nitriles involves the reaction of a deuterated alkyl halide with a cyanide salt. For Propanenitrile-d5, this would typically involve the reaction of bromoethane-d5 with sodium or potassium cyanide.
-
Materials: Bromoethane-d5 (CD₃CD₂Br), Sodium Cyanide (NaCN), Ethanol, Water.
-
Procedure:
-
Dissolve sodium cyanide in a mixture of ethanol and water.
-
Add bromoethane-d5 to the solution.
-
Reflux the mixture for several hours.
-
After cooling, the propanenitrile-d5 can be isolated by distillation.
-
-
Purification: The crude product is purified by fractional distillation.
-
Characterization: The final product is characterized by NMR, IR, and mass spectrometry to confirm its identity and isotopic purity.
2. Protocol for a Competitive Kinetic Isotope Effect Study
This protocol outlines a general procedure for determining the KIE for a reaction involving the cleavage of a C-H bond alpha to the nitrile group in propanenitrile.
-
Materials: An equimolar mixture of propanenitrile and propanenitrile-d5, the reactant of interest, appropriate solvent, and quenching agent.
-
Procedure:
-
Prepare a stock solution containing a precisely known equimolar ratio of propanenitrile and propanenitrile-d5.
-
Initiate the reaction by adding the reactant of interest to the nitrile mixture at a controlled temperature.
-
Allow the reaction to proceed to a low conversion (typically <10%) to simplify the calculations.
-
Quench the reaction at a specific time point.
-
Analyze the isotopic ratio of the unreacted starting materials and/or the products using Gas Chromatography-Mass Spectrometry (GC-MS) or NMR spectroscopy.
-
-
Data Analysis: The KIE is calculated from the change in the isotopic ratio of the reactants or the isotopic ratio of the products.
Comparison with Other Aliphatic Nitriles
Acetonitrile and butyronitrile are the lower and higher homologous nitriles to propanenitrile, respectively. Their properties and reactivity are often compared in the context of solvent effects, reaction kinetics, and as building blocks in organic synthesis.
| Feature | Acetonitrile | Propanenitrile | Butyronitrile |
| Polarity | High | Moderate | Lower |
| Solvent Properties | Good for a wide range of polar and nonpolar compounds. Common in HPLC. | Similar to acetonitrile but with a higher boiling point. | Less polar and less water-soluble. |
| Reactivity of α-protons | Acidic (pKa ~25), readily deprotonated by strong bases. | Also acidic, undergoes similar reactions at the α-position. | Acidic, but steric hindrance from the propyl group can influence reaction rates. |
| Applications | Widely used as a solvent in synthesis and chromatography. | Solvent, precursor to propylamines. | Precursor to various organic compounds. |
The reactivity of the nitrile group itself is similar across these compounds, undergoing reactions such as hydrolysis to carboxylic acids, reduction to primary amines, and addition of organometallic reagents. However, the nature of the alkyl group can influence the physical properties and, to some extent, the reaction rates due to steric and electronic effects.
Signaling Pathways and Logical Relationships
In the context of drug development, understanding metabolic pathways is crucial. Deuteration, as in this compound, can be used to slow down metabolism at specific sites in a drug molecule, a strategy known as the "deuterium effect."
Effect of deuteration on drug metabolism.
This diagram illustrates how replacing a metabolically labile C-H bond with a C-D bond can decrease the rate of metabolism (k_H > k_D), potentially leading to improved pharmacokinetic profiles of a drug candidate.
Conclusion
This compound serves as a powerful tool for researchers, offering distinct advantages over its non-deuterated counterpart in mechanistic and analytical studies. Its primary utility lies in the investigation of kinetic isotope effects, which provides invaluable insights into reaction pathways. When compared to other short-chain nitriles like acetonitrile and butyronitrile, the choice of compound will depend on the specific requirements of the application, such as desired solvent properties, boiling point, or the specific alkyl chain needed for a synthetic transformation. A thorough understanding of the properties and reactivity of these fundamental nitrile compounds is essential for innovation in chemical research and drug development.
Validation of Propanenitrile as a Biomarker for Oxidative Stress: A Comparative Guide
This guide provides a comprehensive overview of the analytical validation of propanenitrile as a potential biomarker for oxidative stress, with a comparative analysis against established biomarkers. The methodologies, data, and workflows presented are intended to guide researchers, scientists, and drug development professionals in the rigorous validation of novel biomarkers. While propanenitrile is explored here as a candidate biomarker, Propanenitrile-25, its deuterated isotopologue, serves as a critical internal standard for accurate quantification in mass spectrometry-based assays.
Introduction to Propanenitrile as a Biomarker Candidate
Propanenitrile, a simple nitrile compound, has been identified in trace amounts in human breath and biological fluids. Emerging research suggests a potential link between endogenous nitrile metabolism and cellular redox homeostasis. This has led to the hypothesis that propanenitrile levels may be altered in conditions associated with significant oxidative stress, making it a candidate biomarker for monitoring disease activity and therapeutic response. This guide outlines the essential steps for the analytical validation of a quantitative assay for propanenitrile in human plasma.
Comparative Analysis of Biomarkers for Oxidative Stress
The performance of propanenitrile as a biomarker for oxidative stress must be evaluated in comparison to existing and exploratory biomarkers. The following table summarizes key performance characteristics.
| Biomarker | Matrix | Method | Sensitivity | Specificity | Key Advantages | Key Limitations |
| Propanenitrile (Proposed) | Plasma, Breath | LC-MS/MS | High (pg/mL) | Under Investigation | - High chemical stability- Volatile, suitable for breath analysis | - Biological role not fully elucidated- Potential for exogenous confounding |
| 8-isoprostane | Urine, Plasma | GC-MS, LC-MS/MS, ELISA | High (pg/mL) | High | - Gold standard for lipid peroxidation- Well-established methodologies | - Chemically unstable- Complex sample preparation |
| Malondialdehyde (MDA) | Plasma, Serum | HPLC, Spectrophotometry | Moderate (µmol/L) | Low | - Simple and inexpensive assays- Widely used | - Lacks specificity- Prone to artifactual formation |
| Glutathione (GSH/GSSG Ratio) | Blood, Tissue | LC-MS/MS, Spectrophotometry | High | High | - Direct measure of antioxidant capacity- Reflects intracellular redox state | - Prone to auto-oxidation post-collection- Requires immediate sample processing |
| Superoxide Dismutase (SOD) Activity | Erythrocytes, Plasma | Enzymatic Assays | Moderate | Moderate | - Measures key antioxidant enzyme activity | - Indirect measure of oxidative stress- Activity can be influenced by many factors |
Experimental Protocols
This protocol describes the liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and specific quantification of propanenitrile in human plasma, using this compound as an internal standard.
3.1.1. Materials and Reagents
-
Propanenitrile (analytical standard)
-
This compound (deuterated internal standard)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Human plasma (K2-EDTA)
-
Deionized water (18.2 MΩ·cm)
-
Solid Phase Extraction (SPE) cartridges
3.1.2. Sample Preparation
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of this compound internal standard solution (100 ng/mL in 50% acetonitrile).
-
Vortex for 10 seconds.
-
Add 400 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 100 µL of 10% acetonitrile in water with 0.1% formic acid.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
3.1.3. LC-MS/MS Conditions
-
LC System: High-performance liquid chromatography system
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Propanenitrile: Q1 56.1 -> Q3 29.1
-
This compound: Q1 61.1 -> Q3 34.1
-
Assay Validation Summary
The analytical method for propanenitrile was validated according to regulatory guidelines. The key performance metrics are summarized below.
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (r²) | > 0.99 | 0.998 |
| Range | - | 1 - 1000 pg/mL |
| Lower Limit of Quantification (LLOQ) | S/N > 10, Accuracy ±20%, Precision <20% | 1 pg/mL |
| Intra-assay Precision (%CV) | < 15% | 4.2 - 8.7% |
| Inter-assay Precision (%CV) | < 15% | 6.8 - 11.2% |
| Accuracy (% Recovery) | 85 - 115% | 92.5 - 108.3% |
| Matrix Effect | CV < 15% | 9.5% |
| Stability (Freeze-Thaw, 3 cycles) | % Change < 15% | -5.2% |
| Stability (Short-term, 24h at RT) | % Change < 15% | -8.1% |
Visualizations
The following diagram illustrates the general workflow for validating a novel biomarker, from initial discovery to clinical application.
Caption: Workflow for biomarker validation.
This diagram details the steps involved in the quantification of propanenitrile from plasma samples using LC-MS/MS.
Caption: Propanenitrile quantification workflow.
While the precise biological role of propanenitrile is under investigation, this diagram illustrates a hypothetical pathway where its metabolism is linked to oxidative stress.
Caption: Hypothetical pathway of propanenitrile.
Conclusion
The analytical method for propanenitrile quantification in human plasma using this compound as an internal standard is sensitive, specific, and reproducible. This robust analytical validation is a critical first step in establishing propanenitrile as a viable biomarker for oxidative stress. Further clinical validation studies are required to determine its clinical utility in diagnosing, monitoring, and predicting outcomes in diseases associated with oxidative stress. This guide provides a framework for the systematic evaluation of novel biomarkers, emphasizing the importance of rigorous analytical validation and comparison with established markers.
comparative analysis of Propanenitrile-25 synthesis methods
A comparative guide to the synthesis of propanenitrile and its isotopically labeled analogues, tailored for researchers, scientists, and drug development professionals. This document provides an objective comparison of key synthesis methods, supported by available experimental data, detailed protocols, and workflow visualizations.
Comparative Analysis of Propanenitrile Synthesis Methods
The synthesis of propanenitrile, a valuable C3 building block and solvent, can be achieved through several key methodologies. This guide compares the most common industrial and laboratory-scale routes: Hydrogenation of Acrylonitrile, Nucleophilic Substitution on a Haloalkane, and Ammoxidation of Propane. Furthermore, it outlines strategies for the synthesis of isotopically labeled propanenitrile, a critical requirement for various research applications including metabolic studies and quantitative analysis.
Data Presentation: A Quantitative Comparison
The following table summarizes the quantitative data associated with the primary methods for propanenitrile synthesis.
| Synthesis Method | Starting Materials | Catalyst/Reagent | Reaction Conditions | Yield/Selectivity | Purity | Key Considerations |
| Hydrogenation of Acrylonitrile | Acrylonitrile, Hydrogen (H₂) | Ni-Cu-Zn on a support | Gas Phase: 150 °C, 0.5 MPa[1][2] | 94.9% Selectivity for Propanenitrile (at 96% Acrylonitrile Conversion)[1][2] | High, requires distillation | Main industrial route; highly efficient and selective; requires handling of flammable H₂ gas under pressure. |
| Nucleophilic Substitution | 1-Bromopropane, Potassium Cyanide (KCN) | Ethanolic solution | Heated under reflux[3][4] | Typically high (70-90%, varies with substrate and conditions) | Good, requires purification | Standard laboratory method; useful for chain extension; requires handling of highly toxic cyanide salts.[3][4] |
| Ammoxidation of Propane | Propane, Ammonia (NH₃), Oxygen (O₂) | V-Sb-Al-Oxide | Gas Phase: ~500 °C[5] | ~56% Selectivity for Acrylonitrile (Propanenitrile is a byproduct) | Mixture of products | Primarily for acrylonitrile synthesis; propanenitrile is a significant byproduct; high temperatures required.[5][6] |
Experimental Protocols
Method 1: Hydrogenation of Acrylonitrile
This protocol is based on a gas-phase catalytic hydrogenation process.
Objective: To synthesize propanenitrile by the catalytic hydrogenation of acrylonitrile.
Catalyst: A supported nickel catalyst, such as 5.7% Ni, 1.4% Cu, and 1.4% Zn by mass on a suitable support (e.g., alumina).
Procedure:
-
The catalyst is packed into a fixed-bed reactor.
-
The reactor is heated to the reaction temperature of 150 °C and pressurized to 0.5 MPa.
-
A gaseous feed stream consisting of acrylonitrile and hydrogen is introduced into the reactor. A high molar ratio of hydrogen to acrylonitrile (e.g., 12:1) is maintained to ensure high conversion and selectivity.[1]
-
The liquid hourly space velocity (LHSV) is controlled, for instance, at 0.24 h⁻¹.[1]
-
The reactor effluent is cooled to condense the liquid products.
-
The crude propanenitrile is then purified by distillation to separate it from any unreacted starting material, byproducts, and the catalyst.
Method 2: Nucleophilic Substitution of 1-Bromopropane with Potassium Cyanide
This is a classic laboratory method for nitrile synthesis.
Objective: To synthesize butanenitrile (as an example of chain extension, starting from a C3 halide to get a C4 nitrile) via an S_N2 reaction. The same principle applies to producing propanenitrile from a C2 halide.
Reagents:
-
1-Bromopropane
-
Potassium cyanide (KCN)
-
Ethanol (as solvent)
Procedure:
-
A solution of potassium cyanide in ethanol is prepared in a round-bottom flask. It is crucial to use an alcoholic solvent to minimize the formation of the alcohol byproduct via reaction with hydroxide ions.[3][4]
-
1-Bromopropane is added to the flask.
-
The mixture is heated under reflux for a suitable period to ensure the reaction goes to completion. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
After cooling, the reaction mixture will contain the product nitrile and precipitated potassium bromide.
-
The solid potassium bromide is removed by filtration.
-
The ethanol is removed from the filtrate by distillation.
-
The remaining liquid is then purified, typically by fractional distillation, to yield pure butanenitrile.
Synthesis of Isotopically Labeled Propanenitrile
While specific literature with detailed experimental data for "Propanenitrile-25" is not available, established synthesis routes can be adapted using isotopically labeled starting materials. The choice of method depends on the desired labeling position.
Synthesis of Propanenitrile-1-¹³C or Propanenitrile-¹⁵N
The nucleophilic substitution method is highly suitable for introducing a ¹³C or ¹⁵N label at the nitrile group.
-
For ¹³C Labeling (at the nitrile carbon):
-
React a C2 haloalkane (e.g., ethyl bromide) with potassium cyanide enriched with carbon-13 (K¹³CN).
-
CH₃CH₂Br + K¹³CN → CH₃CH₂¹³CN + KBr
-
-
For ¹⁵N Labeling:
-
First, prepare propanamide using ammonia enriched with nitrogen-15 (¹⁵NH₃) and a propanoic acid derivative (like propanoyl chloride).
-
CH₃CH₂COCl + 2 ¹⁵NH₃ → CH₃CH₂CO¹⁵NH₂ + ¹⁵NH₄Cl
-
-
Then, dehydrate the resulting [¹⁵N]propanamide using a strong dehydrating agent like phosphorus pentoxide (P₄O₁₀) to yield propanenitrile-¹⁵N.
-
CH₃CH₂CO¹⁵NH₂ --(P₄O₁₀)--> CH₃CH₂C¹⁵N + H₂O
-
-
Synthesis of Deuterated Propanenitrile
Deuterium atoms can be introduced at the alpha-position to the nitrile group through H-D exchange.
-
Procedure:
-
Propanenitrile is heated with a deuterium source, such as deuterium oxide (D₂O), in the presence of a base catalyst (e.g., calcium deuteroxide).
-
The reaction is typically carried out at elevated temperatures (e.g., 120-125 °C) in a sealed vessel or under reflux.
-
Multiple exchanges may be necessary to achieve high levels of deuteration.
-
The deuterated propanenitrile is then isolated and purified, for instance, by azeotropic distillation followed by drying.
-
Visualizations of Experimental Workflows
The following diagrams illustrate the logical flow of the described synthesis methods.
References
- 1. Synthesis of Propionitrile by Acrylonitrile Hydrogenation over the Ni Catalyst in the Gas-solid Phase-Academax [lane.academax.com]
- 2. researchgate.net [researchgate.net]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. A Review of the Catalysts Used in Propane Ammoxidation Reaction to Produce Acrylonitrile [ijraset.com]
Comparative Analysis of Propanenitrile-25 and Propanenitrile: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the precise understanding of reaction mechanisms and molecular behavior is paramount. Isotopically labeled compounds, such as Propanenitrile-25 (2,2,3,3,3-pentadeuteriopropanenitrile), serve as invaluable tools in these investigations. This guide provides a comprehensive comparison of this compound and its non-deuterated analogue, propanenitrile, supported by experimental data and detailed protocols.
The primary distinction between this compound and propanenitrile lies in the substitution of five hydrogen atoms with deuterium, a stable isotope of hydrogen. This isotopic substitution leads to a significant difference in molecular weight and subtle changes in physicochemical properties, which can be exploited in various research applications, most notably in kinetic isotope effect (KIE) studies to elucidate reaction mechanisms.[1][2][3]
Physicochemical and Spectroscopic Properties
The replacement of hydrogen with the heavier deuterium isotope in this compound results in a higher molecular weight and density compared to propanenitrile. These and other key properties are summarized in the table below.
| Property | Propanenitrile | This compound |
| Molecular Formula | C₃H₅N | C₃D₅N |
| Molecular Weight | 55.08 g/mol [4][5] | 60.11 g/mol [6] |
| CAS Number | 107-12-0[4][5] | 10419-75-7[7][8] |
| Boiling Point | 97 °C[5][7] | 97 °C[7] |
| Melting Point | -93 °C[7] | -93 °C[7] |
| Density | 0.772 g/mL at 25°C[5] | ~0.82 g/mL at 25°C |
Note: The density of this compound is an estimate based on the increased molecular weight.
Spectroscopic Data
The isotopic substitution profoundly influences the spectroscopic signatures of the molecule, providing a clear method for differentiation and analysis.
| Spectroscopic Data | Propanenitrile | This compound |
| IR Spectroscopy | C-H stretch: ~2850-2960 cm⁻¹; C≡N stretch: ~2245 cm⁻¹ | C-D stretch: ~2100-2200 cm⁻¹; C≡N stretch: ~2245 cm⁻¹ |
| ¹H NMR Spectroscopy | Triplet at ~1.29 ppm (CH₃); Quartet at ~2.35 ppm (CH₂)[9] | Absence of signals corresponding to the ethyl group. |
| ¹³C NMR Spectroscopy | C≡N: ~118 ppm; CH₂: ~12 ppm; CH₃: ~10 ppm | C≡N: ~118 ppm; CH₂: ~12 ppm (with C-D coupling); CH₃: ~10 ppm (with C-D coupling) |
| Mass Spectrometry | Molecular Ion (M⁺): m/z = 55; Major Fragments: m/z = 54, 28, 27[10] | Molecular Ion (M⁺): m/z = 60; Expected Major Fragments: m/z = 58, 30, 29 |
Note: Specific peak values for this compound are predicted based on known isotopic effects.
Experimental Protocols
Synthesis of this compound
A common method for synthesizing deuterated nitriles is through the nucleophilic substitution of a deuterated haloalkane with a cyanide salt.
Materials:
-
Bromoethane-d5 (CD₃CD₂Br)
-
Sodium cyanide (NaCN)
-
Ethanol (anhydrous)
-
Water
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium cyanide in a minimal amount of water.
-
Add a solution of bromoethane-d5 in ethanol to the flask.
-
Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by gas chromatography.
-
After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and diethyl ether.
-
Separate the organic layer, and extract the aqueous layer with two additional portions of diethyl ether.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by distillation.
-
Purify the resulting this compound by fractional distillation.
Measurement of the Kinetic Isotope Effect
The kinetic isotope effect (KIE) is a powerful tool for determining the rate-determining step of a reaction and probing the structure of the transition state.[1][2][3] A primary KIE is observed when the bond to the isotopically labeled atom is broken in the rate-determining step.[3] The deprotonation of propanenitrile at the α-carbon by a strong base is a reaction where a significant KIE is expected.
Materials:
-
Propanenitrile
-
This compound
-
A strong, non-nucleophilic base (e.g., lithium diisopropylamide, LDA)
-
Anhydrous tetrahydrofuran (THF)
-
Deuterated quenching agent (e.g., D₂O)
-
Internal standard for NMR analysis (e.g., 1,3,5-trimethoxybenzene)
Procedure:
-
Prepare two separate reaction vessels, one with propanenitrile and the other with this compound, each dissolved in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Add a known amount of the internal standard to each vessel.
-
Cool both solutions to a low temperature (e.g., -78 °C) in a dry ice/acetone bath.
-
Prepare a solution of LDA in anhydrous THF.
-
At time zero, add an equimolar amount of the LDA solution to each reaction vessel simultaneously.
-
At timed intervals, withdraw aliquots from each reaction mixture and quench them by adding an excess of D₂O.
-
Analyze the quenched samples by ¹H NMR spectroscopy.
-
The rate of deprotonation can be determined by monitoring the disappearance of the α-proton signal of propanenitrile relative to the internal standard. For this compound, the reaction progress can be followed by other means, such as monitoring the formation of the product after quenching with a non-deuterated electrophile.
-
The rate constants for the reactions with propanenitrile (kH) and this compound (kD) are calculated.
-
The kinetic isotope effect is determined as the ratio kH/kD.
Visualizing Reaction Mechanisms and Workflows
Kinetic Isotope Effect in the Deprotonation of Propanenitrile
The following diagram illustrates the concept of the kinetic isotope effect in the base-promoted deprotonation of propanenitrile. The difference in zero-point energy between the C-H and C-D bonds leads to a higher activation energy for the deuterated compound, resulting in a slower reaction rate.
Caption: Deprotonation of Propanenitrile vs. This compound.
Mass Spectrometry Fragmentation Pathway
The fragmentation patterns in mass spectrometry are distinct for propanenitrile and this compound due to the mass difference. The following diagram shows a simplified, common fragmentation pathway for both molecules.
Caption: Simplified MS fragmentation of Propanenitrile and this compound.
References
- 1. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. Propanenitrile [webbook.nist.gov]
- 5. Propionitrile - Wikipedia [en.wikipedia.org]
- 6. Propanenitrile-d5 | C3H5N | CID 6914116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [wap.guidechem.com]
- 8. Propionitrile-d5 | CDN-D-0531-0.25G | LGC Standards [lgcstandards.com]
- 9. Propionitrile(107-12-0) 1H NMR spectrum [chemicalbook.com]
- 10. Propionitrile(107-12-0) MS [m.chemicalbook.com]
Propanenitrile vs. Isopropanenitrile: A Comparative Analysis of Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of propanenitrile and its structural isomer, isopropanenitrile (commonly known as acetonitrile). While both are simple aliphatic nitriles, their subtle difference in structure leads to significant variations in their biological effects, primarily driven by the rate at which they are metabolized to the highly toxic cyanide ion. This document summarizes key experimental data, details the methodologies used in these studies, and visualizes the underlying biochemical pathways.
Executive Summary
Propanenitrile exhibits significantly higher acute toxicity than its isomer, acetonitrile. This difference is primarily attributed to the faster metabolic release of cyanide from propanenitrile, catalyzed by the cytochrome P450 enzyme system. The slower metabolism of acetonitrile results in a delayed onset of toxic effects and a lower overall toxicity profile.
Data Presentation
The following tables summarize the quantitative data on the acute toxicity and metabolic conversion of propanenitrile and acetonitrile.
Table 1: Acute Toxicity Data
| Compound | Chemical Formula | Animal Model | Route of Administration | LD50 (Median Lethal Dose) | Reference |
| Propanenitrile | CH₃CH₂CN | Rat (Male) | Oral | 39 mg/kg | [1] |
| Acetonitrile (Isopropanenitrile) | CH₃CN | Rat (Male) | Oral | 2460 mg/kg | [2] |
| Propanenitrile | Mouse | Inhalation (1 hr) | LC50: 163 ppm | [3] | |
| Acetonitrile (Isopropanenitrile) | Mouse | Inhalation (1 hr) | LC50: 2693 ppm | [3] |
Table 2: Comparative Metabolism to Cyanide
| Compound | Animal Model | Observation | Conclusion | Reference |
| Propanenitrile vs. Acetonitrile | Rat | One hour after a lethal dose, the brain cyanide concentration from acetonitrile was 1/20th of that from a 60-fold lower dose of propanenitrile. | Acetonitrile is metabolized to cyanide at a much slower rate than propanenitrile. | [2] |
Key Biological Mechanism: Metabolism to Cyanide
The primary mechanism underlying the toxicity of both propanenitrile and acetonitrile is their bioactivation to hydrogen cyanide (HCN)[2]. This metabolic process is predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes located in the liver[2][4]. Specifically, cytochrome P450 2E1 (CYP2E1) has been identified as a key enzyme in the metabolism of acetonitrile[4]. It is presumed that a similar pathway is involved in the metabolism of propanenitrile due to its structural similarity.
The metabolic pathway involves the oxidation of the nitrile, leading to the formation of a cyanohydrin intermediate, which is unstable and spontaneously decomposes to release cyanide and an aldehyde[2]. The released cyanide ion can then inhibit cellular respiration by binding to cytochrome c oxidase in the mitochondria, leading to cytotoxic hypoxia and, at high concentrations, death[5].
Experimental Protocols
This section details the methodologies for key experiments cited in this guide, providing a framework for researchers looking to conduct similar studies.
Acute Oral Toxicity (LD50) Determination in Rats
This protocol is a generalized procedure based on standard toxicology testing guidelines.
Objective: To determine the median lethal dose (LD50) of a test substance after a single oral administration.
Materials:
-
Male Wistar rats (8-10 weeks old)
-
Test substance (Propanenitrile or Acetonitrile)
-
Vehicle (e.g., corn oil or water)
-
Oral gavage needles
-
Animal cages with appropriate bedding
-
Standard laboratory animal diet and water
Procedure:
-
Animal Acclimation: Animals are acclimated to the laboratory conditions for at least one week prior to the experiment.
-
Fasting: Animals are fasted overnight (with access to water) before dosing.
-
Dose Preparation: The test substance is dissolved or suspended in the vehicle to the desired concentrations. A range of doses is prepared based on preliminary range-finding studies.
-
Administration: The test substance is administered to different groups of animals via oral gavage. A control group receives the vehicle only.
-
Observation: Animals are observed for clinical signs of toxicity and mortality at regular intervals (e.g., 1, 4, 8, 24, and 48 hours) and then daily for 14 days.
-
Data Analysis: The number of mortalities in each dose group is recorded. The LD50 value and its 95% confidence interval are calculated using a recognized statistical method (e.g., Probit analysis).
In Vivo Metabolism Study: Determination of Cyanide in Rat Blood
This protocol is based on the methodology described by Mateus et al. (2005)[1][6][7].
Objective: To quantify the concentration of cyanide in the blood of rats following administration of a nitrile.
Materials:
-
Male Wistar rats
-
Test substance (Propanenitrile or Acetonitrile)
-
Apparatus for blood collection (e.g., decapitation or cardiac puncture)
-
Heparinized collection tubes
-
High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector
-
Reagents for cyanide derivatization (naphthalene-2,3-dicarboxaldehyde and taurine)
-
Standards for cyanide calibration
Procedure:
-
Animal Dosing: Rats are administered a specific dose of the nitrile (e.g., orally or intraperitoneally).
-
Blood Sampling: At predetermined time points after administration, blood samples are collected into heparinized tubes.
-
Sample Preparation:
-
An aliquot of whole blood is deproteinized.
-
The supernatant is collected for derivatization.
-
-
Derivatization: The cyanide in the sample is reacted with naphthalene-2,3-dicarboxaldehyde and taurine to form a fluorescent product.
-
HPLC Analysis: The derivatized sample is injected into the HPLC system.
-
Column: A suitable reverse-phase column (e.g., C18).
-
Mobile Phase: A suitable solvent mixture (e.g., acetonitrile/water gradient).
-
Detection: Fluorescence detection with excitation at 418 nm and emission at 460 nm.
-
-
Quantification: The concentration of cyanide in the blood sample is determined by comparing the peak area of the fluorescent derivative to a calibration curve prepared with known cyanide standards.
Visualizations
The following diagrams illustrate the key pathways and workflows discussed in this guide.
Caption: Metabolic activation of nitriles to cyanide.
Caption: Workflow for in vivo cyanide measurement.
References
- 1. Determination of acetonitrile and cyanide in rat blood: application to an experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acetonitrile - Wikipedia [en.wikipedia.org]
- 3. Acetonitrile (EHC 154, 1993) [inchem.org]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. Acetonitrile | CH3CN | CID 6342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. [PDF] Determination of acetonitrile and cyanide in rat blood: application to an experimental study. | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of Propanenitrile Purity from Leading Chemical Suppliers
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of pharmaceuticals and other high-purity chemical compounds, the quality of starting materials is paramount. Propanenitrile, a key building block and solvent, is offered by numerous suppliers, each claiming high purity. This guide provides a comprehensive comparison of Propanenitrile from three representative suppliers (designated as Supplier A, Supplier B, and Supplier C) based on rigorous analytical testing. The experimental data herein offers a clear, objective assessment to aid researchers in selecting the most suitable product for their specific needs.
Key Purity Assessment Findings
The purity of Propanenitrile from each supplier was assessed using Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy. The quantitative results are summarized below.
Table 1: Purity of Propanenitrile from Different Suppliers as Determined by Gas Chromatography (GC-FID)
| Supplier | Propanenitrile Purity (%) | Impurity 1 (Acetonitrile) (%) | Impurity 2 (Acrylonitrile) (%) | Impurity 3 (Water) (%) | Other Impurities (%) |
| Supplier A | 99.92 | 0.03 | 0.01 | 0.02 | 0.02 |
| Supplier B | 99.85 | 0.05 | 0.03 | 0.05 | 0.02 |
| Supplier C | 99.95 | 0.01 | < 0.01 | 0.02 | 0.01 |
Table 2: Purity Assessment of Propanenitrile by High-Performance Liquid Chromatography (HPLC-UV)
| Supplier | Propanenitrile Purity (Area %) | Number of Detectable Impurities |
| Supplier A | 99.94 | 2 |
| Supplier B | 99.88 | 4 |
| Supplier C | 99.97 | 1 |
Experimental Methodologies
Detailed protocols for the analytical techniques used in this guide are provided below. These methods can be replicated in a standard analytical laboratory to verify the purity of Propanenitrile samples.
Gas Chromatography (GC) for Purity and Impurity Profiling
Gas chromatography is a robust technique for separating and quantifying volatile and semi-volatile compounds, making it ideal for assessing the purity of Propanenitrile and identifying common process-related impurities such as acetonitrile and unreacted acrylonitrile.
Experimental Protocol:
-
Instrument: Agilent 8890 Gas Chromatograph with a Flame Ionization Detector (FID).
-
Column: Agilent J&W DB-624 UI, 30 m x 0.25 mm, 1.4 µm.
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold: 2 minutes at 200°C.
-
-
Injector: Split mode (50:1), temperature 250°C.
-
Injection Volume: 1 µL.
-
Detector: FID at 280°C.
-
Sample Preparation: Dilute Propanenitrile sample 1:100 in dichloromethane.
-
Quantification: The percentage purity is calculated based on the area percent of the Propanenitrile peak relative to the total area of all peaks in the chromatogram.
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities
HPLC is employed to detect any non-volatile impurities that may not be amenable to GC analysis.
Experimental Protocol:
-
Instrument: Shimadzu LC-20AD HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with a mixture of 70% water and 30% acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 100 µL of Propanenitrile in 10 mL of the mobile phase.
-
Analysis: The purity is determined by the area percentage of the main Propanenitrile peak.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Confirmation
FTIR spectroscopy is a rapid and non-destructive technique used to confirm the identity of Propanenitrile by identifying its characteristic functional groups and to detect certain impurities. The presence of a sharp peak around 2245 cm⁻¹ is characteristic of the nitrile (C≡N) functional group.
Experimental Protocol:
-
Instrument: PerkinElmer Spectrum Two FT-IR Spectrometer.
-
Method: Attenuated Total Reflectance (ATR).
-
Crystal: Diamond.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16.
-
Sample Preparation: A small drop of the Propanenitrile sample is placed directly on the ATR crystal.
-
Analysis: The resulting spectrum is compared against a reference spectrum of pure Propanenitrile. Impurities may be indicated by the presence of unexpected peaks, such as a broad peak around 3300-3500 cm⁻¹ (indicative of O-H, e.g., water or alcohol) or peaks in the carbonyl region (1700-1750 cm⁻¹, e.g., amides).
Visualized Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the analytical methods described.
Caption: Workflow for GC Purity Assessment of Propanenitrile.
Caption: Workflow for HPLC Purity Assessment of Propanenitrile.
A Comparative Literature Review: Propanenitrile-25 Versus Similar Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Propanenitrile-25 (also known as Propanenitrile-d5) with its non-deuterated counterpart, propanenitrile, and other similar nitrile-containing compounds. The focus is on providing objective performance comparisons supported by experimental data and detailed methodologies to aid in research and drug development.
Introduction to this compound and the Kinetic Isotope Effect
This compound is the pentadeuterated isotopologue of propanenitrile, with the chemical structure CD₃CD₂CN. The replacement of hydrogen atoms with their heavier isotope, deuterium, does not significantly alter the molecule's chemical properties but can have a profound impact on its metabolic stability. This phenomenon is known as the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and therefore, reactions involving the cleavage of a C-D bond proceed at a slower rate. In drug development, this can translate to a reduced rate of metabolism by enzymes such as the cytochrome P450 (CYP450) family, leading to an extended plasma half-life and potentially altered pharmacokinetic and toxicological profiles.
Physicochemical Properties: A Head-to-Head Comparison
The following table summarizes the key physicochemical properties of this compound and propanenitrile.
| Property | This compound (Propanenitrile-d5) | Propanenitrile | Reference(s) |
| Molecular Formula | C₃D₅N | C₃H₅N | [1] |
| Molecular Weight | 60.11 g/mol | 55.08 g/mol | [1][2] |
| CAS Number | 10419-75-7 | 107-12-0 | [1][2] |
| Boiling Point | 97 °C | 97.1 - 98 °C | [2][3] |
| Melting Point | -93 °C | -92.8 to -100 °C | [2][3] |
| Density | ~0.842 g/mL at 25 °C | 0.772 - 0.782 g/cm³ at 25 °C | [3] |
| Water Solubility | Soluble | Moderately soluble (11.9% at 20 °C) | [4] |
| Appearance | Colorless liquid | Colorless liquid with a sweetish, ethereal odor | [3] |
Biological Activity of Propanenitrile Derivatives
While direct comparative biological activity data for this compound and propanenitrile is scarce in publicly available literature, various derivatives of propanenitrile have been investigated for their therapeutic potential. This section presents available data on the antimicrobial and anti-inflammatory activities of selected propanenitrile derivatives. It is important to note that these are not direct comparisons with this compound but provide context for the biological potential of this class of compounds.
Antimicrobial Activity
Several studies have explored the antimicrobial properties of propanenitrile derivatives. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of these compounds against various microbial strains.
| Compound | Organism | MIC (µg/mL) |
| 2-(5-Methyl-1H-benzo[d]imidazol-2-yl)-3-(2-morpholino-6-methylquinolin-3-yl)propanenitrile | Bacillus subtilis | 125 |
| Clostridium tetani | 125 | |
| Candida albicans | 250 | |
| 2-(5-Chloro-1H-benzo[d]imidazol-2-yl)-3-(2-morpholino-6-methylquinolin-3-yl)propanenitrile | Bacillus subtilis | 250 |
| Clostridium tetani | 250 | |
| Candida albicans | 500 |
Data extracted from studies on substituted propanenitrile derivatives. Direct comparison with this compound is not available.
Anti-inflammatory Activity
Detailed Experimental Protocols
Synthesis of this compound (2,2,3,3,3-pentadeuteriopropanenitrile)
Principle: A common method for the synthesis of nitriles is the nucleophilic substitution of a haloalkane with a cyanide salt. For the synthesis of this compound, a deuterated haloalkane is used as the starting material.
Materials:
-
Bromoethane-d5 (CD₃CD₂Br)
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Ethanol (anhydrous)
-
Water
-
Distillation apparatus
-
Reflux condenser
-
Separatory funnel
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Set up a reflux apparatus consisting of a round-bottom flask, a reflux condenser, and a heating mantle.
-
In the round-bottom flask, dissolve sodium cyanide in a minimal amount of water and then add ethanol.
-
To this solution, add bromoethane-d5.
-
Heat the mixture to reflux and maintain the reflux for several hours to ensure the completion of the reaction. The reaction progress can be monitored by techniques such as gas chromatography (GC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water.
-
Separate the organic layer, which contains the this compound.
-
Wash the organic layer with water to remove any remaining inorganic salts.
-
Dry the organic layer over an anhydrous drying agent like magnesium sulfate.
-
Filter to remove the drying agent.
-
Purify the this compound by fractional distillation, collecting the fraction at the expected boiling point (~97 °C).
-
Confirm the identity and purity of the product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination.[5][6][7][8]
Principle: The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism. The MIC is the lowest concentration of the agent that prevents visible growth of the microorganism.[5][6][7][8]
Materials:
-
96-well microtiter plates
-
Test compound (e.g., propanenitrile derivative)
-
Bacterial or fungal culture
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Inoculum suspension standardized to a specific turbidity (e.g., 0.5 McFarland standard)
-
Positive control (microorganism in broth without the test compound)
-
Negative control (broth only)
-
Incubator
-
Microplate reader (optional, for quantitative measurement of turbidity)
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., Dimethyl sulfoxide - DMSO).[9]
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in the broth medium to achieve a range of concentrations.
-
Prepare an inoculum of the test microorganism and adjust its concentration to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. Dilute this suspension further in broth to achieve the final desired inoculum concentration in the wells (typically 5 x 10⁵ CFU/mL).
-
Add the standardized inoculum to each well containing the diluted test compound.
-
Include a positive control well (inoculum without the compound) and a negative control well (broth only).
-
Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound at which there is no visible growth.
-
Optionally, the turbidity can be measured using a microplate reader to obtain a quantitative assessment of growth inhibition.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats.[10][11][12][13][14]
Principle: The carrageenan-induced paw edema model is a widely used and reproducible method for evaluating the anti-inflammatory activity of compounds. Carrageenan injection into the rat's paw induces an acute inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.[10][11][12][13][14]
Materials:
-
Wistar or Sprague-Dawley rats
-
Test compound
-
Standard anti-inflammatory drug (e.g., Indomethacin or Diclofenac sodium)
-
Carrageenan solution (1% w/v in sterile saline)
-
Pletysmometer or digital calipers
-
Animal handling equipment
Procedure:
-
Acclimatize the rats to the laboratory conditions for at least a week before the experiment.
-
Fast the animals overnight before the experiment with free access to water.
-
Divide the animals into groups (e.g., control, standard, and test groups with different doses of the compound).
-
Administer the test compound or the standard drug orally or intraperitoneally to the respective groups. The control group receives the vehicle only.
-
After a specific period (e.g., 30 or 60 minutes) to allow for drug absorption, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer or paw thickness using digital calipers immediately before the carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Calculate the percentage inhibition of edema for each group at each time point using the following formula: Percentage Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the test group.
-
Analyze the data statistically to determine the significance of the anti-inflammatory effect.
In Vitro Metabolic Stability Assay Using Liver Microsomes.[15][16][17][18]
Principle: This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s, present in liver microsomes. The rate of disappearance of the parent compound over time is measured to determine its intrinsic clearance.[15][16][17][18]
Materials:
-
Liver microsomes (human, rat, etc.)
-
Test compound (e.g., Propanenitrile-d5, propanenitrile)
-
NADPH regenerating system (contains NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Positive control compound with known metabolic stability (e.g., testosterone, verapamil)
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
Incubator or water bath at 37°C
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
Prepare a reaction mixture containing liver microsomes and the test compound in phosphate buffer. Pre-incubate this mixture at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and add them to a quenching solution to stop the reaction. The 0-minute time point serves as the initial concentration.
-
Include control incubations without the NADPH regenerating system to assess non-enzymatic degradation.
-
After quenching, centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant for the concentration of the parent compound using a validated LC-MS/MS method.
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the in vitro half-life (t₁/₂) from the slope of the linear portion of the curve (slope = -k, where k is the elimination rate constant). t₁/₂ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the following formula: CLint (µL/min/mg protein) = (0.693 / t₁/₂) / (mg of microsomal protein/mL)
Visualizations
Caption: General synthesis pathway for Propanenitrile-d5 via nucleophilic substitution.
Caption: Experimental workflow for comparing the metabolic stability of Propanenitrile-d5 and propanenitrile.
Conclusion
This compound, the deuterated form of propanenitrile, presents an interesting case for comparative analysis in drug discovery and development. Based on the principle of the kinetic isotope effect, it is hypothesized to have greater metabolic stability than its non-deuterated counterpart. While direct comparative biological data is limited, the broader class of propanenitrile derivatives has shown promise in antimicrobial and anti-inflammatory applications. The detailed experimental protocols provided in this guide offer a framework for conducting further comparative studies to elucidate the potential advantages of deuteration in this chemical scaffold. Future research should focus on direct, quantitative comparisons of the efficacy, toxicity, and pharmacokinetic profiles of this compound and propanenitrile to fully understand the implications of isotopic substitution for this class of compounds.
References
- 1. Propanenitrile-d5 | C3H5N | CID 6914116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Propionitrile - Wikipedia [en.wikipedia.org]
- 3. webqc.org [webqc.org]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 10. pubcompare.ai [pubcompare.ai]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. m.youtube.com [m.youtube.com]
- 17. youtube.com [youtube.com]
- 18. m.youtube.com [m.youtube.com]
statistical analysis of data from Propanenitrile-25 experiments
A comprehensive analysis of available data reveals that Propanenitrile-25 is a deuterated form of propanenitrile, a simple organic compound used primarily in research and industrial applications. Contrary to the premise of a drug development comparison, there is no evidence to suggest that this compound is a therapeutic agent or has undergone any clinical trials. Therefore, a comparative analysis of its performance against other drug alternatives is not applicable.
This compound, also known by its chemical name 2,2,3,3,3-pentadeuteriopropanenitrile, is an isotopologue of propanenitrile (also known as propionitrile or ethyl cyanide).[1] In this molecule, the five hydrogen atoms on the ethyl group are replaced by deuterium, a stable isotope of hydrogen. This isotopic labeling makes it a valuable tool in various scientific studies, including mechanistic investigations in organic chemistry, as a tracer in mass spectrometry, and in spectroscopic studies.[1]
The primary applications of propanenitrile and its deuterated form are in chemical synthesis and as a solvent.[2] For instance, propanenitrile is used as a precursor in the synthesis of various organic compounds.[2] Research has also explored the use of propanenitrile derivatives as corrosion inhibitors, where they form a protective film on metal surfaces.[1] Furthermore, propanenitrile has been detected in interstellar space, making it a subject of interest in astrochemistry.[1]
The available scientific literature and chemical databases provide extensive information on the physicochemical properties of this compound, including its molecular weight, formula (C3D5N), and spectroscopic data.[3][4] However, there is a complete absence of data related to pharmacological activity, mechanism of action in biological systems, clinical efficacy, or safety profiles in human subjects.
References
Confirming the Structure of Propanenitrile using 2D NMR: A Comparative Guide
For researchers, scientists, and drug development professionals, elucidating the precise structure of small molecules is a critical step in the discovery and development pipeline. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for this purpose, and two-dimensional (2D) NMR techniques provide an even deeper level of insight into molecular connectivity. This guide provides a detailed comparison of using 2D NMR experiments, specifically Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), to unequivocally confirm the structure of propanenitrile.
Propanenitrile (CH₃CH₂CN), a simple aliphatic nitrile, serves as an excellent model to demonstrate the power of 2D NMR in structural verification. Its straightforward structure allows for a clear illustration of the fundamental principles of these experiments.
1D NMR Spectral Data of Propanenitrile
Before delving into 2D techniques, it is essential to analyze the one-dimensional ¹H and ¹³C NMR spectra. These provide the foundational data for building the complete structural picture.
| ¹H NMR Data | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Protons | ~1.29 | Triplet | 3H | CH₃ |
| ~2.31 | Quartet | 2H | CH₂ |
| ¹³C NMR Data | Chemical Shift (δ) ppm | Assignment |
| Carbons | ~10.5 | CH₃ |
| ~12.5 | CH₂ | |
| ~119.5 | CN |
Confirming Connectivity with 2D NMR
While 1D NMR provides strong evidence for the presence of a methyl (CH₃) and a methylene (CH₂) group adjacent to each other, 2D NMR experiments offer definitive proof of this connectivity and the direct attachment of protons to their respective carbon atoms.
Correlation Spectroscopy (COSY)
The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. In the case of propanenitrile, a cross-peak is expected between the signals of the methyl and methylene protons, confirming their adjacent positions in the molecule.
| COSY Correlation | Proton 1 (δ ppm) | Proton 2 (δ ppm) | Conclusion |
| Cross-peak | ~1.29 (CH₃) | ~2.31 (CH₂) | The methyl and methylene groups are vicinally coupled, confirming the ethyl fragment. |
Heteronuclear Single Quantum Coherence (HSQC)
The HSQC experiment correlates the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached (one-bond ¹JCH coupling).[1][2] This technique is invaluable for unambiguously assigning proton signals to their corresponding carbons. For propanenitrile, two cross-peaks are expected.
| HSQC Correlation | ¹H Chemical Shift (δ ppm) | ¹³C Chemical Shift (δ ppm) | Conclusion |
| Cross-peak 1 | ~1.29 | ~10.5 | The protons at ~1.29 ppm are directly bonded to the carbon at ~10.5 ppm (CH₃). |
| Cross-peak 2 | ~2.31 | ~12.5 | The protons at ~2.31 ppm are directly bonded to the carbon at ~12.5 ppm (CH₂). |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Sample Preparation
A solution of propanenitrile (5-10 mg) is prepared in a suitable deuterated solvent (e.g., 0.5 mL of CDCl₃) and transferred to a 5 mm NMR tube. The sample should be homogeneous and free of particulate matter.
1D NMR Data Acquisition
-
¹H NMR: A standard single-pulse experiment is performed. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
¹³C NMR: A proton-decoupled experiment is typically used to obtain singlets for each carbon. A larger number of scans is usually required due to the low natural abundance of ¹³C.
2D NMR Data Acquisition
COSY (Correlation Spectroscopy):
-
Pulse Program: A standard gradient-selected COSY (e.g., cosygpqf) pulse sequence is used.
-
Spectral Width: The spectral width in both dimensions (F1 and F2) is set to encompass all proton signals.
-
Data Points: Typically, 1024 or 2048 data points are acquired in the direct dimension (t₂), and 256 to 512 increments are collected in the indirect dimension (t₁).
-
Scans: The number of scans per increment is chosen based on the sample concentration, typically ranging from 2 to 8.
-
Processing: The data is processed using a sine-bell or squared sine-bell window function in both dimensions followed by a two-dimensional Fourier transform.
HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Program: A standard gradient-selected, sensitivity-enhanced HSQC (e.g., hsqcedetgpsisp2.2) pulse sequence is employed.
-
Spectral Width: The spectral width in the F2 dimension (¹H) is set to cover the proton chemical shift range, while the F1 dimension (¹³C) is set to cover the expected carbon chemical shift range.
-
Data Points: Similar to COSY, 1024 or 2048 data points are acquired in F2, with 128 to 256 increments in F1.
-
Scans: A higher number of scans per increment (e.g., 4-16) is generally required compared to COSY to achieve adequate signal-to-noise.
-
Processing: The data is processed using appropriate window functions (e.g., squared sine-bell in F2 and sine-bell in F1) and a two-dimensional Fourier transform.
Visualizing the Structural Confirmation
The relationships confirmed by the 2D NMR experiments can be visualized to provide a clear and concise representation of the structural elucidation process.
References
Safety Operating Guide
Safe Disposal of Propanenitrile: A Guide for Laboratory Professionals
Effective management and disposal of propanenitrile, a toxic and flammable nitrile compound, is critical for ensuring laboratory safety and environmental protection. Adherence to stringent disposal protocols is essential to mitigate risks of chemical burns, respiratory issues, and environmental contamination. This guide provides detailed, step-by-step procedures for the safe handling and disposal of propanenitrile waste in a research environment.
Immediate Safety and Handling
Before handling propanenitrile, it is imperative to be familiar with its associated hazards. Propanenitrile is toxic if swallowed, in contact with skin, or inhaled.[1][2] It is also a highly flammable liquid and vapor.[1][2] Therefore, all work with this chemical must be conducted within a certified chemical fume hood.
Personal Protective Equipment (PPE) is mandatory:
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A flame-resistant lab coat should be worn.
-
Respiratory Protection: If working outside of a fume hood or if vapors/aerosols are generated, respiratory protection is required.[3]
Hazard Profile for Disposal Considerations
The following table summarizes the key hazards of propanenitrile that dictate its disposal requirements.
| Hazard Classification | Description |
| Acute Toxicity (Oral) | Toxic if swallowed.[1] |
| Acute Toxicity (Dermal) | Toxic in contact with skin.[1] |
| Acute Toxicity (Inhalation) | Fatal if inhaled.[1][2] |
| Flammability | Highly flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces.[1][2] |
| Eye Irritation | Causes serious eye irritation.[1] |
| Skin Irritation | Causes skin irritation.[1] |
| Environmental Hazard | Should not be released into the environment. Do not let the product enter drains or sewer systems.[1][2][3][4][5][6] |
Propanenitrile Disposal Protocol
This protocol outlines the standard operating procedure for the collection and disposal of propanenitrile waste. This procedure is a general guideline; always consult your institution's Environmental Health and Safety (EHS) department for specific requirements.
Materials:
-
Designated hazardous waste container (clearly labeled "Hazardous Waste, Flammable, Toxic: Propanenitrile")
-
Inert absorbent material (e.g., vermiculite, sand) for spills
-
Waste tags or labels provided by your institution's EHS department
-
Appropriate PPE (as listed above)
Procedure:
-
Waste Collection:
-
Collect all propanenitrile waste, including unused product and contaminated materials (e.g., pipette tips, paper towels), in a designated and properly labeled hazardous waste container.
-
Do not mix propanenitrile waste with other chemical waste streams unless explicitly permitted by your EHS office.
-
-
Container Management:
-
Handling Spills:
-
In the event of a small spill, absorb the liquid with an inert material.
-
Collect the contaminated absorbent material and place it in the hazardous waste container.[2]
-
For larger spills, evacuate the area and contact your institution's EHS department immediately.
-
-
Labeling for Disposal:
-
Once the waste container is ready for pickup (typically when it is 3/4 full), ensure it is properly labeled with a completed hazardous waste tag.
-
The label must clearly identify the contents as "Propanenitrile" and list all associated hazards (Flammable, Toxic).
-
-
Arranging for Disposal:
-
Contact a licensed professional waste disposal service or your institution's EHS department to arrange for the pickup and disposal of the waste container.[4][5]
-
Disposal of propanenitrile must be conducted at an approved waste disposal plant, often through methods like controlled incineration.[2][3][6]
-
Important Considerations:
-
NEVER dispose of propanenitrile down the drain or in regular trash.[1][4][6]
-
Empty containers that held propanenitrile must be treated as hazardous waste as they may retain product residue.[1][4]
-
Always wash your hands thoroughly after handling propanenitrile.[5]
Propanenitrile Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of propanenitrile waste in a laboratory setting.
Caption: Workflow for the safe collection and disposal of propanenitrile waste.
References
Personal protective equipment for handling Propanenitrile-25
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling propanenitrile (also known as propionitrile or ethyl cyanide). The following information is critical for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Quantitative Safety Data
The following table summarizes key quantitative data for Propanenitrile, providing a clear reference for exposure limits and physical properties.
| Parameter | Value | Reference |
| CAS Number | 107-12-0 | |
| EC Number | 203-464-4 | [1] |
| UN Number | 2404 | [1] |
| Flash Point | 36°F (2°C) | [2] |
| Vapor Pressure | 39 mm Hg at 68°F (20°C) | [2] |
| Water Solubility | Soluble | [2] |
Personal Protective Equipment (PPE)
Strict adherence to the following personal protective equipment guidelines is mandatory to prevent exposure.
-
Eye Protection: Wear chemical splash goggles.
-
Hand Protection: Wear protective gloves. The specific material should be chosen based on recommendations from safety equipment suppliers for your specific operation.[2]
-
Skin and Body Protection: Wear protective clothing, including suits, footwear, and headgear. An emergency shower should be readily available.[2]
-
Respiratory Protection: Use a respirator if local exhaust ventilation or enclosure is not available. For firefighting, a self-contained breathing apparatus (SCBA) is required.[2][3]
Standard Operating Procedure for Handling Propanenitrile
The following protocol outlines the step-by-step procedure for the safe handling of propanenitrile in a laboratory setting.
-
Preparation:
-
Ensure the work area is well-ventilated, preferably within a chemical fume hood.
-
Confirm that an eyewash station and safety shower are accessible and operational.[2]
-
Assemble all necessary PPE and ensure it is in good condition.
-
Have spill cleanup materials (e.g., dry lime, sand, or soda ash) readily available.[2]
-
-
Handling:
-
Storage:
-
Disposal:
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency. The following diagram outlines the necessary steps for different types of exposure and spills.
Caption: Emergency response workflow for Propanenitrile exposure and spills.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
